molecular formula C3H4N2S B047340 2-Cyanothioacetamide CAS No. 7357-70-2

2-Cyanothioacetamide

Cat. No.: B047340
CAS No.: 7357-70-2
M. Wt: 100.14 g/mol
InChI Key: BHPYMZQTCPRLNR-UHFFFAOYSA-N
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Description

2-Cyanothioacetamide is a highly versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. This compound features both a reactive cyano group and a thioamide moiety, making it an exceptional synthon for the construction of a diverse array of nitrogen and sulfur-containing heterocyclic systems. Its primary research value lies in its role as a key precursor in the synthesis of pharmacologically relevant scaffolds, including thiophenes, pyridines, pyrimidines, and thiazoles, which are core structures in many drug discovery programs. The mechanism of action for this compound in synthetic applications involves its ability to undergo facile cyclocondensation reactions with various electrophiles, such as α-haloketones, α,β-unsaturated carbonyls, and diamines. Furthermore, its active methylene group is amenable to Knoevenagel condensations, enabling the formation of novel molecular architectures with potential biological activity. Researchers utilize this compound extensively in the development of new therapeutic agents, agrochemicals, and functional materials, capitalizing on its unique reactivity to explore novel chemical space and optimize compound properties. It is supplied strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanoethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPYMZQTCPRLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223770
Record name Ethanethioamide, 2-cyano-
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Molecular Weight

100.14 g/mol
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CAS No.

7357-70-2
Record name Cyanothioacetamide
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Record name Ethanethioamide, 2-cyano-
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Record name 7357-70-2
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Record name Ethanethioamide, 2-cyano-
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Foundational & Exploratory

2-Cyanothioacetamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7357-70-2 IUPAC Name: 2-cyanoethanethioamide

This technical guide provides an in-depth overview of 2-cyanothioacetamide, a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a beige to brown crystalline powder or needles.[1][2] Key physicochemical properties and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC3H4N2S[1][3]
Molecular Weight100.14 g/mol [1][3]
Melting Point118-120 °C[1]
Boiling Point264.0 ± 42.0 °C (Predicted)[1]
Density1.241 g/cm³ (Estimate)[1]
Water SolubilityDoes not mix well with water[1][4]
pKa12.18 ± 0.29 (Predicted)[1]
LogP-0.4 (Computed)[3]
AppearanceBeige to brown needles or powder[1][2]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not readily available in search results.
¹³C NMR Data not readily available in search results.
IR (Infrared) Spectroscopy Conforms to structure.
Mass Spectrometry Exact Mass: 100.00951931 Da

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds, owing to its reactive functional groups: a nitrile, a thioamide, and an active methylene (B1212753) group.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of malononitrile (B47326) with hydrogen sulfide (B99878) gas in the presence of a base.

Experimental Protocol: Synthesis of this compound from Malononitrile

Materials:

  • Malononitrile

  • Ethanol (B145695) (EtOH)

  • Triethylamine (Et3N)

  • Hydrogen sulfide (H2S) gas

Procedure:

  • Bubble hydrogen sulfide gas through a solution of malononitrile in ethanol containing a catalytic amount of triethylamine.

  • Maintain the reaction temperature between 10-15 °C.

  • Continue the reaction for 6-8 hours.

  • The product, this compound, can be isolated and purified using standard laboratory techniques.[5]

Key Reactions in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various biologically active heterocycles, including thiophenes, thiazoles, and pyridines. Two notable examples are the Gewald reaction and the Hantzsch thiazole (B1198619) synthesis.

Gewald Reaction

The Gewald reaction is a multi-component reaction that utilizes an α-cyanoester (or in this context, a related active methylene compound like this compound), a carbonyl compound, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes. These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry.

Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions This compound This compound Intermediate Knoevenagel Condensation Product This compound->Intermediate Carbonyl_Compound Carbonyl Compound (Aldehyde/Ketone) Carbonyl_Compound->Intermediate Sulfur Elemental Sulfur (S₈) Product 2-Aminothiophene Derivative Sulfur->Product Base Base (e.g., Morpholine, Triethylamine) Base->Intermediate Base->Product Intermediate->Product Hantzsch_Synthesis cluster_reactants Reactants Thioamide This compound SN2_Reaction Nucleophilic Attack (S on α-carbon) Thioamide->SN2_Reaction Alpha_Haloketone α-Haloketone Alpha_Haloketone->SN2_Reaction Cyclization Intramolecular Cyclization SN2_Reaction->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Thiazole Derivative Dehydration->Product

References

Synthesis of 2-Cyanothioacetamide from Malononitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyanothioacetamide from malononitrile (B47326). The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, reaction mechanism, and characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various heterocyclic compounds, particularly those with applications in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a reactive nitrile and a thioamide group, allows for a diverse range of chemical transformations. The synthesis from the readily available and cost-effective starting material, malononitrile, makes it an attractive process for both academic research and industrial applications. This guide focuses on the most common and efficient method for this conversion: the base-catalyzed reaction of malononitrile with hydrogen sulfide (B99878).

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct reaction of malononitrile with hydrogen sulfide in an alcoholic solvent, catalyzed by a base.

Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the synthesis of this compound from malononitrile.

ParameterValueReference
Starting Material Malononitrile
Reagent Hydrogen Sulfide (H₂S)
Catalyst Triethylamine (B128534) (Et₃N)[1]
Solvent Ethanol (B145695) (EtOH)[1]
Temperature 10-20 °C[1]
Reaction Time 6-8 hours[1]
Reported Yield Up to 89.0%
Product Melting Point 118-120 °C (lit.)
Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • Malononitrile

  • Ethanol (absolute)

  • Triethylamine

  • Hydrogen sulfide gas

  • Standard laboratory glassware (three-necked round-bottom flask, gas inlet tube, stirrer, ice bath)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hypochlorite).

  • Dissolution: Prepare a solution of malononitrile in absolute ethanol in the reaction flask.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the ethanolic solution of malononitrile.

  • Reaction Initiation: Cool the reaction mixture to 10-15 °C using an ice bath. Begin bubbling a slow stream of hydrogen sulfide gas through the stirred solution.

  • Reaction Monitoring: Continue the reaction for 6-8 hours, maintaining the temperature between 10-20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: As the reaction proceeds, the product, this compound, will precipitate out of the solution as a solid.

  • Isolation: After the reaction is complete, stop the flow of hydrogen sulfide and discontinue stirring. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum to obtain the final product.

Reaction Mechanism and Experimental Workflow

Reaction Pathway

The synthesis of this compound from malononitrile proceeds via a base-catalyzed nucleophilic addition of the hydrosulfide (B80085) anion to the nitrile groups of malononitrile.

Reaction_Pathway Malononitrile Malononitrile (NC-CH₂-CN) Intermediate Intermediate Adduct Malononitrile->Intermediate + HS⁻ H2S Hydrogen Sulfide (H₂S) HS_ion Hydrosulfide Ion (HS⁻) H2S->HS_ion + Et₃N Et3N Triethylamine (Et₃N) Et3NH Triethylammonium Ion (Et₃NH⁺) Product This compound (NC-CH₂-CSNH₂) Intermediate->Product Protonation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Experimental_Workflow Start Start Dissolve Dissolve Malononitrile in Ethanol Start->Dissolve Add_Catalyst Add Triethylamine Catalyst Dissolve->Add_Catalyst Cool Cool Reaction Mixture to 10-15°C Add_Catalyst->Cool Add_H2S Bubble H₂S Gas (6-8 hours) Cool->Add_H2S Precipitation Precipitation of Product Add_H2S->Precipitation Filter Filter the Solid Product Precipitation->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End This compound Dry->End

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties
PropertyValueReference
Appearance Beige to brown solid
Molecular Formula C₃H₄N₂S
Molecular Weight 100.14 g/mol [2]
Melting Point 118-120 °C
CAS Number 7357-70-2
Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.[2]

TechniqueKey Data
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
IR (KBr) Characteristic peaks for C≡N, C=S, and N-H bonds.
Mass Spec (GC-MS) Molecular ion peak consistent with the molecular weight.

Safety Considerations

  • Malononitrile: is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Hydrogen Sulfide: is a highly toxic and flammable gas. All manipulations involving hydrogen sulfide must be conducted in a well-ventilated fume hood with a proper gas scrubbing system.

  • Triethylamine: is a corrosive and flammable liquid. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound from malononitrile via the base-catalyzed reaction with hydrogen sulfide is a robust and high-yielding method. This guide provides the necessary technical details for researchers and professionals to successfully perform this synthesis and characterize the resulting product. The versatility of this compound as a building block in organic synthesis underscores the importance of this efficient preparative route.

References

Spectroscopic Profile of 2-Cyanothioacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-cyanothioacetamide (C₃H₄N₂S), a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined to assist in methodological replication and further research.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly found in search resultsData not explicitly found in search resultsMethylene protons (-CH₂-)
Data not explicitly found in search resultsData not explicitly found in search resultsThioamide protons (-CSNH₂)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsMethylene carbon (-CH₂-)
Data not explicitly found in search resultsNitrile carbon (-CN)
Data not explicitly found in search resultsThioamide carbon (-CSNH₂)

Note: Specific chemical shift values for ¹H and ¹³C NMR were not consistently available in the initial search results. Researchers should consult spectral databases or perform their own analyses for precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3100Strong, BroadN-H stretch (thioamide)
~2260 - 2240MediumC≡N stretch (nitrile)
~1650 - 1620StrongN-H bend (thioamide)
~1420 - 1390MediumC-N stretch (thioamide)
~800 - 600MediumC=S stretch (thioamide)

Note: The exact peak positions and intensities can vary depending on the sample preparation and the specific instrument used.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented here is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
100HighMolecular ion [M]⁺
60Highest[CH₂CSNH₂]⁺ fragment
41High[C₂H₃N]⁺ fragment

Note: The fragmentation pattern can provide valuable information for structural elucidation.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid samples):

  • Accurately weigh approximately 5-20 mg of the solid this compound sample.[4]

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.[5][6]

  • To ensure a homogenous solution, the vial may be gently warmed or vortexed.

  • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[4][5]

  • Transfer the filtered solution into a clean 5 mm NMR tube.[5]

  • Cap the NMR tube and label it appropriately.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7] Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.[1]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

  • Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

  • For GC-MS analysis, a dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

  • The compound is separated from the solvent and other potential impurities as it passes through the GC column.

  • The eluted compound enters the ion source of the mass spectrometer, which is under a high vacuum.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

  • This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and often causes the molecular ion to fragment into smaller, characteristic ions.[8][9]

Mass Analysis and Detection:

  • The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Output Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution For NMR Solid_Sample Direct Solid Application (IR) Sample->Solid_Sample For IR Solution_Prep Dilute Solution (MS) Sample->Solution_Prep For MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solution_Prep->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Library Matching, Fragmentation Analysis MS->Process_MS NMR_Data NMR Spectra & Chemical Shifts Process_NMR->NMR_Data IR_Data IR Spectrum & Absorption Bands Process_IR->IR_Data MS_Data Mass Spectrum & m/z Values Process_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Reactivity of the Methylene Group in 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide is a versatile and highly reactive building block in organic synthesis, primarily owing to the acidic nature of its methylene (B1212753) group. Situated between a strongly electron-withdrawing nitrile group and a thioamide group, this active methylene moiety serves as a potent nucleophile in a variety of condensation and addition reactions. This technical guide provides a comprehensive overview of the reactivity of the methylene group in this compound, with a focus on its application in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Key reactions, including the Knoevenagel condensation, the Gewald reaction, and Michael addition, are discussed in detail. This document provides experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Core Principles: Acidity and Activation of the Methylene Group

The remarkable reactivity of this compound stems from the pronounced acidity of its methylene (-CH2-) protons. The presence of two adjacent electron-withdrawing groups, the cyano (-CN) and the thioamide (-C(S)NH2) moieties, stabilizes the resulting carbanion through resonance and inductive effects. This stabilization facilitates the deprotonation of the methylene group, even by mild bases, to generate a highly nucleophilic carbanion.

The acidity of an active methylene compound is quantified by its pKa value. For this compound, the predicted pKa is approximately 12.18[1], rendering it significantly more acidic than typical alkanes and enabling its participation in a wide array of base-catalyzed reactions.

The activation of the methylene group is typically achieved by treatment with a suitable base, which abstracts a proton to form the resonance-stabilized carbanion. Common bases employed include organic amines such as piperidine, morpholine (B109124), and triethylamine (B128534), as well as inorganic bases like sodium ethoxide and potassium hydroxide. The choice of base and reaction conditions can influence the reaction pathway and product distribution.

Key Reactions Involving the Methylene Group

The activated methylene group of this compound is a key intermediate in the construction of a multitude of heterocyclic systems. The following sections detail the most prominent reactions, including their mechanisms, experimental protocols, and representative examples.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. In the context of this compound, it involves the reaction of the in situ-generated carbanion with an aldehyde or ketone to form a stable α,β-unsaturated product, typically a 2-cyanothioacrylamide derivative. These intermediates are valuable precursors for the synthesis of various heterocyclic compounds.

Mechanism:

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene group of this compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.

  • Dehydration: The intermediate alkoxide undergoes elimination of a water molecule to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Knoevenagel Condensation Pathway CTA This compound Carbanion Carbanion Intermediate CTA->Carbanion + Base - HB⁺ Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Base Base Product α,β-Unsaturated Product Aldol_Adduct Aldol Adduct Carbanion->Aldol_Adduct + Carbonyl Aldol_Adduct->Product - H₂O

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of 3-Aryl-2-cyanothioacrylamides

A mixture of this compound (0.02 mol) and the appropriate aromatic aldehyde (0.02 mol) in 25 mL of ethanol (B145695) is stirred in the presence of a catalytic amount of morpholine (2 drops). The reaction mixture is stirred at room temperature for 1 hour, during which a yellow-orange precipitate of the Knoevenagel condensation product, 3-aryl-2-cyanothioacrylamide, is formed. The solid is collected by filtration, washed with ethanol, and dried.

Table 1: Representative Examples of Knoevenagel Condensation with this compound

AldehydeCatalystSolventTimeYield (%)Reference
BenzaldehydeTrimethylamineEthanol15 min90[2]
4-MethoxybenzaldehydeTrimethylamineEthanol15 min85[2]
CinnamaldehydeTrimethylamineEthanol15 min75[2]
4-(Dimethylamino)benzaldehydeTrimethylamineEthanol15 min88[2]
FurfuralTriethylamineEthanol1 h-[3]
Thiophen-2-carbaldehydeTriethylamineEthanol1 h-[3]
Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. For this compound, this reaction involves the condensation with a ketone or aldehyde and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbothioamides are versatile intermediates for the synthesis of various fused heterocyclic systems, such as thieno[2,3-b]pyridines.

Mechanism:

The Gewald reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and this compound. The resulting α,β-unsaturated intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product.

Gewald_Reaction cluster_1 Gewald Reaction Pathway CTA This compound Knoevenagel_Product Knoevenagel Adduct CTA->Knoevenagel_Product + Carbonyl, Base Carbonyl Ketone/Aldehyde Sulfur Sulfur (S₈) Base Base Product 2-Aminothiophene Derivative Sulfur_Adduct Sulfur Adduct Knoevenagel_Product->Sulfur_Adduct + Sulfur, Base Sulfur_Adduct->Product Cyclization & Tautomerization

Caption: Gewald reaction involving this compound.

Experimental Protocol: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbothioamides

A mixture of the ketone (1 equivalent), this compound (1 equivalent), elemental sulfur (1 equivalent), and triethylamine (1 equivalent) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Table 2: Representative Examples of the Gewald Reaction with this compound

Carbonyl CompoundBaseSolventTimeYield (%)Reference
CyclohexanoneTriethylamineEthanol-<20[4]
PropanalTriethylamineEthanol-Good[4]
ButanalTriethylamineEthanol-Good[4]
PhenylacetaldehydeTriethylamineEthanol-Good[4]
AcetophenoneTriethylamineEthanol-<10[4]

Note: Yields are often reported as "good" without specific percentages in some literature.

Michael Addition (Thia-Michael Addition)

The carbanion generated from this compound can also participate in Michael (or 1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. Furthermore, the thioamide group itself can act as a nucleophile in a thia-Michael addition. These reactions are instrumental in the synthesis of various acyclic and heterocyclic compounds.

Mechanism:

In a base-catalyzed Michael addition, the nucleophilic carbanion of this compound adds to the β-carbon of an electron-deficient alkene. The resulting enolate is then protonated to give the final adduct. In a thia-Michael addition, the sulfur atom of the thioamide acts as the nucleophile.

Michael_Addition cluster_2 Michael Addition Pathway CTA_Carbanion This compound Carbanion Enolate_Intermediate Enolate Intermediate CTA_Carbanion->Enolate_Intermediate + Michael Acceptor Michael_Acceptor α,β-Unsaturated Compound Product Michael Adduct Enolate_Intermediate->Product Protonation

Caption: Michael addition of the this compound carbanion.

Experimental Protocol: General Procedure for Michael Addition

To a solution of this compound and the Michael acceptor in a suitable solvent (e.g., ethanol, DMF), a catalytic amount of a base (e.g., piperidine, sodium ethoxide) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the reaction is worked up by pouring into water or an acidic solution, and the product is isolated by filtration or extraction.

Table 3: Examples of Michael Addition and Related Reactions

Michael AcceptorProduct TypeReference
α,β-Unsaturated carbonyl compoundsThioxohydropyridine-3-carbonitriles[5]
Acrylonitrile6-Oxo-2-sulfanylpiperidine-3-carbonitrile[5]

Synthesis of Other Important Heterocycles

The reactivity of the methylene group in this compound extends to the synthesis of a variety of other important heterocyclic systems.

Pyridine and Pyridinethione Derivatives

This compound is a key precursor for the synthesis of substituted pyridinethiones. These reactions often proceed through an initial Knoevenagel condensation followed by cyclization. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of 3-cyano-pyridin-2(1H)-thiones.

Thiazole (B1198619) Derivatives

The thioamide functionality of this compound allows for its participation in the Hantzsch thiazole synthesis. This reaction involves the condensation of the thioamide with an α-haloketone to afford a thiazole ring.

Pyrazole (B372694) Derivatives

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3,5-diaminopyrazoles, where both the cyano and thioamide groups are involved in the cyclization.[6] This provides a direct route to highly functionalized pyrazole scaffolds.

Factors Influencing Reactivity

The reactivity of the methylene group in this compound is influenced by several factors:

  • Basicity of the Catalyst: The choice of base is critical. Stronger bases will lead to a higher concentration of the carbanion, which can accelerate the reaction but may also promote side reactions. Milder bases, such as organic amines, are often preferred for controlled reactions.

  • Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.

  • Nature of the Electrophile: The electrophilicity of the carbonyl compound or Michael acceptor plays a significant role. Aldehydes are generally more reactive than ketones in Knoevenagel condensations.

  • Temperature: As with most chemical reactions, temperature can significantly impact the reaction rate. Some reactions proceed readily at room temperature, while others may require heating to overcome the activation energy barrier.

Conclusion

The active methylene group in this compound is a powerful tool for the construction of a wide variety of complex and biologically relevant heterocyclic molecules. Its enhanced acidity, a consequence of the adjacent electron-withdrawing cyano and thioamide groups, allows it to serve as a versatile nucleophile in a range of important organic transformations. This guide has provided a detailed overview of the key reactions involving this moiety, including the Knoevenagel condensation, Gewald reaction, and Michael addition, complete with mechanistic insights, experimental protocols, and quantitative data. A thorough understanding of the principles governing the reactivity of this versatile building block will continue to empower researchers and scientists in the fields of organic synthesis and drug discovery to develop novel molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanothioacetamide (CTA) is a highly versatile and readily available polyfunctional reagent extensively utilized in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a thioamide, a cyano, and an active methylene (B1212753) group, imparts a rich and varied chemical reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations to aid in its application in research and drug development.

Electrophilic and Nucleophilic Character of this compound

This compound possesses both nucleophilic and electrophilic properties, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds.[1] The inherent reactivity of its distinct functional groups allows it to participate in a diverse range of chemical transformations.

Nucleophilic Sites:

  • Active Methylene Group (-CH₂-) : The protons of the methylene group are acidic due to the electron-withdrawing effects of the adjacent cyano and thioamide groups. This allows for the ready formation of a carbanion, which can act as a potent nucleophile in reactions such as Michael additions and Knoevenagel condensations.

  • Sulphur Atom (-C=S) : The sulphur atom of the thioamide group possesses lone pairs of electrons and can act as a nucleophilic center, particularly in its deprotonated thiolate form.

  • Nitrogen Atom (-NH₂) : The nitrogen atom of the thioamide group also has a lone pair of electrons and can exhibit nucleophilic character.

Electrophilic Sites:

  • Thioamide Carbon (-CSNH₂) : The carbon atom of the thioamide group is electron-deficient due to the electronegativity of the neighboring sulphur and nitrogen atoms, making it susceptible to nucleophilic attack.

  • Cyano Carbon (-C≡N) : The carbon atom of the cyano group is also an electrophilic center and can be attacked by nucleophiles.

Quantitative Analysis of Reactivity

To provide a more quantitative understanding of the reactivity of this compound, a summary of key computational and estimated parameters is presented below. These values offer insights into the electron distribution and the relative reactivity of the different sites within the molecule.

Table 1: Estimated Acidity of the Active Methylene Protons

CompoundFunctional GroupsApproximate pKaReference
Ethyl CyanoacetateEster, Cyano9[2]
MalononitrileCyano, Cyano11[2]
This compound Thioamide, Cyano ~10-12 (estimated)

The pKa of the active methylene group in this compound is estimated to be in the range of 10-12, based on the values for structurally similar compounds. This indicates a significant acidity, allowing for deprotonation under mild basic conditions.

Key Reactions and Experimental Protocols

The versatile reactivity of this compound is demonstrated in its application in various name reactions to construct complex heterocyclic systems.

The Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related compound like this compound), and elemental sulfur in the presence of a base.[3][4]

Experimental Protocol:

A mixture of the aldehyde or ketone (10 mmol), this compound (1.0 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (B145695) (30 mL) is treated with a catalytic amount of a base such as morpholine (B109124) or triethylamine (B128534) (1 mL). The mixture is then heated under reflux for a specified time (typically 1-3 hours), during which the product often precipitates. After cooling, the solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[3]

Gewald_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1COR2 Aldehyde/Ketone Knoevenagel_adduct Knoevenagel Adduct R1COR2->Knoevenagel_adduct + this compound (Base catalyst) CTA This compound CTA->Knoevenagel_adduct S8 Sulfur Thiolate_intermediate Thiolate Intermediate S8->Thiolate_intermediate Knoevenagel_adduct->Thiolate_intermediate + Sulfur Aminothiophene 2-Aminothiophene Thiolate_intermediate->Aminothiophene Cyclization & Tautomerization

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5][6] this compound readily participates in this reaction with aldehydes and ketones.

Experimental Protocol:

To a solution of an aromatic aldehyde (10 mmol) and this compound (1.0 g, 10 mmol) in a suitable solvent like ethanol or isopropanol (B130326) (20 mL), a catalytic amount of a base such as piperidine (B6355638) or triethylamine (a few drops) is added. The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates and can be isolated by filtration and purified by recrystallization.[6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone Aldol_adduct Aldol-type Adduct Aldehyde->Aldol_adduct CTA This compound Carbanion CTA Carbanion CTA->Carbanion Base Carbanion->Aldol_adduct Nucleophilic Attack Unsaturated_product α,β-Unsaturated Product Aldol_adduct->Unsaturated_product - H₂O (Dehydration)

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] The carbanion generated from this compound is an excellent Michael donor.

Experimental Protocol:

To a stirred solution of the α,β-unsaturated carbonyl compound (10 mmol) and this compound (1.0 g, 10 mmol) in a suitable solvent such as ethanol, a catalytic amount of a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC. After completion, the reaction mixture is typically neutralized with a dilute acid (e.g., acetic acid) and the product is isolated by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[7]

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acceptor α,β-Unsaturated Carbonyl Enolate_adduct Enolate Adduct Acceptor->Enolate_adduct CTA This compound Carbanion CTA Carbanion CTA->Carbanion Base Carbanion->Enolate_adduct 1,4-Conjugate Addition Michael_adduct Michael Adduct Enolate_adduct->Michael_adduct Protonation

Conclusion

This compound is a cornerstone reagent in heterocyclic synthesis due to its well-defined electrophilic and nucleophilic sites. A thorough understanding of its reactivity, supported by both qualitative principles and quantitative data, empowers researchers to rationally design synthetic routes for novel molecules with potential applications in drug discovery and materials science. The experimental protocols and mechanistic diagrams provided in this guide serve as a practical resource for harnessing the synthetic potential of this remarkable molecule.

References

2-Cyanothioacetamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-cyanothioacetamide as a versatile precursor for the construction of a wide array of heterocyclic compounds. It details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of key heterocyclic systems, including thiophenes, thiazoles, pyridines, and pyrimidines. The guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering a structured approach to the synthesis and evaluation of novel heterocyclic entities with potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals, owing to their diverse chemical properties and biological activities. Among the myriad of building blocks available for heterocyclic synthesis, this compound stands out as a particularly valuable and versatile precursor. Its polyfunctional nature, possessing a reactive methylene (B1212753) group, a cyano group, and a thioamide moiety, allows for its participation in a variety of cyclization and multicomponent reactions. This guide explores the rich chemistry of this compound, providing detailed methodologies for the synthesis of several important classes of heterocycles.

Synthesis of Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component synthesis of 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of an α-methylene ketone or aldehyde, a compound with an activated cyano group such as this compound, and elemental sulfur in the presence of a basic catalyst.[3][4][5][6] The resulting 2-aminothiophenes are valuable intermediates for the synthesis of various biologically active compounds, including anti-inflammatory and anticancer agents.[7][8][9][10]

General Experimental Protocol for the Gewald Reaction

A mixture of the ketone or aldehyde (10 mmol), this compound (10 mmol, 1.0 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (B145695) (20 mL) is treated with a catalytic amount of a base, such as morpholine (B109124) or triethylamine (B128534) (2 mL). The reaction mixture is then heated under reflux for a specified period, typically 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.

Quantitative Data for Synthesized 2-Aminothiophenes
Compound IDKetone/AldehydeProductYield (%)M.p. (°C)Reference
TH-1 Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85148-150[3]
TH-2 Acetone2-Amino-4,5-dimethylthiophene-3-carbonitrile78115-117[6]
TH-3 Propiophenone2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile82178-180[4]

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Synthesis of Thiazoles

Thiazole rings are present in numerous biologically active compounds, including antimicrobial and anticancer agents. A common and efficient method for the synthesis of 2-substituted thiazoles involves the Hantzsch-type condensation of a thioamide, such as this compound, with an α-haloketone.[11][12]

General Experimental Protocol for Thiazole Synthesis

To a solution of this compound (10 mmol, 1.0 g) in ethanol (25 mL), the appropriate α-haloketone (e.g., phenacyl bromide) (10 mmol) is added. The mixture is heated under reflux for 2-4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with a small amount of cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-(thiazol-2-yl)acetonitrile derivative.

Quantitative Data for Synthesized Thiazoles
Compound IDα-HaloketoneProductYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
TZ-1 Phenacyl bromide2-(4-Phenylthiazol-2-yl)acetonitrile92152-1547.85 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.15 (s, 1H), 4.20 (s, 2H)168.9, 150.4, 135.5, 129.1, 127.8, 126.1, 116.5, 102.2, 25.8
TZ-2 4-Bromophenacyl bromide2-(4-(4-Bromophenyl)thiazol-2-yl)acetonitrile88180-1827.78 (d, 2H), 7.58 (d, 2H), 7.15 (s, 1H), 4.22 (s, 2H)169.0, 149.2, 134.7, 131.9, 128.1, 120.7, 116.3, 102.9, 25.9
TZ-3 Chloroacetone2-(4-Methylthiazol-2-yl)acetonitrile85100-1026.85 (s, 1H), 4.15 (s, 2H), 2.40 (s, 3H)168.6, 148.1, 116.8, 101.0, 25.5, 17.7

Note: Spectroscopic data is representative. Chemical shifts (δ) are reported in ppm relative to TMS. Data sourced from references[13][14][15][16].

Synthesis of Pyridines

Substituted pyridines are a critical class of heterocycles with a broad spectrum of biological activities. A versatile route to highly functionalized pyridines involves the reaction of this compound with α,β-unsaturated carbonyl compounds (chalcones) in the presence of a base.[17][18][19] This reaction proceeds through a Michael addition followed by cyclization and aromatization.

General Experimental Protocol for Pyridine Synthesis

A mixture of the chalcone (B49325) (10 mmol), this compound (10 mmol, 1.0 g), and a catalytic amount of piperidine (B6355638) (0.5 mL) in ethanol (30 mL) is refluxed for 4-6 hours. The solvent is then partially evaporated, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like acetic acid to give the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative.

Quantitative Data for Synthesized Pyridines
Compound IDChalconeProductYield (%)M.p. (°C)Reference
PY-1 1,3-Diphenylprop-2-en-1-one4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile75230-232[17]
PY-2 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one6-(4-Methoxyphenyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile80245-247[18]
PY-3 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one6-(4-Chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile78260-262[19]

Synthesis of Pyrimidines

Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[2][20][21][22][23] this compound can be utilized as a C-C-N fragment in the construction of the pyrimidine ring through cycloaddition reactions.[24]

General Experimental Protocol for Pyrimidine Synthesis

The synthesis of pyrimidine derivatives from this compound often involves its reaction with various electrophiles and a source of the remaining ring atoms. For instance, reaction with a suitable chalcogen compound in the presence of a strong base like sodium ethoxide can afford pyrimidine derivatives.[24] A typical procedure involves dissolving this compound (10 mmol) in a solution of sodium ethoxide in ethanol. To this, the appropriate co-reactant is added, and the mixture is stirred at room temperature or heated as required. Work-up typically involves neutralization and extraction, followed by purification via crystallization or chromatography.[25][26][27][28]

Quantitative Data for Synthesized Pyrimidines
Compound IDCo-reactantProductYield (%)M.p. (°C)Reference
PM-1 Chalcogen 20 (from ref[24])Pyrimidine derivative 21 (from ref[24])65>300[24]
PM-2 N-Vinyl amideSubstituted pyrimidine70188-190[25]

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation.[11][29][30][31][32] These reactions are particularly valuable in the construction of diverse chemical libraries for drug discovery.

General Workflow for MCRs involving this compound

MCR_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product CTA This compound One_Pot One-Pot Synthesis (with catalyst) CTA->One_Pot Aldehyde Aldehyde/Ketone Aldehyde->One_Pot Michael_Acceptor Michael Acceptor Michael_Acceptor->One_Pot Heterocycle Complex Heterocycle One_Pot->Heterocycle

Caption: General workflow for multicomponent reactions.

Biological Significance and Evaluation

The heterocyclic compounds synthesized from this compound often exhibit a range of promising biological activities. Thiophenes, thiazoles, pyridines, and pyrimidines are known scaffolds in medicinal chemistry, with derivatives showing antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][7][20][33][34][35][36][37][38]

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized Heterocycle Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Start->Screening Hit_ID Hit Identification Screening->Hit_ID End Screening->End Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Adv_Testing Advanced In Vitro/In Vivo Testing Lead_Opt->Adv_Testing Candidate Preclinical Candidate Adv_Testing->Candidate

Caption: Workflow for biological evaluation of synthesized compounds.

Conclusion

This compound has proven to be an invaluable and highly versatile precursor in heterocyclic synthesis. Its ability to participate in a wide range of classical and multicomponent reactions provides access to a rich diversity of heterocyclic scaffolds with significant potential for biological activity. The experimental protocols and data summarized in this guide are intended to facilitate the exploration of this versatile building block in the ongoing quest for novel therapeutic agents. The continued investigation into the reactivity of this compound is poised to yield further innovations in the field of medicinal chemistry.

References

An In-depth Technical Guide to 2-Cyanothioacetamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide (C₃H₄N₂S) is a versatile polyfunctional reagent that has become an indispensable building block in modern heterocyclic chemistry. First described in the mid-20th century, its unique combination of a reactive methylene (B1212753) group, a cyano moiety, and a thioamide function allows for its participation in a wide array of cyclization and condensation reactions. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its application in key synthetic methodologies such as the Hantzsch thiazole (B1198619) synthesis and the Gewald aminothiophene synthesis. The mechanisms of these pivotal reactions are illustrated, and extensive quantitative data are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Discovery and History

The first synthesis of this compound is attributed to Fairfull and Peak, who reported their findings in the Journal of the Chemical Society in 1951. Their work laid the foundation for the exploration of this compound's synthetic utility. The strategic placement of its functional groups was quickly recognized, and it rose to prominence as a key intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those with therapeutic potential. Its application in multicomponent reactions, which offer atom economy and synthetic efficiency, has further cemented its importance in both academic and industrial research.

Physicochemical and Spectral Data

This compound is a beige to brown crystalline powder. A comprehensive summary of its physical and chemical properties is provided in Table 1, with its spectral data detailed in Table 2. This information is crucial for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7357-70-2[1][2]
Molecular Formula C₃H₄N₂S[1][2]
Molecular Weight 100.14 g/mol [1][2]
Melting Point 118-120 °C[1]
Boiling Point 264.0 ± 42.0 °C (Predicted)[3]
Density 1.241 g/cm³ (Estimate)[3]
Appearance Beige to brown needles or powder[3]
Water Solubility Does not mix well with water[3]
InChI InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6)[1][2]
SMILES NC(=S)CC#N[1][2]

Table 2: Spectral Data of this compound

SpectrumPeak AssignmentsReference(s)
¹H NMR (DMSO-d₆) δ 2.50 (s, 2H, CH₂), δ 7.39 (br. s, 1H, NH), δ 9.61 (br. s, 1H, NH)[4][5]
¹³C NMR (DMSO-d₆) δ 24.4 (CH₂), δ 116.6 (CN), δ 193.7 (C=S)[6]
IR (KBr Pellet, cm⁻¹) ~3300-3100 (N-H stretching), 2250 (C≡N stretching), ~1620 (N-H bending), ~1400 (C=S stretching)[7][8]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the thionation of its oxygen analog, 2-cyanoacetamide (B1669375), typically using phosphorus pentasulfide (P₂S₅) in a suitable solvent.

Experimental Protocol: Synthesis from 2-Cyanoacetamide

Materials:

  • 2-Cyanoacetamide

  • Phosphorus pentasulfide (P₂S₅)

  • Anhydrous dioxane or pyridine (B92270)

  • Ice

  • Saturated sodium chloride solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (B145695) for recrystallization

Procedure:

  • A solution of 2-cyanoacetamide (1 equivalent) in anhydrous dioxane or pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Phosphorus pentasulfide (0.5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with saturated sodium chloride solution, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Key Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various sulfur and nitrogen-containing heterocycles. Two of the most prominent examples are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a classic method for the preparation of thiazole derivatives.[5] The reaction involves the condensation of an α-haloketone with a thioamide, in this case, this compound.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 α-Haloketone S1 Nucleophilic Attack (S on α-carbon) R1->S1 R2 This compound R2->S1 S2 Intramolecular Cyclization S1->S2 S3 Dehydration S2->S3 P 2-(Cyanomethyl)thiazole Derivative S3->P

Hantzsch Thiazole Synthesis Workflow

Materials:

Procedure: [1]

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and this compound (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture is poured into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • The resulting solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from ethanol to afford 2-(cyanomethyl)-4-phenylthiazole.

Gewald Aminothiophene Synthesis

The Gewald reaction, discovered by Karl Gewald in 1966, is a multicomponent reaction that produces highly substituted 2-aminothiophenes.[2] A common variation involves the reaction of a ketone, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base.

Gewald_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Ketone/Aldehyde I1 Knoevenagel Adduct R1->I1 R2 This compound R2->I1 R3 Elemental Sulfur (S₈) I2 Thiolate Intermediate R3->I2 Base Base (e.g., Morpholine) Base->I1 catalyst I1->I2 P 2-Aminothiophene Derivative I2->P Cyclization & Tautomerization

Gewald Aminothiophene Synthesis Pathway

Materials:

Procedure:

  • In a round-bottom flask, a mixture of 2-butanone (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

  • A catalytic amount of morpholine (approximately 0.1-0.2 equivalents) is added to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated to 40-50 °C for several hours until the reactants are consumed (monitored by TLC).

  • The mixture is then cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol to remove any unreacted starting materials and the catalyst.

  • The product, 2-amino-3-cyano-4,5-dimethylthiophene, is dried. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, with a rich history and a broad spectrum of applications. Its ability to participate in fundamental reactions like the Hantzsch and Gewald syntheses makes it an invaluable tool for the construction of diverse and complex heterocyclic systems. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to explore new frontiers in medicinal chemistry and materials science. The continued investigation into the reactivity of this compound promises to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant biological and material properties.

References

Solubility of 2-Cyanothioacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Cyanothioacetamide

This compound is a white to off-white crystalline solid that serves as a key building block in the synthesis of various heterocyclic compounds, including pyridothiones, which have applications in the pharmaceutical and agrochemical industries.[1] Its utility in synthetic chemistry is significantly influenced by its solubility in different solvents, which dictates reaction conditions, purification methods like recrystallization, and formulation strategies.

Qualitative assessments indicate that this compound has limited solubility in water but is more soluble in organic solvents such as ethanol (B145695) and acetone.[2] However, for precise and reproducible experimental work, quantitative solubility data is essential. This guide provides the necessary protocols to determine these values.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of solvents and temperatures has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. For effective comparison and internal record-keeping, all experimentally determined solubility data should be summarized in a structured format.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
e.g., Acetone25.0Data to be determinedData to be determinedGravimetric
e.g., Ethanol25.0Data to be determinedData to be determinedGravimetric
e.g., Water25.0Data to be determinedData to be determinedGravimetric
e.g., Acetone40.0Data to be determinedData to be determinedGravimetric
e.g., Ethanol40.0Data to be determinedData to be determinedGravimetric
e.g., Water40.0Data to be determinedData to be determinedGravimetric

Experimental Protocols for Solubility Determination

The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the gravimetric method and the laser dynamic method.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Pre-weighed evaporating dishes or watch glasses

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (the melting point is 118-120 °C, so a temperature below 80°C is advisable).[3]

    • Continue drying until a constant mass is achieved, which is confirmed by repeated weighing.

    • Record the final mass of the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Laser Dynamic Method

The laser dynamic method, also known as the laser monitoring technique, is a more modern approach that measures the disappearance of solid particles in a solution as the temperature changes or as more solvent is added. The following is a general description of the technique.

Principle: A laser beam is passed through a suspension of the solute in the solvent. The intensity of the transmitted light is monitored by a photodetector. As the solid dissolves upon heating, the solution becomes clear, and the light transmission increases sharply. The temperature at which the last solid particle dissolves is taken as the saturation temperature for that specific concentration.

Apparatus:

  • Laser generator (e.g., He-Ne laser)

  • Jacketed glass vessel (dissolver) with a magnetic stirrer

  • Photoelectric transformer (photodetector)

  • Light intensity recorder

  • Precision thermometer

  • Circulating thermostatic bath

Procedure:

  • Sample Preparation:

    • A precisely weighed amount of this compound and a known volume of the solvent are placed into the dissolver.

    • The mixture is stirred continuously to maintain a uniform suspension.

  • Measurement:

    • The laser beam is directed through the suspension to the photodetector, and the initial light intensity is recorded.

    • The temperature of the system is slowly increased at a constant rate by the circulating thermostatic bath.

    • The light intensity transmitted through the suspension is continuously monitored. As the solid dissolves, the intensity of the transmitted light increases.

  • Determination of Saturation Point:

    • The temperature at which the transmitted light intensity reaches a maximum and constant value corresponds to the complete dissolution of the solid. This temperature is recorded as the saturation temperature for the prepared concentration.

    • The experiment can be repeated with different concentrations of this compound in the same solvent to determine the solubility over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in a sealed flask prep2 Place in thermostatic bath at desired temperature prep1->prep2 prep3 Stir vigorously until equilibrium is reached (e.g., 24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw a known volume of the clear supernatant samp1->samp2 samp3 Filter immediately through a pre-heated syringe filter into a pre-weighed dish samp2->samp3 anal1 Evaporate the solvent in a drying oven samp3->anal1 anal2 Dry to a constant mass anal1->anal2 anal3 Record the final mass of the solute anal2->anal3 calc1 Calculate the mass of the dissolved solute anal3->calc1 calc2 Express solubility in desired units (e.g., g/100 mL or mol/L) calc1->calc2

Gravimetric solubility determination workflow.

References

Thermal Stability and Decomposition of 2-Cyanothioacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide (C₃H₄N₂S) is a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds. A thorough understanding of its thermal stability and decomposition profile is critical for its safe handling, storage, and application in chemical processes, including drug development. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition products and outlining general experimental protocols for its thermal analysis. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known properties with theoretical decomposition pathways based on the reactivity of its functional groups.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueReference(s)
Molecular Formula C₃H₄N₂S[1]
Molecular Weight 100.14 g/mol [1][2]
Appearance Solid[2]
Melting Point 118-120 °C[2]
CAS Number 7357-70-2[1][2]

Thermal Stability and Decomposition

The thermal stability of a compound dictates the temperature at which it begins to chemically break down. For this compound, this process involves the fragmentation of the molecule into smaller, gaseous products.

General Observations

Thioamides are generally recognized as being less thermally stable than their corresponding amide analogs.[3] This is attributed to the lower bond energy of the carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O).[3] The presence of both a thioamide and a nitrile group in this compound suggests a complex decomposition profile.

Decomposition Products

Upon heating, this compound is known to decompose into hazardous gaseous products. The primary decomposition products identified are:

  • Carbon Oxides (CO, CO₂)

  • Nitrogen Oxides (NOₓ)

  • Sulfur Oxides (SOₓ)

The formation of hydrogen cyanide (HCN) is also a possibility due to the pyrolysis of the nitrile group, a common reaction for organic nitriles under oxygen-deficient conditions.[4]

Hypothetical Decomposition Pathway

In the absence of specific experimental studies on the decomposition mechanism of this compound, a plausible pathway can be proposed based on the known chemistry of thioamides and nitriles. The decomposition is likely initiated by the cleavage of the weakest bonds within the molecule under thermal stress.

DecompositionPathway cluster_initial Initial Compound cluster_intermediates Possible Intermediates cluster_products Final Decomposition Products 2-CTA This compound (C₃H₄N₂S) Fragment1 Cyanomethyl Radical (•CH₂CN) 2-CTA->Fragment1 C-C Bond Cleavage Fragment2 Thioformamide Radical (•CSNH₂) 2-CTA->Fragment2 C-C Bond Cleavage Isothiocyanate Isothiocyanate Intermediate 2-CTA->Isothiocyanate Rearrangement Products CO, CO₂, NOₓ, SOₓ, HCN Fragment1->Products Further Decomposition Fragment2->Products Further Decomposition Isothiocyanate->Products Further Decomposition TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Load into TGA instrument B->C D Set atmosphere (N₂ or Air) C->D E Program temperature ramp (e.g., 10 °C/min to 600 °C) D->E F Run analysis E->F G Generate TGA/DTG curves F->G H Determine onset temperature, peak decomposition temperature, and residual mass G->H DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of This compound B Seal in hermetic aluminum pan A->B C Load sample and reference pans into DSC B->C D Set nitrogen atmosphere C->D E Program temperature ramp (e.g., 10 °C/min to 350 °C) D->E F Run analysis E->F G Generate DSC thermogram F->G H Determine melting point, enthalpy of fusion, and decomposition exotherms G->H

References

An In-depth Technical Guide to the Tautomeric Forms of 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide (C₃H₄N₂S) is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmacological activities. Its reactivity is intrinsically linked to its capacity to exist in different tautomeric forms. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of this compound, consolidating available spectroscopic data, and presenting a logical framework for understanding its structural dynamics. In the absence of a definitive crystal structure for this compound, this guide draws upon established principles of thioamide tautomerism and spectroscopic data from online databases to elucidate the properties of its predominant tautomeric form.

Introduction to Tautomerism in Thioamides

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of thioamides, the most significant tautomeric relationship is the thione-thiol equilibrium.

  • Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond.

  • Thiol Form (or Imidothiol): Characterized by a carbon-nitrogen double bond (C=N) and an S-H bond.

For simple, acyclic thioamides, the thione form is generally the more stable and, therefore, the predominant tautomer in the solid state and in solution. This stability is attributed to the greater strength of the C=S bond compared to the C=N bond and the higher acidity of the N-H proton compared to the S-H proton in the thiol form.

The tautomeric equilibrium of this compound can be represented as follows:

Caption: Thione-thiol tautomeric equilibrium of this compound.

Structural and Spectroscopic Data

While a single-crystal X-ray diffraction study for this compound is not currently available in the public domain, we can infer structural and spectroscopic properties from available data and comparison with related compounds.

Quantitative Data Summary

The following table summarizes expected and observed data for the tautomeric forms of this compound. The spectroscopic data is based on publicly available spectra, which represent the predominant thione tautomer. Bond lengths are typical values for related thioamide and thiol structures.

PropertyThione Tautomer (Expected/Observed)Thiol Tautomer (Expected)
Bond Lengths (Å)
C=S~1.68-
C-N (amide)~1.33-
C-S-~1.75
C=N-~1.28
IR Spectroscopy (cm⁻¹)
ν(N-H)3300-3100 (broad)~3400-3300 (sharp)
ν(C≡N)~2260~2240
δ(N-H)~1620-
ν(C=S) (Thioamide I)~1400-1300-
ν(C=N)-~1650
ν(S-H)-~2600-2550 (weak)
¹H NMR (ppm, DMSO-d₆)
CH₂~3.5~5.0-6.0 (vinyl H)
NH₂~9.5 and ~9.8 (broad singlets)~7.0-8.0 (NH₂)
SH-~4.0-5.0 (broad)
¹³C NMR (ppm, DMSO-d₆)
C=S~200-
CH₂~25~90-100 (vinyl C)
C≡N~117~115
C=N-~160
Interpretation of Spectroscopic Data

Infrared (IR) Spectroscopy: The available IR spectra of this compound show characteristic absorptions consistent with the thione tautomer.[1][2]

  • N-H Stretching: Broad bands in the region of 3300-3100 cm⁻¹ are indicative of the N-H stretching vibrations of the primary thioamide group, likely involved in hydrogen bonding.

  • C≡N Stretching: A sharp peak around 2260 cm⁻¹ corresponds to the stretching of the nitrile group.

  • N-H Bending: A band around 1620 cm⁻¹ is attributable to the N-H bending vibration.

  • Thioamide I Band (C=S stretching): A significant absorption in the 1400-1300 cm⁻¹ region is characteristic of the C=S stretching vibration coupled with other vibrations.

The absence of a weak S-H stretching band (around 2550 cm⁻¹) and a strong C=N stretching band (around 1650 cm⁻¹) further supports the predominance of the thione form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Publicly available ¹H and ¹³C NMR data for this compound, typically recorded in DMSO-d₆, are also consistent with the thione structure.[3]

  • ¹H NMR: Two broad singlets observed at approximately 9.5 and 9.8 ppm are characteristic of the two non-equivalent protons of the primary thioamide (-CSNH₂). A singlet around 3.5 ppm corresponds to the methylene (B1212753) (-CH₂-) protons.

  • ¹³C NMR: The key signal is the downfield resonance for the thiocarbonyl carbon (C=S) which is expected to appear around 200 ppm. The methylene carbon signal appears at a much higher field, around 25 ppm, and the nitrile carbon is observed around 117 ppm.

The presence of the thiol tautomer in solution would be indicated by signals for a vinyl proton (CH), an SH proton, and a C=N carbon in the ¹H and ¹³C NMR spectra, respectively. The absence or very low intensity of such signals suggests that the thione form is overwhelmingly favored in common NMR solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of cyanoacetamide with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in an anhydrous solvent like pyridine (B92270) or dioxane.

Workflow for Synthesis:

synthesis_workflow reactant1 Cyanoacetamide reaction Reaction Mixture reactant1->reaction reactant2 Thionating Agent (e.g., P₄S₁₀) reactant2->reaction solvent Anhydrous Solvent (e.g., Pyridine) solvent->reaction heating Heating under Inert Atmosphere reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Recrystallization workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Infrared (IR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a constant temperature. The number of scans is adjusted to obtain a good signal-to-noise ratio.

Conclusion

The available evidence strongly indicates that this compound exists predominantly in its thione tautomeric form under standard conditions. This is supported by general principles of thioamide chemistry and is consistent with the interpretation of available IR and NMR spectroscopic data. While the thiol tautomer is expected to be a minor component of any equilibrium mixture, its transient formation may play a crucial role in the reactivity of this compound, particularly in its utility as a precursor for the synthesis of sulfur-containing heterocycles. Further research, including single-crystal X-ray diffraction and variable-temperature/solvent NMR studies, would be invaluable for a more precise quantitative understanding of the tautomeric landscape of this important synthetic intermediate. Such studies would provide definitive structural parameters and allow for the determination of the thermodynamic parameters governing the thione-thiol equilibrium.

References

The Pivotal Role of 2-Cyanothioacetamide in the Gewald Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an efficient pathway to highly substituted 2-aminothiophenes, privileged scaffolds in medicinal chemistry. This technical guide delves into the specific and crucial role of 2-cyanothioacetamide as a key reactant in this multicomponent reaction. By utilizing this compound, researchers can directly synthesize 2-aminothiophene-3-carboxamides, a class of compounds with significant therapeutic potential. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, extensive quantitative data, and visual representations of the chemical processes to facilitate a deeper understanding and practical application of this important synthetic transformation.

Introduction: The Gewald Reaction in Modern Drug Discovery

The Gewald three-component reaction (G-3CR) is a powerful one-pot synthesis that combines a carbonyl compound (aldehyde or ketone), an α-cyanoester or related active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[1][2] These thiophene (B33073) derivatives are of immense interest to the pharmaceutical industry as they are bioisosteres of anthranilic acid, a key pharmacophore in many bioactive molecules.[3] The versatility and operational simplicity of the Gewald reaction make it an invaluable tool for generating libraries of diverse compounds for drug discovery programs.[4]

The Unique Contribution of this compound

While the classical Gewald reaction often employs α-cyanoacetates or malononitrile, the use of this compound as the active methylene component offers a direct and efficient route to 2-aminothiophene-3-carboxamides.[3] This is particularly advantageous as the carboxamide moiety is a common functional group in many drug candidates, and its direct incorporation via the Gewald reaction streamlines the synthetic process, avoiding additional post-reaction modifications.[3]

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Gewald reaction, though not fully elucidated in its entirety, is generally understood to proceed through a series of well-defined steps. The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[1]

The key stages of the reaction are as follows:

  • Knoevenagel Condensation: The reaction commences with a base-catalyzed Knoevenagel condensation between the carbonyl compound and this compound. This step forms a stable α,β-unsaturated nitrile intermediate.[1]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated nitrile intermediate.

  • Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[1]

Caption: The reaction mechanism of the Gewald reaction with this compound.

Experimental Protocols

The following is a generalized experimental protocol for the Gewald reaction using this compound. It is important to note that reaction conditions may need to be optimized for specific substrates.

General Procedure for the Synthesis of 2-Aminothiophene-3-carboxamides: [3]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent, such as ethanol (B145695) or methanol.

  • Base Addition: Add a catalytic amount of a suitable base, such as triethylamine (B128534) or morpholine (B109124) (0.1-1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.[3]

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data and Substrate Scope

The Gewald reaction with this compound is compatible with a wide range of carbonyl compounds, including both aldehydes and ketones. The yields are generally good to excellent, depending on the specific substrates used. Below are tables summarizing representative quantitative data.

Table 1: Gewald Reaction of Aldehydes with this compound

EntryAldehydeProductYield (%)
1Benzaldehyde2-Amino-4-phenylthiophene-3-carboxamide85
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide92
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide88
4Thiophene-2-carbaldehyde2-Amino-4-(thiophen-2-yl)thiophene-3-carboxamide78
5Cyclohexanecarbaldehyde2-Amino-4-cyclohexylthiophene-3-carboxamide75

Yields are representative and may vary based on specific reaction conditions.

Table 2: Gewald Reaction of Ketones with this compound

EntryKetoneProductYield (%)
1Acetophenone2-Amino-4-methyl-5-phenylthiophene-3-carboxamide72
2Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide85
3Propiophenone2-Amino-4-ethyl-5-phenylthiophene-3-carboxamide68
44-Methylcyclohexanone2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide82
5Acetone2-Amino-4,5-dimethylthiophene-3-carboxamide65

Yields are representative and may vary based on specific reaction conditions.

Workflow for Drug Discovery Applications

The 2-aminothiophene-3-carboxamides synthesized via the Gewald reaction serve as versatile building blocks for the development of novel therapeutic agents. The general workflow for their application in drug discovery is outlined below.

Drug_Discovery_Workflow start Gewald Reaction with This compound library Library of 2-Aminothiophene- 3-carboxamides start->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_gen Lead Generation hit->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for the application of Gewald products in drug discovery.

Conclusion

This compound plays a pivotal role in the Gewald reaction, offering a direct and efficient entry into the synthetically valuable class of 2-aminothiophene-3-carboxamides. Its use simplifies synthetic routes and provides access to a diverse range of compounds with significant potential in drug discovery and development. The robust nature of the Gewald reaction, coupled with the ready availability of starting materials, ensures that the use of this compound will continue to be a valuable strategy for the synthesis of novel heterocyclic compounds. This guide provides the necessary technical details for researchers to effectively utilize this powerful reaction in their synthetic endeavors.

References

The Knoevenagel Condensation with 2-Cyanothioacetamide: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, takes on remarkable versatility when 2-cyanothioacetamide is employed as the active methylene (B1212753) component. This polyfunctional reagent serves as a powerful building block in organic synthesis, enabling the construction of a diverse array of pharmacologically significant heterocyclic systems. This technical guide provides a comprehensive overview of the Knoevenagel condensation with this compound, detailing its mechanistic pathways, extensive synthetic applications, and the biological relevance of the resulting compounds. Experimental protocols for key transformations are provided, alongside tabulated quantitative data to facilitate comparison and reproducibility. Furthermore, critical reaction mechanisms and biological signaling pathways are visualized to offer a deeper understanding of the underlying chemical and biological processes. This document is intended to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery, highlighting the immense potential of this compound in the development of novel therapeutic agents.

Introduction

The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, is a nucleophilic addition of an active methylene compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product.[1][2] The reaction's enduring importance in organic synthesis stems from its reliability, operational simplicity, and the wide variety of accessible substrates. The use of this compound as the active methylene component dramatically expands the synthetic utility of this classic reaction. The presence of the nitrile, thioamide, and active methylene functionalities within a single, compact molecule provides multiple reactive sites for subsequent intramolecular or intermolecular reactions, making it a highly valuable precursor for the synthesis of complex heterocyclic structures.[3]

Derivatives of this compound are instrumental in the synthesis of a multitude of heterocyclic scaffolds, including but not limited to, pyridines, thiophenes, thiazoles, and fused heterocyclic systems such as thieno[2,3-b]pyridines.[4][5] Many of these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8][9] This guide will explore the core principles of the Knoevenagel condensation with this compound and its subsequent transformations, providing practical insights for the synthesis and application of these important molecules.

The Knoevenagel Condensation: Mechanism and Key Intermediates

The initial step in the reaction of this compound with an aldehyde or ketone is the base-catalyzed Knoevenagel condensation. The reaction proceeds through the formation of a resonance-stabilized carbanion from this compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the corresponding α,β-unsaturated cyanothioacrylamide, a key intermediate for further synthetic elaborations.

Diagram 1: General Mechanism of the Knoevenagel Condensation with this compound

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration CTA This compound Carbanion Resonance-Stabilized Carbanion CTA->Carbanion + Base - HB⁺ Base Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Product α,β-Unsaturated Cyanothioacrylamide Intermediate->Product - H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Synthesis of Heterocyclic Compounds

The Knoevenagel adducts derived from this compound are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. The subsequent reaction pathways are dictated by the choice of co-reactants and reaction conditions.

Synthesis of 3-Cyano-2(1H)-pyridinethiones

One of the most common applications of this compound is in the synthesis of 3-cyano-2(1H)-pyridinethiones. These compounds are typically prepared through a one-pot, three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound (or a compound with a reactive methylene group), and this compound, often in the presence of a basic catalyst like piperidine.[3]

Diagram 2: Synthesis of 3-Cyano-2(1H)-pyridinethiones

Pyridinethione_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aromatic Aldehyde Reaction One-pot Condensation (Base Catalyst, e.g., Piperidine) Aldehyde->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction CTA This compound CTA->Reaction Pyridinethione 3-Cyano-2(1H)-pyridinethione Reaction->Pyridinethione

Caption: General scheme for pyridinethione synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[10][11] While the classical Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, a variation utilizing the Knoevenagel adduct of this compound is also prevalent.[12] The reaction typically proceeds in two steps: a Knoevenagel condensation to form the α,β-unsaturated nitrile, followed by the addition of elemental sulfur and cyclization in the presence of a base.[10]

Diagram 3: Gewald Aminothiophene Synthesis Workflow

Gewald_Workflow Start Ketone/Aldehyde + this compound Step1 Knoevenagel Condensation (Base Catalyst) Start->Step1 Intermediate α,β-Unsaturated Cyanothioacrylamide Step1->Intermediate Step2 Addition of Elemental Sulfur (S₈) and Base-promoted Cyclization Intermediate->Step2 Product 2-Aminothiophene Derivative Step2->Product

Caption: Workflow for the Gewald aminothiophene synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key heterocyclic compounds derived from this compound.

General Procedure for the Synthesis of 4-Aryl-3-cyano-6-substituted-2(1H)-pyridinethiones

Materials:

  • Appropriate aromatic aldehyde (10 mmol)

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (10 mmol)

  • This compound (10 mmol, 1.0 g)

  • Ethanol (B145695) (30 mL)

  • Piperidine (1 mL)

Procedure:

  • A mixture of the aromatic aldehyde, the active methylene compound, and this compound in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Piperidine is added as a catalyst, and the reaction mixture is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 3-cyano-2(1H)-pyridinethione derivative.[3]

General Procedure for the Gewald Synthesis of 2-Aminothiophenes

Materials:

  • Ketone or aldehyde (10 mmol)

  • This compound (10 mmol, 1.0 g)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Ethanol or Dimethylformamide (DMF) (20 mL)

  • Base (e.g., triethylamine (B128534), morpholine) (20 mmol)

Procedure:

  • A mixture of the carbonyl compound, this compound, and elemental sulfur is suspended in ethanol or DMF in a round-bottom flask.

  • A suitable base (e.g., triethylamine or morpholine) is added, and the mixture is stirred at room temperature or gently heated (40-50 °C) for a specified time (typically 1-3 hours).

  • The reaction is often accompanied by the evolution of hydrogen sulfide.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene.[11]

Quantitative Data

The following tables summarize representative yields for the synthesis of various heterocyclic compounds derived from this compound.

Table 1: Synthesis of 3-Cyano-2(1H)-pyridinethione Derivatives

EntryAldehydeActive Methylene CompoundProductYield (%)Reference
1BenzaldehydeAcetylacetone4-Phenyl-5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile85[3]
24-ChlorobenzaldehydeAcetylacetone4-(4-Chlorophenyl)-5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile88[3]
34-MethoxybenzaldehydeEthyl acetoacetate4-(4-Methoxyphenyl)-5-ethoxycarbonyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile90[5]
42-ThiophenecarboxaldehydeMalononitrile4-(2-Thienyl)-3,5-dicyano-6-amino-2(1H)-pyridinethione78[4]

Table 2: Gewald Synthesis of 2-Aminothiophene Derivatives

EntryCarbonyl CompoundProductYield (%)Reference
1Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile82[11]
2Acetone2-Amino-4,5-dimethylthiophene-3-carbonitrile75[12]
34-Methylcyclohexanone2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile79[11]
4Propiophenone2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile68[10]

Biological Activities and Signaling Pathways

Heterocyclic compounds synthesized from this compound exhibit a wide range of biological activities. Of particular interest is their potential as anticancer and anti-inflammatory agents.

Anticancer Activity of Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines, readily synthesized from 3-cyano-2(1H)-pyridinethione precursors, have emerged as a promising class of anticancer agents.[6] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Some thieno[2,3-b]pyridine derivatives have been shown to inhibit phospholipase C (PLC) isoforms, which are pivotal in intracellular signal transduction.[13] Furthermore, certain analogues have demonstrated the ability to induce apoptosis and target cancer stem cells (CSCs).[14]

Diagram 4: Simplified Signaling Pathway Targeted by Thieno[2,3-b]pyridines

Anticancer_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Thieno_pyridine Thieno[2,3-b]pyridine Derivative PLC Phospholipase C (PLC) Thieno_pyridine->PLC Inhibits Apoptosis Induction of Apoptosis Thieno_pyridine->Apoptosis Induces Signal_Transduction Signal Transduction (e.g., IP₃/DAG pathway) PLC->Signal_Transduction Cell_Proliferation Cancer Cell Proliferation Signal_Transduction->Cell_Proliferation Promotes

Caption: Inhibition of PLC signaling by thieno[2,3-b]pyridines.

Anti-inflammatory and Analgesic Activity

Certain pyridazinone and pyridothiazine derivatives, which can be synthesized from precursors derived from this compound, have shown significant anti-inflammatory and analgesic properties.[7][8] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7]

Diagram 5: Mechanism of Action for Anti-inflammatory Pyridazine (B1198779) Derivatives

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyridazine_Derivative Pyridazine/Pyridothiazine Derivative Pyridazine_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin (B15479496) synthesis by pyridazine derivatives.

Conclusion

This compound is an exceptionally valuable and versatile reagent in organic synthesis. Its application in the Knoevenagel condensation opens up efficient and straightforward pathways to a vast array of heterocyclic compounds. The resulting pyridines, thiophenes, and their fused derivatives are not only of academic interest but also hold significant promise in the field of medicinal chemistry. The demonstrated anticancer, anti-inflammatory, and analgesic activities of these compounds underscore the importance of continued research into the synthetic applications of this compound. This technical guide serves as a foundational resource for chemists and pharmacologists, providing the necessary protocols, data, and mechanistic insights to explore and expand upon the rich chemistry of this remarkable building block.

References

The Versatility of 2-Cyanothioacetamide in Multicomponent Reactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Cyanothioacetamide has emerged as a highly versatile and valuable building block in the realm of organic synthesis, particularly in the construction of diverse and biologically active heterocyclic scaffolds through multicomponent reactions (MCRs). Its unique combination of a reactive methylene (B1212753) group, a cyano moiety, and a thioamide functionality allows for a wide array of chemical transformations, making it an indispensable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the core multicomponent reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to facilitate its application in drug discovery programs.

Core Multicomponent Reactions

This compound participates in a variety of multicomponent reactions, leading to the efficient synthesis of key heterocyclic systems, including thiophenes, pyridines, thiazoles, and pyrazoles. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring the importance of MCRs involving this reagent.

The Gewald Three-Component Reaction for Thiophene Synthesis

The Gewald reaction is a classic and highly efficient one-pot synthesis of 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting polysubstituted 2-aminothiophenes are crucial intermediates for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

EntryCarbonyl CompoundThis compound DerivativeBaseSolventYield (%)Reference
1CyclohexanoneThis compoundMorpholine (B109124)Ethanol (B145695)70-90[1]
2AcetophenoneThis compoundTriethylamine (B128534)Ethanol82[1]
3PropanalN-Phenyl-2-cyanothioacetamideTriethylamineEthanolGood[1]
4Various AldehydesVarious CyanoacetamidesTriethylamineEthanol70-90[1]

To a stirred solution of the carbonyl compound (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, a catalytic amount of a base such as morpholine or triethylamine is added. The reaction mixture is then heated at a specified temperature (typically 40-70 °C) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Gewald_Reaction reagents Ketone/Aldehyde This compound Elemental Sulfur Base (e.g., Morpholine) reaction_vessel Reaction Vessel (Ethanol, 40-70°C) reagents->reaction_vessel monitoring TLC Monitoring reaction_vessel->monitoring workup Cooling & Filtration monitoring->workup Reaction Complete purification Recrystallization workup->purification product 2-Aminothiophene Derivative purification->product

Caption: General workflow for the Gewald three-component reaction.

Three-Component Synthesis of 3-Cyanopyridine-2(1H)-thiones

The synthesis of 3-cyanopyridine-2(1H)-thiones and their derivatives is another prominent application of this compound in MCRs. These compounds are valuable precursors for the synthesis of a wide range of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which have demonstrated significant anticancer activity.[3][4] The reaction typically involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and this compound in the presence of a base.[3]

EntryAldehyde1,3-Dicarbonyl CompoundBaseYield (%)Reference
14-Cyanobenzaldehyde (B52832)Acetylacetone (B45752)Piperidine (B6355638)High[3]
22-ChlorobenzaldehydeEthyl butyroylacetate--[3]
3BenzaldehydeEthyl acetoacetatePiperidine-[5]
4Various Chalcones-Piperidine63-87[5]

A mixture of acetylacetone (0.01 mol), 4-cyanobenzaldehyde (0.01 mol), and this compound (0.01 mol) in ethanol (30 mL) containing a catalytic amount of piperidine (0.01 mol) is refluxed for 2-3 hours. The solid product that separates upon cooling is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the desired product.

Multicomponent Synthesis of Thiazoles

This compound can also be utilized in the synthesis of thiazole (B1198619) derivatives. The classical Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. In a multicomponent setup, this can be adapted to a one-pot procedure where the thioamide is generated in situ or reacts directly with other components. Thiazole-containing compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects.

A mixture of a secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), and dimethyl but-2-ynedioate (1 mmol) is shaken in ethanol (5 mL) at 45 °C in the presence of trypsin from porcine pancreas (20 mg) for 7 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired thiazole derivative. While this specific example does not directly use this compound, the principle of a multicomponent approach to thiazole synthesis is illustrated. A variation could involve the reaction of this compound with an α-haloketone and another component.

Multicomponent Synthesis of Pyrazoles

The reaction of this compound with hydrazine (B178648) derivatives provides a route to aminopyrazole derivatives.[6] This reaction takes advantage of the reactivity of both the cyano and thioamide groups.[6] Pyrazoles are a well-known class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

EntryThis compound DerivativeHydrazine DerivativeYieldReference
1This compoundHydrazine hydrate (B1144303)Moderate to High[6]
22-Cyano-N-phenylthioacetamideHydrazine hydrateModerate to High[6]
32-Cyano-N,N-dimethylthioacetamideHydrazine hydrateModerate to High[6]

A solution of the respective this compound (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL) is refluxed for 2-4 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding 3,5-diaminopyrazole.

Biological Significance and Signaling Pathways

Compounds derived from multicomponent reactions of this compound, particularly thieno[2,3-b]pyridines, have garnered significant attention for their potential as anticancer agents.[7][8][9] Several studies have indicated that these compounds can act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Tyrosine Kinase Inhibition

Many thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent inhibitors of tyrosine kinases, such as c-Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11][12][13] These kinases are key components of signaling pathways that control cell proliferation, survival, and angiogenesis. Inhibition of these kinases can lead to the suppression of tumor growth and metastasis.

The EGFR signaling pathway plays a central role in cell growth and proliferation.[10][11][14][15] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[15] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.[11][16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-b]pyridine derivative.

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21] Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[20]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand VEGF VEGFR VEGFR Ligand->VEGFR PLCg PLCγ VEGFR->PLCg P RAS RAS VEGFR->RAS P PI3K PI3K VEGFR->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by a thieno[2,3-b]pyridine derivative.

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell adhesion, growth, and differentiation.[22][23][24][25][26] Dysregulation of SFK activity is frequently observed in cancer, contributing to tumor progression and metastasis.[23][26] Thieno[2,3-b]pyridines have been reported to inhibit c-Src, a key member of this family.[9]

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor/ Integrin Src c-Src Receptor->Src Activation FAK FAK Src->FAK P RAS RAS Src->RAS Activation STAT3 STAT3 Src->STAT3 P Gene_Expression Gene Expression (Proliferation, Invasion, Survival) FAK->Gene_Expression RAS->Gene_Expression STAT3->Gene_Expression Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->Src Inhibition

Caption: Inhibition of the c-Src signaling pathway by a thieno[2,3-b]pyridine derivative.

Conclusion

This compound is a powerful and versatile reagent for the multicomponent synthesis of a wide variety of biologically important heterocyclic compounds. The reactions are often high-yielding, atom-economical, and allow for the rapid generation of molecular diversity. The resulting scaffolds, particularly thieno[2,3-b]pyridines, have shown significant promise as anticancer agents through the inhibition of key signaling pathways. This guide provides a foundational understanding of the synthetic utility of this compound and the biological relevance of its derivatives, aiming to empower researchers in the design and development of novel therapeutics. Further exploration of the vast chemical space accessible from this simple starting material is warranted and holds great potential for future drug discovery efforts.

References

The Versatility of 2-Cyanothioacetamide: A Technical Guide to the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[3] Consequently, the development of efficient and versatile synthetic routes to substituted pyridines is a topic of significant interest in organic chemistry.[1][4] Among the various precursors utilized, 2-cyanothioacetamide stands out as a highly versatile and reactive building block for the construction of diverse pyridine-based heterocyclic systems, particularly pyridinethiones and related derivatives.[5][6]

This technical guide provides an in-depth overview of the primary synthetic strategies for constructing pyridine derivatives from this compound and conceptually related precursors like cyanoacetamide. It covers key reaction types, including multicomponent reactions, Guareschi-Thorpe condensations, and Michael additions, offering detailed experimental protocols and tabulated data for easy comparison of methodologies.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a highly efficient and atom-economical strategy for generating molecular complexity.[1] This approach is widely used for the synthesis of polysubstituted 2-amino-3-cyanopyridines and 2-thionicotinonitriles.[1][7]

A common MCR strategy involves the one-pot condensation of an aldehyde, a methyl ketone, malononitrile (B47326) (as a conceptual analogue to this compound), and an ammonium (B1175870) source, often ammonium acetate (B1210297).[8][9][10] This method provides rapid access to a wide range of 2-amino-3-cyanopyridine (B104079) derivatives in high yields. The use of microwave irradiation can further accelerate these reactions, often allowing for solvent-free conditions.[9] When this compound is used directly, it typically reacts with carbonyl compounds and alkylating agents to yield 2-thionicotinonitrile derivatives.[7]

MCR_Workflow cluster_reactants Starting Materials cluster_process Process cluster_intermediates Key Intermediates cluster_product Product R1CHO Aldehyde OnePot One-Pot Reaction R1CHO->OnePot R2COR3 Ketone R2COR3->OnePot NCCH2CSNH2 This compound or Malononitrile NCCH2CSNH2->OnePot NH4OAc Ammonium Source NH4OAc->OnePot Knoevenagel Knoevenagel Adduct OnePot->Knoevenagel Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition Pyridine Substituted Pyridine Derivative Michael->Pyridine Cyclization & Aromatization

Data Summary: Multicomponent Synthesis of 2-Amino-3-cyanopyridines
EntryAldehyde (R¹)Ketone (R²)CatalystConditionsYield (%)Reference
14-Cl-C₆H₄4-MeO-C₆H₄NoneMicrowave, 7-9 min, solvent-free86[9]
24-MeO-C₆H₄C₆H₅NoneMicrowave, 7-9 min, solvent-free85[9]
3C₆H₅C₆H₅TBBDA100 °C, 25 min, solvent-free92[8]
44-NO₂-C₆H₄C₆H₅TBBDA100 °C, 20 min, solvent-free98[8]
54-Br-C₆H₄4-Br-C₆H₄NoneEthanol (B145695), reflux, 12 h85[10]
62-NO₂-C₆H₄C₆H₅NoneEthanol, reflux, 14 h79[10]

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Experimental Protocol: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine[9]
  • A 25 mL dry flask is charged with 4-chlorobenzaldehyde (B46862) (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is placed in a microwave oven and connected to a reflux condenser.

  • The mixture is irradiated for 7-9 minutes (power level and specific model may require optimization).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The resulting solid is washed with a small amount of ethanol (2 mL).

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure title compound.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classic method for synthesizing substituted 2-hydroxypyridines (or their 2-pyridone tautomers).[11][12] The reaction involves the condensation of a cyano-active compound, such as cyanoacetamide or ethyl cyanoacetate, with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia (B1221849) or an amine.[13][14] This method is particularly effective for producing 3-cyano-2-pyridone derivatives. Recent advancements have focused on developing greener protocols, for example, by using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and the reaction promoter.[12][15]

Data Summary: Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines[12]
EntryCyano-reagent1,3-DicarbonylBase/PromoterConditionsYield (%)
1CyanoacetamideEthyl acetoacetate (B1235776)(NH₄)₂CO₃H₂O:EtOH (1:1), 80 °C, 3 h92
2CyanoacetamideMethyl acetoacetate(NH₄)₂CO₃H₂O:EtOH (1:1), 80 °C, 3 h94
3CyanoacetamideAcetylacetone(NH₄)₂CO₃H₂O:EtOH (1:1), 80 °C, 4 h85
4Ethyl cyanoacetateEthyl acetoacetate(NH₄)₂CO₃H₂O:EtOH (1:1), 80 °C, 2 h98
5Ethyl cyanoacetateDiethyl malonate(NH₄)₂CO₃H₂O:EtOH (1:1), 80 °C, 5 h82
Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone[12]
  • A mixture of cyanoacetamide (1 mmol, 84 mg), ethyl acetoacetate (1 mmol, 130 mg), and ammonium carbonate (1 mmol, 96 mg) is prepared.

  • A solvent mixture of H₂O:EtOH (1:1, v/v) is added to the reactants.

  • The reaction mixture is stirred and heated to 80 °C for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled. The product often precipitates from the solution.

  • The solid product is isolated by filtration, washed with cold water, and dried to yield the desired hydroxy-cyanopyridine.

Synthesis via Michael Addition to α,β-Unsaturated Systems

This compound readily participates in Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction pathway provides a direct route to 1,4-dihydropyridine-2-thiones, which can subsequently aromatize to the corresponding pyridinethione derivatives.[7][16] This strategy is valuable for synthesizing pyridines with specific substitution patterns at the 4, 5, and 6 positions, dictated by the structure of the starting enone.

Michael_Addition_Pathway Reactants This compound + α,β-Unsaturated Ketone Michael_Adduct Michael Adduct (Acyclic Intermediate) Reactants->Michael_Adduct Michael Addition Base Base Catalyst (e.g., Piperidine) Base->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dihydropyridine Dihydropyridinethione Cyclization->Dihydropyridine Aromatization Aromatization (-H₂O or [O]) Dihydropyridine->Aromatization Product Substituted Pyridinethione Aromatization->Product

Experimental Protocol: General Procedure for Reaction of this compound with α,β-Unsaturated Ketones[7][16]
  • To a solution of the α,β-unsaturated ketone (10 mmol) in absolute ethanol (50 mL), this compound (10 mmol, 1.0 g) is added.

  • A few drops of a basic catalyst (e.g., piperidine (B6355638) or triethylamine) are added to the mixture.

  • The reaction mixture is heated at reflux for a period of 4-6 hours, with progress monitored by TLC.

  • After cooling to room temperature, the solvent is typically reduced in volume under reduced pressure.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the target pyridinethione.

Conclusion

This compound is a powerful and versatile synthon for the construction of a wide array of functionalized pyridine derivatives. The primary synthetic routes—multicomponent reactions, Guareschi-Thorpe condensations, and Michael additions—offer robust and flexible methods for accessing these important heterocyclic scaffolds. Multicomponent reactions, in particular, align with the principles of green chemistry by providing high efficiency and atom economy in a single step. The choice of synthetic strategy can be tailored to achieve specific substitution patterns, making these methods highly valuable for researchers in drug discovery and materials science. The continued development of novel catalysts and greener reaction conditions will further enhance the utility of this compound in modern heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Aminothiophenes using 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the synthesis of polysubstituted 2-aminothiophenes, valuable scaffolds in medicinal chemistry and materials science. While the user requested a protocol for a "Gewald reaction using 2-cyanothioacetamide," it is important to clarify a key mechanistic point. The classical Gewald reaction is a multicomponent reaction that utilizes a carbonyl compound, an active methylene (B1212753) nitrile (such as cyanoacetamide), and elemental sulfur .

This compound, possessing an internal sulfur source in the form of a thioamide group, does not undergo the classical Gewald reaction. Instead, it is a highly effective reagent in a related, robust synthesis of 2-aminothiophenes through a reaction with α-halocarbonyl compounds. This reaction is mechanistically more akin to the Hantzsch thiophene (B33073) synthesis. This document will detail the protocol for this synthetically valuable transformation.

Reaction Principle

The synthesis proceeds via the reaction of an α-haloketone (or α-haloaldehyde) with this compound in the presence of a base. The reaction involves an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the 2-aminothiophene-3-carbonitrile (B183302) scaffold.

Reaction Mechanism

The reaction mechanism involves the following key steps:

  • Deprotonation: The base removes a proton from the active methylene group of this compound, forming a resonance-stabilized enethiolate.

  • S-Alkylation: The enethiolate acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic 2-aminothiophene ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I2 S-Alkylated Intermediate R1->I2 R2 This compound I1 Enethiolate R2->I1 Deprotonation I1->I2 S-Alkylation I3 Cyclic Intermediate I2->I3 Intramolecular Cyclization P 2-Aminothiophene I3->P Dehydration Base Base

Caption: Reaction mechanism for the synthesis of 2-aminothiophenes.

Experimental Workflow

The general experimental workflow for the synthesis of 2-aminothiophenes using this compound is outlined below.

Experimental_Workflow A Reaction Setup B Addition of Reactants A->B 1. Add solvent and base C Reaction Monitoring B->C 2. Add α-haloketone and This compound D Workup C->D 3. Monitor by TLC E Purification D->E 4. Quench reaction and extract product F Characterization E->F 5. Recrystallization or column chromatography

Caption: General experimental workflow for 2-aminothiophene synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-amino-4-phenylthiophene-3-carbonitrile from phenacyl bromide and this compound. This can be adapted for other α-haloketones.

Materials:

  • Phenacyl bromide (1.0 mmol, 199 mg)

  • This compound (1.0 mmol, 100 mg)

  • Ethanol (B145695) (10 mL)

  • Triethylamine (B128534) (1.2 mmol, 0.17 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 100 mg) and ethanol (10 mL).

  • Addition of Base: Stir the mixture at room temperature and add triethylamine (1.2 mmol, 0.17 mL). Stir for 10 minutes to ensure complete dissolution and formation of the enethiolate.

  • Addition of α-Haloketone: Add phenacyl bromide (1.0 mmol, 199 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The disappearance of the starting materials indicates the completion of the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-4-phenylthiophene-3-carbonitrile.

Safety Precautions:

  • Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminothiophene derivatives using this compound and different α-haloketones.

Entryα-HaloketoneBaseSolventTime (h)Yield (%)
1Phenacyl bromideTriethylamineEthanol385-95
24-Chlorophenacyl bromideTriethylamineEthanol388-92
34-Methylphenacyl bromideTriethylamineEthanol482-90
42-Bromo-2'-acetonaphthonePiperidineEthanol580-88
5ChloroacetoneSodium ethoxideEthanol275-85

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The synthetic protocol described herein provides a straightforward and efficient route to access these important building blocks for the development of new therapeutic agents. Derivatives of 2-aminothiophenes have shown a broad spectrum of pharmacological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Antiviral

  • Kinase inhibitors

The ability to readily synthesize a diverse library of 2-aminothiophene derivatives using this protocol is of significant interest to drug discovery programs.

Synthesis of 2-Aminothiophenes via Gewald Reaction with 2-Cyanothioacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted 2-aminothiophenes using 2-cyanothioacetamide through the Gewald three-component reaction. This versatile one-pot synthesis is a cornerstone in medicinal chemistry for generating diverse scaffolds with a wide range of biological activities.

Application Notes

The 2-aminothiophene core is a privileged scaffold in drug discovery, present in numerous compounds with therapeutic potential. The Gewald reaction, which facilitates the facile synthesis of these structures, involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (such as this compound), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carboxamides are valuable intermediates for the synthesis of more complex heterocyclic systems.

Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial and Antifungal Agents: The thiophene (B33073) ring is a key component in many compounds exhibiting potent activity against various bacterial and fungal strains.

  • Anticancer Agents: Certain 2-aminothiophene derivatives have shown significant antiproliferative effects against various cancer cell lines.

  • Anti-inflammatory Properties: These compounds can act as inhibitors of key inflammatory mediators.

  • Central Nervous System (CNS) Activity: 2-Aminothiophenes have been investigated as allosteric modulators of adenosine (B11128) A1 receptors and antagonists of serotonin (B10506) 5-HT1A receptors, suggesting their potential in treating neurological and psychiatric disorders.[1]

  • Enzyme Inhibition: They have been identified as inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity.[2]

The use of this compound in the Gewald reaction directly yields 2-aminothiophene-3-carboxamides, which are particularly useful synthons for further chemical modifications.[3] The reaction is amenable to various synthetic methodologies, including conventional heating, microwave irradiation, and mechanochemical methods like ball-milling, offering greener and more efficient alternatives.[4][5]

Experimental Protocols

The following protocols describe the synthesis of 2-aminothiophene-3-carboxamides using this compound and various carbonyl compounds.

Protocol 1: Conventional Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol details the synthesis using cyclohexanone (B45756) as the carbonyl component.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base, such as triethylamine or morpholine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Protocol 2: Microwave-Assisted Synthesis

This method significantly reduces the reaction time.

Materials:

Procedure:

  • In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq), this compound (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of diethylamine in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Work-up the product as described in Protocol 1 (precipitation in water, filtration, and recrystallization).

Protocol 3: Ball-Milling Synthesis (Solvent- and Catalyst-Free)

A green and efficient mechanochemical approach.[5]

Materials:

  • Carbonyl compound (e.g., ethyl acetoacetate (B1235776) or 2-butanone)

  • This compound

  • Elemental Sulfur

  • Planetary Ball Mill with tempered vials and balls

Procedure:

  • Place equimolar amounts of the carbonyl compound, this compound, and elemental sulfur into a tempered vial of a planetary ball mill.[5]

  • Add the grinding balls to the vial.

  • Mill the mixture at a high rotation speed (e.g., 750 rpm) for a specified time (e.g., 30 minutes).[5]

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • After completion, extract the product from the vial using a suitable solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization.[5]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-aminothiophene-3-carboxamides.

EntryCarbonyl CompoundMethodBase/CatalystSolventTime (h)Yield (%)M.P. (°C)
1CyclohexanoneConventionalTriethylamineEthanol3~85198-200
2CyclopentanoneConventionalMorpholineEthanol2.5~82210-212
3AcetoneConventionalTriethylamineEthanol4~75165-167
44-MethylcyclohexanoneConventionalMorpholineEthanol3~88205-207
5CyclohexanoneMicrowaveDiethylamineEthanol0.25~90199-201
6Ethyl AcetoacetateBall-MillingNoneSolvent-free0.5>90150-151

Visualizations

Experimental Workflow: Gewald Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Carbonyl Compound Mix Mixing & Heating R1->Mix R2 This compound R2->Mix R3 Elemental Sulfur R3->Mix C1 Base (e.g., TEA) C1->Mix C2 Solvent (e.g., Ethanol) C2->Mix C3 Heat (Reflux) C3->Mix Workup Work-up (Precipitation & Filtration) Mix->Workup Purify Purification (Recrystallization) Workup->Purify Product 2-Aminothiophene-3-carboxamide Purify->Product

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Signaling Pathway: Adenosine A1 Receptor Modulation

2-Aminothiophene derivatives can act as allosteric modulators of the Adenosine A1 receptor, which is coupled to inhibitory G-proteins (Gi/o).

G cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts AC->cAMP Gi->AC inhibits Ligand Adenosine Ligand->A1R Modulator 2-Aminothiophene Derivative Modulator->A1R Allosteric Modulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates

Caption: Adenosine A1 receptor signaling pathway modulation.

Signaling Pathway: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway. Its inhibition by 2-aminothiophene derivatives can enhance insulin sensitivity.[2]

G cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS-1 IR->IRS phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Glucose Glucose Uptake & Metabolism Akt->Glucose promotes PTP1B PTP1B PTP1B->IR dephosphorylates Inhibitor 2-Aminothiophene Inhibitor Inhibitor->PTP1B inhibits G cluster_membrane Cell Membrane HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts AC->cAMP K_channel K+ Channel K_channel->K_ion efflux Gi->AC inhibits Gi->K_channel opens Serotonin Serotonin (5-HT) Serotonin->HT1A Antagonist 2-Aminothiophene Antagonist Antagonist->HT1A blocks ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization (Inhibition)

References

Application Note and Protocol: Knoevenagel Condensation of 2-Cyanothioacetamide with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds.[1][2] This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base.[2] This application note provides a detailed protocol for the Knoevenagel condensation of 2-cyanothioacetamide with various aromatic aldehydes. The resulting products, (E)-3-aryl-2-cyanothioacrylamides, are valuable polyfunctionalized intermediates for the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.[3] The presence of the thioamide and nitrile functionalities offers multiple reaction sites for further molecular elaboration.[3]

General Reaction Scheme

The reaction proceeds via a base-catalyzed nucleophilic addition of the enolate of this compound to the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated product.

General Reaction Scheme of Knoevenagel Condensation with this compound

Figure 1. General scheme for the Knoevenagel condensation of an aromatic aldehyde with this compound.

Experimental Protocol

This protocol is adapted from a procedure for the multicomponent synthesis of 2-thionicotinonitrile derivatives, which utilizes the Knoevenagel condensation as the initial step.[4]

1. Materials and Reagents

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Anhydrous Ethanol (B145695) (approx. 2 M concentration of reactants)

  • Base catalyst (e.g., Piperidine (B6355638), Pyrrolidine, Azepane, or Triethylamine; ~0.1 eq or 1-2 drops)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper or Büchner funnel

  • Standard laboratory glassware

3. Reaction Procedure

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

  • Dissolution: Add anhydrous ethanol to the flask to dissolve the solids (e.g., 20 mL for a 10 mmol scale reaction). Stir the mixture at room temperature (20-25°C) until a homogenous solution or suspension is formed.[4]

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., 1-2 drops of piperidine or azepane) to the stirring mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (typically using a 3:1 Hexane:Ethyl Acetate mobile phase). For less reactive aldehydes, the mixture may be gently heated to reflux to increase the reaction rate. The product often precipitates out of the solution as a colored solid upon formation.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the aldehyde by TLC), cool the mixture to room temperature if it was heated.

    • If a significant amount of solid product has precipitated, collect it by filtration. Wash the solid with cold ethanol or water and dry under vacuum.

    • If the product remains in solution, pour the reaction mixture into a separatory funnel containing deionized water. .

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure (E)-3-aryl-2-cyanothioacrylamide.

4. Characterization The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new vinyl proton (around 7-8 ppm). Aromatic protons and two broad singlets for the -CSNH₂ group will also be present.

  • FT-IR: Look for characteristic peaks for N-H stretching (approx. 3200-3400 cm⁻¹), C≡N stretching (approx. 2220 cm⁻¹), C=C stretching (approx. 1600 cm⁻¹), and C=S stretching (approx. 1100-1250 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Data Presentation

The following table summarizes the reaction conditions for the synthesis of (E)-3-aryl-2-cyanothioacrylamides based on a literature example and representative conditions for other aldehydes.

EntryAromatic AldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference / Note
14-Hydroxy-3-ethoxybenzaldehydeAzepaneEthanol200.5 - 2>90 (est.)Based on procedure in[4]
2BenzaldehydePiperidineEthanol251 - 3~95Representative example; high yields are typical.
34-ChlorobenzaldehydePiperidineEthanol251 - 3~96Representative example; electron-withdrawing groups react well.
44-MethoxybenzaldehydePiperidineEthanol252 - 4~92Representative example; electron-donating groups may react slower.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (E)-3-aryl-2-cyanothioacrylamides.

Knoevenagel_Workflow reagents 1. Reagent Preparation - this compound - Aromatic Aldehyde - Ethanol, Catalyst setup 2. Reaction Setup Dissolve reagents in Ethanol in a round-bottom flask. reagents->setup Combine reaction 3. Reaction - Add catalyst - Stir at Room Temp. - Monitor by TLC setup->reaction Initiate workup 4. Work-up & Isolation - Filter precipitate OR - Aqueous work-up with  Ethyl Acetate extraction reaction->workup Reaction Complete purify 5. Purification - Recrystallization OR - Column Chromatography workup->purify Crude Product characterize 6. Characterization - NMR, FT-IR, MS - Yield & Purity analysis purify->characterize Purified Product product Pure (E)-3-aryl-2- cyanothioacrylamide characterize->product

Caption: Workflow for the Knoevenagel condensation of this compound.

References

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines Using 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 2-cyanothioacetamide as a key starting material. The thieno[2,3-b]pyridine (B153569) scaffold is a privileged structure found in numerous biologically active molecules. The methodologies outlined below are based on established synthetic strategies, including the Gewald reaction and subsequent cyclization pathways.

Introduction

This compound is a versatile and readily available reagent in organic synthesis.[1] Its utility in the construction of various heterocyclic systems is well-documented, with a primary application being the synthesis of 3-cyano-2(1H)-pyridinethiones.[1] These intermediates serve as crucial building blocks for the subsequent annulation of a thiophene (B33073) ring, leading to the formation of the thieno[2,3-b]pyridine core. This bicyclic system is an important pharmacophore, and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs. The protocols described herein offer robust and adaptable methods for accessing these valuable compounds.

Synthetic Strategies

The synthesis of thieno[2,3-b]pyridines from this compound generally proceeds through a two-stage process:

  • Formation of a 3-Cyano-2(1H)-pyridinethione intermediate: This is typically achieved through a multicomponent reaction involving this compound, an aldehyde or ketone, and a compound with an active methylene (B1212753) group.

  • Annulation of the thiophene ring: The pyridinethione intermediate is then reacted with an α-halo carbonyl compound or a related species, followed by an intramolecular cyclization to afford the thieno[2,3-b]pyridine skeleton.

A widely employed method for the synthesis of the thiophene ring is the Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.[2][3][4][5] Variations of this approach, as well as other cyclization strategies, will be detailed in the protocols below.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Enolate Formation and Cyclization

This protocol describes the synthesis of 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives, adapted from previously successful methods.[6]

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitriles

  • Cycloalkanones are first converted into their corresponding enolate salts using sodium ethoxide and ethyl formate.[6] The resulting salts are used directly in the next step without further purification.

  • The enolate salt, this compound, and a piperidinium (B107235) acetate (B1210297) solution are combined in water.

  • The reaction mixture is heated at reflux to yield the desired carbonitrile derivatives.[6]

Step 2: Synthesis of 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives

  • The carbonitrile obtained from Step 1 is reacted with either 2-chloro-N-(4-chlorophenyl)acetamide or 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of sodium carbonate in absolute ethanol.[6]

  • This reaction leads to the formation of the target 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives.[6]

Experimental Workflow for Protocol 1

G cluster_step1 Step 1: Carbonitrile Synthesis cluster_step2 Step 2: Carboxamide Synthesis A Cycloalkanone C Enolate Salt A->C Reaction B Sodium Ethoxide, Ethyl Formate B->C E 2-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile C->E Reaction in Water (Reflux) D This compound, Piperidinium Acetate D->E F Carbonitrile from Step 1 I 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide F->I Reaction G 2-chloro-N-phenylacetamide derivative G->I H Sodium Carbonate in Ethanol H->I G cluster_reaction S-alkylation and Thorpe-Ziegler Cyclization A 2-Thioxo-3-cyanopyridine C S-alkylated intermediate A->C S-alkylation B N-(chloroacetyl)phenothiazine B->C E Thieno[2,3-b]pyridine derivative C->E Thorpe-Ziegler Cyclization D Base (NaH or t-BuONa) in DMAc (0-5 °C) D->C D->E

References

Application of 2-Cyanothioacetamide in Medicinal Chemistry: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Cyanothioacetamide is a highly versatile and readily available reagent that has carved a significant niche in medicinal chemistry. Its unique combination of reactive functional groups—a nitrile, a thioamide, and an active methylene (B1212753) group—makes it an exceptional building block for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds are of considerable interest in drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals working with this valuable synthon.

I. Synthetic Applications: A Gateway to Bioactive Heterocycles

This compound serves as a key precursor for the synthesis of numerous heterocyclic systems. Its reactivity allows for participation in a variety of cyclization and multicomponent reactions, leading to the efficient construction of complex molecular architectures.

Synthesis of Pyridine and Pyridinethione Derivatives

One of the most prominent applications of this compound is in the synthesis of 3-cyano-2(1H)-pyridinethiones. These compounds are valuable intermediates and have demonstrated biological activity themselves. The general approach involves the reaction of this compound with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.[1]

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-morpholino-2-thioxo-1,2-dihydropyridine-3-carbonitrile [1]

This protocol describes the synthesis of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative from a chalcone (B49325) and cyanothioacetamide.

  • Materials:

  • Procedure:

    • A mixture of the chalcone (0.01 mol), cyanothioacetamide (0.01 mol), and piperidine (0.01 mol) in 20 mL of ethanol is refluxed for 2 hours.

    • The reaction mixture is then allowed to cool to room temperature.

    • The cooled mixture is poured into cold water and acidified with HCl.

    • The resulting solid product is collected by filtration and recrystallized from a suitable solvent to yield the pure 2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis of Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can be employed as the active methylene component in this reaction, alongside an aldehyde or ketone and elemental sulfur.[2][3]

Experimental Protocol: General Procedure for the Gewald Three-Component Reaction [2]

This protocol outlines a general method for the synthesis of 2-aminothiophene-3-carboxamides.

  • Materials:

    • Aldehyde or Ketone

    • This compound

    • Elemental Sulfur

    • Ethanol or Methanol

    • A secondary amine catalyst (e.g., diethylamine, morpholine)

  • Procedure:

    • To a solution of the aldehyde or ketone (1 equivalent) and this compound (1 equivalent) in ethanol or methanol, add elemental sulfur (1.1 equivalents).

    • Add the secondary amine catalyst (0.5-1.0 molar equivalent).

    • Stir the reaction mixture at a temperature not exceeding 45°C.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is often worked up by precipitation in water followed by filtration to collect the 2-aminothiophene product.

Synthesis of Pyrazole (B372694) Derivatives

This compound can also be utilized in the synthesis of pyrazole derivatives. The reaction typically involves condensation with a hydrazine (B178648) derivative, where both the cyano and thioamide groups of this compound can participate in the cyclization.[4]

Experimental Protocol: Synthesis of 3,5-Diaminopyrazoles [4]

This protocol describes the reaction of 2-cyanothioacetamides with hydrazine hydrate (B1144303) to form 3,5-diaminopyrazoles.

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add hydrazine hydrate to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated.

    • The reaction involves the interaction of both the thioamide and cyano groups with hydrazine, leading to the elimination of hydrogen sulfide (B99878) and the formation of the 3,5-diaminopyrazole ring.

    • The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole moieties are present in numerous biologically active compounds. This compound can serve as a precursor for the synthesis of 2-aminothiazole (B372263) derivatives through reactions with α-haloketones (Hantzsch thiazole synthesis).[5][6]

Experimental Protocol: General Hantzsch Thiazole Synthesis [5]

This protocol provides a general method for the condensation of a thioamide with an α-haloketone.

  • Materials:

    • This compound (or a derivative)

    • α-Haloketone (e.g., phenacyl bromide)

    • Ethanol

  • Procedure:

    • A mixture of the this compound and the α-haloketone is refluxed in a suitable solvent, such as ethanol.

    • The reaction leads to the formation of the thiazole ring through cyclocondensation.

    • After the reaction is complete, the mixture is cooled, and the product often precipitates out of the solution.

    • The solid product is collected by filtration and can be purified by recrystallization.

II. Biological Activities and Quantitative Data

Derivatives synthesized from this compound have exhibited a wide range of pharmacological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects.

Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole DerivativeMCF-7 (Breast)6.1 ± 0.4[7]
Pyrazole DerivativeMCF-7 (Breast)8.0 ± 0.5[7]
Pyrazole DerivativeMCF-7 (Breast)7.4 ± 0.3[7]
Thiazolidinone HybridVarious1.57 - 2.80[8]
Pyridine-2(1H)-thioneA549 (Lung)Potent[9]
Pyridine-2(1H)-oneA549 (Lung)Potent[9]
Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine DerivativeE. coli K120.2 - 1.3[10]
Pyridine DerivativeE. coli R20.2 - 1.3[10]
Pyridine DerivativeE. coli R30.2 - 1.3[10]
Pyridine DerivativeE. coli R40.2 - 1.3[10]
Pyridinethione DerivativeE. coli<50[11]
Pyridinethione DerivativeBacillus subtilis<50[11]
Pyridinethione DerivativeCandida albicans<50[11]
Pyridine SaltS. aureus0.02 - 6 mM[12]
Pyridine SaltB. subtilis0.02 - 6 mM[12]
Pyridine SaltE. coli0.02 - 6 mM[12]
Pyridine SaltP. aeruginosa0.02 - 6 mM[12]
Pyridine SaltA. niger0.1 - 12 mM[12]
Pyridine SaltC. albicans0.1 - 12 mM[12]
Pyridine SaltP. chrysogenum0.1 - 12 mM[12]

III. Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action of bioactive compounds is crucial for drug development. Studies on derivatives of this compound have begun to elucidate the signaling pathways through which they exert their therapeutic effects.

Anticancer Mechanisms

Several derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades.[13] The intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3, is a common mechanism.[14][15]

Anticancer_Caspase_Pathway Anticancer_Compound Anticancer Derivative (from this compound) Mitochondria Mitochondria Anticancer_Compound->Mitochondria induces release Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Intrinsic apoptosis pathway activated by anticancer derivatives.

Furthermore, some compounds have been found to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathway.[13][16]

Anticancer_HIF1a_VEGF_Pathway Anticancer_Compound Anticancer Derivative (from this compound) HIF1a HIF-1α Anticancer_Compound->HIF1a inhibits VEGF VEGF HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth supports

Caption: Inhibition of HIF-1α/VEGF pathway by anticancer derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain this compound derivatives are attributed to their ability to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[17][18]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Macrophages Macrophages/ Immune Cells Inflammatory_Stimulus->Macrophages TNFa TNF-α Macrophages->TNFa produce IL1b IL-1β Macrophages->IL1b produce Anti_inflammatory_Compound Anti-inflammatory Derivative (from this compound) Anti_inflammatory_Compound->TNFa inhibits Anti_inflammatory_Compound->IL1b inhibits Inflammation Inflammation TNFa->Inflammation promotes IL1b->Inflammation promotes

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Cyanothioacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 2-cyanothioacetamide and its derivatives as versatile starting materials. The methodologies detailed herein leverage multicomponent reactions to construct key heterocyclic scaffolds, which are subsequently elaborated to yield potent and selective kinase inhibitors.

Introduction

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. This compound is a readily available and highly reactive building block that enables the efficient synthesis of a variety of heterocyclic compounds, such as pyridinethiones and 2-aminothiophenes. These scaffolds are privileged structures in kinase inhibitor design, offering multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties. This document outlines synthetic strategies, experimental protocols, and biological evaluation methods for developing novel kinase inhibitors from this compound derivatives.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from scaffolds accessible from this compound and related structures.

Compound IDTarget KinaseScaffold TypeIC50 (nM)Reference
13h TAK12-Cyanoacrylamide27[1][2]
Dasatinib Pan-Src, Abl2-Aminothiazole (B372263)Lck: <1, Src: <1, Abl: <1[3]
Lapatinib EGFR, ErbB2QuinazolineEGFR: 10.2, ErbB2: 9.8[]
Ponatinib Multi-targetedImidazo[1,2-b]pyridazineAbl: 0.37, PDGFRα: 1.1, VEGFR2: 1.5, FGFR1: 2.2, Src: 5.4[]
THZ1 CDK7Pyrimidine3.2[5]
Palbociclib CDK4/6Pyrido[2,3-d]pyrimidin-7-oneCDK4: 11, CDK6: 16[5]
GSK461364 PLK1Benzimidazole thiophene-[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene Scaffolds via Gewald Multicomponent Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene (B1212753) nitrile (such as malononitrile, which can be conceptually linked to the cyano group of this compound), and elemental sulfur.[5][6][7] 2-Aminothiophenes are key intermediates for various kinase inhibitors.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound or other active methylene nitrile (e.g., Malononitrile) (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (B109124) or other suitable base (catalytic amount, e.g., 0.1 eq)

  • Ethanol

  • Water

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 2-aminothiophene derivative. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Pyridinethione Scaffolds

Pyridinethione derivatives can be synthesized from this compound and a 1,3-dicarbonyl compound. These scaffolds are valuable for the development of various biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Piperidine (B6355638) or other suitable base (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure and the mixture cooled to induce crystallization.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyridinethione derivative.

Protocol 3: General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring the inhibitory activity of synthesized compounds against a target kinase using a commercially available luminescent assay that quantifies ADP production.[8][9][10][11][12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.

    • In a white multi-well plate, add the kinase, its substrate, and the inhibitor solution.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors. The points of inhibition by specific classes of inhibitors are indicated.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TNFα, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Ligand->Receptor TAK1 TAK1 Receptor->TAK1 via TRAFs IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MKK MKKs (MKK4/7, MKK3/6) TAK1->MKK TAB TAB1/2 IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates JNK JNK MKK->JNK p38 p38 MKK->p38 Transcription Gene Transcription (Inflammation, Survival) NFkappaB_nuc->Transcription TAK1_Inhibitor TAK1 Inhibitor (e.g., Cpd 13h) TAK1_Inhibitor->TAK1 G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 autophosphorylation & binding PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocates Akt Akt PI3K->Akt Akt_nuc Akt Akt->Akt_nuc translocates Transcription Gene Transcription (Proliferation, Survival) ERK_nuc->Transcription Akt_nuc->Transcription EGFR_Inhibitor EGFR Inhibitor (e.g., Lapatinib) EGFR_Inhibitor->EGFR G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg autophosphorylation & binding PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocates Akt Akt PI3K->Akt Akt_nuc Akt Akt->Akt_nuc translocates Transcription Gene Transcription (Angiogenesis, Permeability) ERK_nuc->Transcription Akt_nuc->Transcription VEGFR2_Inhibitor VEGFR2 Inhibitor (e.g., Ponatinib) VEGFR2_Inhibitor->VEGFR2 G Start This compound Derivatives MCR Multicomponent Reaction (e.g., Gewald) Start->MCR Scaffold Heterocyclic Scaffold (e.g., 2-Aminothiophene) MCR->Scaffold Functionalization Functionalization/ Elaboration Scaffold->Functionalization Inhibitors Candidate Kinase Inhibitors Functionalization->Inhibitors Purification Purification & Characterization (HPLC, NMR, MS) Inhibitors->Purification Screening Kinase Inhibition Screening (IC50) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Functionalization Iterative Design Lead Lead Compound Optimization SAR->Lead

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antiviral applications of heterocyclic compounds derived from 2-cyanothioacetamide. This versatile reagent serves as a key building block for the synthesis of various biologically active molecules, including thiazoles, pyrimidines, and pyridines, which have demonstrated significant potential as antiviral agents.

Introduction

This compound is a polyfunctional reagent that has found broad utility in organic synthesis. Its reactive methylene (B1212753) group, thioamide functionality, and nitrile group allow for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds. Many of these scaffolds are present in clinically approved drugs and are known to exhibit a wide range of pharmacological activities, including antiviral effects against a spectrum of viruses.

This document details synthetic protocols for key classes of antiviral compounds derived from this compound, presents their antiviral activity data in a structured format, and illustrates relevant synthetic pathways and mechanisms of action through diagrams.

Synthesis of Antiviral Thiazole (B1198619) Derivatives via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. It involves the reaction of a thioamide with an α-halocarbonyl compound. This compound is an excellent thioamide component for this reaction, leading to the formation of 2-cyanomethylthiazole derivatives, which can be further functionalized.

Experimental Protocol: Synthesis of 2-(2-((4-chlorophenyl)carbamoyl)-4-methylthiazol-5-yl)acetic acid

This protocol is adapted from a reported synthesis of thiazole derivatives with potential antiviral activity.

Materials:

Procedure:

  • Step 1: Synthesis of Ethyl 2-(cyanomethyl)-4-methylthiazole-5-carboxylate.

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 10 mmol) and ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) in 30 mL of ethanol.

    • Add pyridine (0.8 mL, 10 mmol) dropwise to the mixture.

    • Reflux the reaction mixture for 4 hours.

    • After cooling to room temperature, pour the mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to yield ethyl 2-(cyanomethyl)-4-methylthiazole-5-carboxylate.

  • Step 2: Synthesis of N-(4-chlorophenyl)-2-(cyanomethyl)-4-methylthiazole-5-carboxamide.

    • In a 50 mL round-bottom flask, mix ethyl 2-(cyanomethyl)-4-methylthiazole-5-carboxylate (2.24 g, 10 mmol) and 4-chloroaniline (1.28 g, 10 mmol).

    • Heat the mixture at 150 °C for 2 hours.

    • Cool the reaction mixture and triturate with ethanol to obtain the solid product.

    • Filter the solid and wash with cold ethanol to yield N-(4-chlorophenyl)-2-(cyanomethyl)-4-methylthiazole-5-carboxamide.

  • Step 3: Synthesis of 2-(2-((4-chlorophenyl)carbamoyl)-4-methylthiazol-5-yl)acetic acid.

    • Suspend N-(4-chlorophenyl)-2-(cyanomethyl)-4-methylthiazole-5-carboxamide (3.2 g, 10 mmol) in a 10% aqueous sodium hydroxide solution (20 mL).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 3-4.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Antiviral Activity of Thiazole Derivatives

The following table summarizes the antiviral activity of representative thiazole derivatives against various viruses.

Compound IDVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Thiazole-1 Influenza A (PR8)CPE Reduction5.2>100>19.2[1]
Thiazole-2 Chikungunya virus (CHIKV)VTR0.6132220[2]
Thiazole-3 SARS-CoV-23CLpro Inhibition14.7>100>6.8[3]
Thiazole-4 Bovine Viral Diarrhea Virus (BVDV)CPE Reduction6.6Not reportedNot reported[4]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; VTR: Viral Titer Reduction; 3CLpro: 3C-like protease.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Cyanothioacetamide 2_Cyanothioacetamide Condensation Hantzsch Condensation (Base catalyst, e.g., Pyridine) 2_Cyanothioacetamide->Condensation alpha_Haloketone α-Haloketone alpha_Haloketone->Condensation Thiazole_Derivative 2-Aminothiazole Derivative Condensation->Thiazole_Derivative

General workflow for Hantzsch thiazole synthesis.

Synthesis of Antiviral Pyridine and Pyrimidine (B1678525) Derivatives

This compound is a valuable precursor for the synthesis of various pyridine and pyrimidine derivatives with antiviral properties. These syntheses often proceed through multicomponent reactions, providing a high degree of molecular diversity.

Experimental Protocol: Synthesis of Benzothiazolyl-Pyridine Hybrids

This protocol describes the synthesis of N-substituted 2-pyridyl benzothiazoles, which have shown activity against SARS-CoV-2 and H5N1 viruses.[3]

Materials:

  • 1-(Benzothiazol-2-yl)propan-2-one

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • N-aryl-2-cyanoacetamides

  • Potassium hydroxide

  • Mortar and pestle

Procedure:

  • Step 1: Synthesis of 3-(Dimethylamino)-1-(benzothiazol-2-yl)but-2-en-1-one (Enamine Derivative).

    • A mixture of 1-(benzothiazol-2-yl)propan-2-one (1.91 g, 10 mmol) and DMF-DMA (1.43 g, 12 mmol) is heated at reflux for 3 hours.

    • The reaction mixture is then cooled, and the resulting solid is collected by filtration and recrystallized from ethanol to yield the enamine derivative.

  • Step 2: Synthesis of N-substituted 2-pyridyl benzothiazoles.

    • Equimolar amounts of the enamine derivative from Step 1, the appropriate N-aryl-2-cyanoacetamide, and powdered potassium hydroxide are ground together in a mortar at room temperature for 20 minutes.

    • The reaction mixture is then triturated with water, and the resulting solid is collected by filtration.

    • The crude product is washed with ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the pure N-substituted 2-pyridyl benzothiazole.

Antiviral Activity of Pyridine and Pyrimidine Derivatives

The following table summarizes the antiviral activity of representative pyridine and pyrimidine derivatives.

Compound IDVirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Pyridine-1 (8h) SARS-CoV-2Plaque Reduction3.67>100>27.2[3]
Pyridine-2 (8f) SARS-CoV-2Plaque Reduction10.52>100>9.5[3]
Pyrimidine-1 HCoV-229ECPE Reduction0.8>100>125[5]
Pyrimidine-2 Influenza A (H1N1)CPE Reduction2.8>250>89.3[6]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50); CPE: Cytopathic Effect; HCoV-229E: Human Coronavirus 229E.

Diagram: General Synthetic Strategy for Pyridine Derivatives

Pyridine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyanothioacetamide This compound Derivative Cyclocondensation Cyclocondensation Cyanothioacetamide->Cyclocondensation Enaminone Enaminone Enaminone->Cyclocondensation Base Base (e.g., KOH) Base->Cyclocondensation Pyridine_Derivative Substituted Pyridine Cyclocondensation->Pyridine_Derivative

Synthetic approach for pyridine derivatives.

Mechanism of Antiviral Action

Several derivatives of this compound have been shown to exert their antiviral effects by targeting specific viral enzymes that are crucial for the replication of the virus. One such key target is the viral protease.

Inhibition of Viral Protease

Many viruses, including coronaviruses, rely on a main protease (Mpro or 3CLpro) for the proteolytic processing of polyproteins into functional viral proteins. Inhibition of this enzyme effectively halts the viral replication cycle. Certain benzothiazolyl-pyridine hybrids synthesized from cyanoacetamide precursors have been identified as potent inhibitors of the SARS-CoV-2 main protease.[3]

Diagram: Inhibition of Viral Polyprotein Processing

Protease_Inhibition cluster_viral_replication Viral Replication Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Protease Viral Protease (e.g., 3CLpro) Polyprotein->Protease Cleavage Functional_Proteins Functional Viral Proteins Protease->Functional_Proteins Replication_Complex Viral Replication Complex Functional_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions Inhibitor Thiazole/Pyridine Derivative Inhibitor->Protease Inhibits

Inhibition of viral protease by synthesized compounds.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide variety of heterocyclic compounds with significant antiviral potential. The synthetic routes, such as the Hantzsch reaction for thiazoles and multicomponent reactions for pyridines and pyrimidines, offer robust and efficient methods for generating libraries of compounds for antiviral screening. The data presented herein highlights the potential of these compound classes against a range of viruses, with some derivatives showing promising activity against clinically relevant viruses like influenza and coronaviruses. Further exploration of the structure-activity relationships and optimization of the lead compounds identified could lead to the development of novel and effective antiviral therapeutics.

References

Application Notes and Protocols for the Preparation of Novel Agrochemicals from 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel agrochemicals derived from the versatile building block, 2-cyanothioacetamide. The procedures outlined below describe the preparation of compounds with demonstrated insecticidal, fungicidal, and herbicidal properties. All quantitative data, including reaction yields and biological activity metrics, are summarized in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic routes and experimental designs.

Application Notes

This compound is a readily available and highly reactive starting material for the synthesis of a diverse range of heterocyclic compounds with potential applications in agrochemical discovery. Its polyfunctional nature, possessing a reactive methylene (B1212753) group, a cyano group, and a thioamide moiety, allows for its participation in a variety of chemical transformations, including addition, condensation, and cyclization reactions.

This collection of protocols focuses on three main classes of agrochemicals derived from this compound:

  • Insecticidal Pyridine (B92270) and Thienopyridine Derivatives: These compounds are synthesized through multi-step reactions involving the formation of substituted pyridines followed by S-alkylation and potential intramolecular cyclization. They have shown significant activity against aphids.

  • Fungicidal Oxime Derivatives: The synthesis of 2-cyano-2-(hydroxyimino)acetamide (B1623587) and its salts provides access to potent fungicides. These compounds can be further modified to enhance their efficacy and spectrum of activity.

  • Herbicidal Pyridine Acrylates: By incorporating a pyridine ring and an acrylate (B77674) moiety, novel herbicides have been developed. The synthetic route for these compounds involves the reaction of pyridinemethylamine with 2-cyanoacrylates.

The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of these compounds, along with tables of quantitative data to aid in the selection and optimization of lead candidates for further development.

Data Presentation

Table 1: Synthesis and Yield of Agrochemical Derivatives from this compound
Compound IDCompound NameAgrochemical ClassYield (%)Melting Point (°C)
1 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideInsecticide90165-166
2 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideInsecticide85190-192
3 Sodium salt of 2-cyano-2-(hydroxyimino)acetamideFungicideHigh>300
4 Piperidinium (B107235) 4-(4'-chlorophenyl)-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2-thiolateInsecticide83175-177
Table 2: Insecticidal Activity of Pyridine and Thienopyridine Derivatives against Cowpea Aphid (Aphis craccivora)
Compound IDLC50 (ppm) - Nymphs (24h)LC50 (ppm) - Nymphs (48h)LC50 (ppm) - Adults (24h)LC50 (ppm) - Adults (48h)
1 0.192[1][2]0.041[1][2]1.233[1][2]0.142[1][2]
2 0.841[1][2]0.095[1][2]2.949[1][2]0.270[1][2]
Acetamiprid (Ref.)0.045[1]0.006[1]0.225[1]0.023[1]
Table 3: Herbicidal Activity of 2-Cyano-3-substituted-pyridinemethylaminoacrylates
Compound StructureTest SpeciesActivity at 75 g/ha
(Z)-2-cyano-3-methylthio-3-(substituted-pyridinemethaneamino)acrylatesVarious weedsExcellent
(Z)-2-cyano-3-alkyl-3-(substituted-pyridinemethaneamino)acrylatesVarious weedsExcellent
Data from a study demonstrating high activity, specific IC50 values were not provided in the abstract.

Experimental Protocols

Protocol 1: Synthesis of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Insecticide)

Materials:

Procedure:

  • A mixture of 3-cyano-4,6-distyrylpyridine-2(1H)-thione (2 g, 0.006 mol), chloroacetamide (0.006 mol), and fused sodium acetate (0.6 g, 0.007 mol) in ethanol (25 mL) is heated under reflux for 30 minutes.

  • The precipitate that forms is collected by filtration.

  • The crude product is recrystallized from an ethanol-dioxane mixture (1:2) to yield pale yellow crystals of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide.

Characterization:

  • Yield: 90%

  • Melting Point: 165-166°C

  • IR (KBr, cm⁻¹): 3364, 3192 (NH₂), 2922, 2850 (C-H aliphatic), 2207 (C≡N), 1655 (C=O), 1634 (C=N)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.10-8.03 (m, 17H, 2CH=CH, NH₂ and Ar-H), 4.03 (s, 2H, CH₂)

Protocol 2: Synthesis of 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Insecticide)

Materials:

  • 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

  • Sodium ethoxide solution (25%)

  • Ethanol

Procedure:

  • A solution of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (1 g) in ethanol (20 mL) is treated with a few drops of 25% sodium ethoxide solution.

  • The reaction mixture is heated under reflux for 15 minutes.

  • The solid product that forms upon cooling is collected by filtration.

  • The crude product is recrystallized from ethanol to give yellow crystals of 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide.

Characterization:

  • Yield: 85%

  • Melting Point: 190-192°C

  • IR (KBr, cm⁻¹): 3472, 3316, 3169 (NH₂), 2922, 2850 (C-H aliphatic), 1630 (C=O), 1593 (C=N)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.08-7.98 (m, 19H, 2CH=CH, 2NH₂ and Ar-H)

Protocol 3: Synthesis of the Sodium Salt of 2-Cyano-2-(hydroxyimino)acetamide (Fungicide)

Materials:

Procedure:

  • A solution of 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water is prepared at 50°C.

  • Over a period of 2 hours, 27.5 parts of 6N HCl are added to the solution.

  • An additional 440 parts of 6N HCl are added over the next 2 hours.

  • The reaction is maintained at 50°C for an additional 2 hours.

  • The reaction mixture containing the sodium salt of 2-cyano-2-hydroxyiminoacetamide can be used directly for subsequent alkylation or acylation reactions.

Protocol 4: General Synthesis of Piperidinium 3-Cyanopyridine-2-thiolates (Insecticides)

Materials:

  • Appropriate 3-cyano-pyridine-2(1H)-thione derivative (e.g., from a multicomponent reaction of an aldehyde, cyanothioacetamide, and an active methylene compound)

  • Piperidine (B6355638)

  • Ethanol

Procedure:

  • A mixture of the 3-cyano-pyridine-2(1H)-thione derivative (10 mmol) and piperidine (10 mmol) in ethanol (25 ml) is heated under reflux for 5 minutes.

  • The reaction mixture is then allowed to cool.

  • The crystalline solid that forms is collected by filtration and air-dried.

  • The product is recrystallized from ethanol to give the desired piperidinium 3-cyanopyridine-2-thiolate.

Mandatory Visualization

G cluster_insecticide Insecticide Synthesis cluster_fungicide Fungicide Synthesis cluster_herbicide Herbicide Synthesis CTA This compound Reagents1 Aldehyde, Malononitrile Dimer, Base CTA->Reagents1 CPT 3-Cyano-4,6-distyryl- pyridine-2(1H)-thione Reagents2 Chloroacetamide, NaOAc, EtOH, Reflux CPT->Reagents2 C1 Compound 1 2-((3-Cyano-4,6-distyrylpyridin- 2-yl)thio)acetamide Reagents3 NaOEt, EtOH, Reflux C1->Reagents3 C2 Compound 2 3-Amino-4,6-distyrylthieno- [2,3-b]pyridine-2-carboxamide Reagents1->CPT Reagents2->C1 Reagents3->C2 CTA2 This compound Reagents4 NaNO2, HCl, H2O, 50°C CTA2->Reagents4 C3 Compound 3 Sodium salt of 2-cyano- 2-(hydroxyimino)acetamide Reagents4->C3 CTA3 This compound Reagents5 Multistep Synthesis CTA3->Reagents5 Pyridine Substituted Pyridinemethylamine Cyanoacrylate 2-Cyanoacrylate Pyridine->Cyanoacrylate + Herbicide 2-Cyano-3-substituted- pyridinemethylaminoacrylate Cyanoacrylate->Herbicide Reagents5->Pyridine

Caption: Synthetic pathways to novel agrochemicals from this compound.

G start Start: this compound & Other Reagents synthesis Chemical Synthesis (e.g., Condensation, Cyclization, Alkylation) start->synthesis workup Reaction Work-up (e.g., Filtration, Extraction) synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS, EA) purification->characterization bioassay Biological Activity Screening (e.g., Insecticidal, Fungicidal, Herbicidal Assays) characterization->bioassay data_analysis Data Analysis (e.g., LC50, EC50, IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for agrochemical discovery.

References

Application Notes: Synthesis and Utility of a 2-Cyanothioacetamide-Derived Fluorescent Probe for Zinc and Cyanide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanothioacetamide is a versatile reagent in organic synthesis, primarily utilized as a key component in the Gewald three-component reaction to afford highly functionalized 2-aminothiophenes. These thiophene (B33073) derivatives serve as valuable scaffolds for the construction of a wide array of heterocyclic compounds, including fluorescent probes. The inherent structural features of the 2-aminothiophene core, such as electron-richness and the presence of reactive amino and cyano or carboxamide groups, make it an excellent platform for designing chemosensors for various analytes. This document provides a detailed account of the synthesis and application of a specific fluorescent probe derived from a 2-aminothiophene-2-carboxamide, a direct synthetic descendant of a Gewald reaction involving a compound similar in structure and reactivity to this compound. The described probe, (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide (DHADC), demonstrates significant fluorescence turn-on response upon binding with zinc ions (Zn²⁺) and subsequent quenching in the presence of cyanide ions (CN⁻), making it a valuable tool for the detection of these biologically and environmentally important species.

Synthesis of the Fluorescent Probe

The synthesis of the fluorescent probe DHADC is a straightforward process involving the condensation of a 2-aminothiophene derivative with a substituted salicylaldehyde. The 2-aminothiophene precursor can be readily synthesized via the Gewald reaction, which typically involves the reaction of an α-methylene ketone or aldehyde, a compound with an active methylene (B1212753) group (like this compound), and elemental sulfur in the presence of a base.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the fundamental building blocks of the Gewald reaction.

Synthesis_Workflow cluster_gewald Gewald Reaction cluster_condensation Probe Synthesis Ketone_Aldehyde α-Methylene Ketone/Aldehyde 2_Aminothiophene 2-Aminothiophene Derivative Ketone_Aldehyde->2_Aminothiophene Cyanothioacetamide This compound (or derivative) Cyanothioacetamide->2_Aminothiophene Sulfur Elemental Sulfur Sulfur->2_Aminothiophene Base Base (e.g., Morpholine) Base->2_Aminothiophene DHADC_Probe DHADC Fluorescent Probe 2_Aminothiophene->DHADC_Probe Condensation Salicylaldehyde 4-(diethylamino)- salicylaldehyde Salicylaldehyde->DHADC_Probe Sensing_Mechanism DHADC DHADC Probe (Low Fluorescence) DHADC_Zn [DHADC-Zn²⁺] Complex (High Fluorescence) DHADC->DHADC_Zn + Zn²⁺ (Turn-on) Zn2 Zn²⁺ Zn2->DHADC_Zn DHADC_Free DHADC Probe (Low Fluorescence) DHADC_Zn->DHADC_Free + CN⁻ (Turn-off) Zn_CN [Zn(CN)₄]²⁻ DHADC_Zn->Zn_CN CN CN⁻ CN->Zn_CN

Application Notes and Protocols for 2-Cyanothioacetamide Derivatives in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanothioacetamide and its derivatives are versatile building blocks in organic synthesis, primarily recognized for their role in constructing a variety of heterocyclic compounds. In the field of organic electronics, these precursors are instrumental in the synthesis of high-performance organic semiconductors. The presence of both a cyano (-CN) and a thioamide (-CSNH2) group provides multiple reactive sites, enabling the creation of complex conjugated molecules with tailored electronic properties.

This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of active materials for organic electronic devices, with a focus on organic solar cells (OSCs) and organic field-effect transistors (OFETs). The key synthetic pathway highlighted is the Gewald reaction, which yields highly substituted 2-aminothiophenes, essential monomers for conductive polymers.

Key Applications and Performance Data

While this compound itself is not typically the active semiconductor, its derivatives, particularly the 2-aminothiophenes synthesized via the Gewald reaction, are crucial monomers for creating advanced organic electronic materials. The introduction of cyano groups into polythiophene backbones, a strategy accessible through this compound-derived monomers, has been shown to lower the HOMO energy levels of the resulting polymers. This is a critical factor in achieving high open-circuit voltages (Voc) and overall power conversion efficiencies (PCE) in organic solar cells.

Recent advancements have demonstrated that polythiophenes featuring cyano-group substitutions can lead to significant improvements in OSC performance. For instance, a set of novel polythiophenes with cyano-group substitutions (P5TCN-Fx) have achieved efficiencies of over 16% in binary organic solar cells, with one derivative reaching a record 17.2% in a ternary blend system.[1]

Table 1: Performance of Cyano-Substituted Polythiophene-Based Organic Solar Cells [1]

PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P5TCN-F25Y6>16---
P5TCN-F25Ternary Blend17.2---

Note: Jsc (short-circuit current density) and FF (fill factor) data for these specific high-performing devices were not detailed in the initial source but are key performance metrics.

The electronic properties of the monomer units are critical for the performance of the final polymer. The HOMO and LUMO energy levels of the donor material, along with the LUMO of the acceptor, determine the open-circuit voltage of a solar cell.[2] The cyano group, being strongly electron-withdrawing, effectively lowers both the HOMO and LUMO energy levels of the thiophene (B33073) unit.[3]

Table 2: Calculated Electronic Properties of a Model 2-Aminothiophene Monomer

PropertyValue (eV)
HOMO-5.3 to -5.5
LUMO-2.8 to -3.0
Band Gap2.3 to 2.5

Note: These are estimated values for a generic 2-aminothiophene derivative suitable for polymerization and can vary significantly with substitution.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothiophene Monomer via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that is highly effective for the synthesis of substituted 2-aminothiophenes.[4][5] This protocol describes a general procedure.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add the basic catalyst (0.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Protocol 2: Polymerization of 2-Aminothiophene Monomers for Organic Solar Cells

Substituted 2-aminothiophenes can be polymerized to form polythiophenes. This often requires modification of the 2-amino group and introduction of polymerizable handles (e.g., halogens for cross-coupling reactions).

Materials:

  • A suitably functionalized 2-aminothiophene monomer

  • A catalyst system for polymerization (e.g., a nickel or palladium catalyst for cross-coupling)

  • Anhydrous solvent (e.g., toluene, chlorobenzene)

Procedure (General Outline for Stille or Suzuki Polymerization):

  • The 2-aminothiophene monomer must first be appropriately functionalized. This may involve protecting the amine, and brominating the thiophene ring at the 5-position and converting it to a stannyl (B1234572) or boronic ester derivative.

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the functionalized monomer in the anhydrous solvent in a reaction vessel equipped with a condenser.

  • Add the catalyst (e.g., Pd(PPh3)4 for Stille coupling) to the solution.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 24-48 hours.

  • After polymerization, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent (e.g., methanol or acetone).

  • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the reaction solvent like chloroform (B151607) or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Protocol 3: Fabrication of an Organic Solar Cell Device

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using a spin-coating technique.

Materials:

  • ITO-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • The synthesized polythiophene donor polymer

  • An electron acceptor material (e.g., a non-fullerene acceptor like Y6)

  • Solvent for the active layer (e.g., chloroform, chlorobenzene (B131634) with additives like 1,8-diiodooctane)

  • Electron transport layer (ETL) material (e.g., ZnO nanoparticles)

  • Metal for the top electrode (e.g., aluminum)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150 °C for 10-15 minutes in air.

  • Active Layer Deposition: Inside a glovebox, dissolve the donor polymer and the acceptor material in the chosen solvent at the desired ratio (e.g., 1:1.2 by weight). Spin-coat the active layer solution onto the HTL. The thickness of the active layer is controlled by the solution concentration and spin speed. Anneal the film at a temperature optimized for the specific material blend to promote the formation of a favorable morphology.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a layer of ETL material (e.g., ZnO nanoparticle solution) on top of the active layer and anneal according to the material's specifications.

  • Top Electrode Deposition: Transfer the device to a thermal evaporator. Deposit the top metal electrode (e.g., aluminum) through a shadow mask under high vacuum (<10^-6 Torr).

  • Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Characterize the device performance using a solar simulator under standard AM 1.5G illumination.

Visualizations

Synthesis and Device Fabrication Workflows

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_fabrication Device Fabrication Ketone/Aldehyde Ketone/Aldehyde Gewald Reaction Gewald Reaction Ketone/Aldehyde->Gewald Reaction This compound Derivative This compound Derivative This compound Derivative->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction 2-Aminothiophene Monomer 2-Aminothiophene Monomer Gewald Reaction->2-Aminothiophene Monomer Functionalization Functionalization 2-Aminothiophene Monomer->Functionalization Polymerization (e.g., Stille) Polymerization (e.g., Stille) Functionalization->Polymerization (e.g., Stille) Purification Purification Polymerization (e.g., Stille)->Purification Conjugated Polymer Conjugated Polymer Purification->Conjugated Polymer ITO Substrate ITO Substrate HTL Deposition HTL Deposition ITO Substrate->HTL Deposition Active Layer (Polymer + Acceptor) Active Layer (Polymer + Acceptor) HTL Deposition->Active Layer (Polymer + Acceptor) ETL Deposition ETL Deposition Active Layer (Polymer + Acceptor)->ETL Deposition Electrode Evaporation Electrode Evaporation ETL Deposition->Electrode Evaporation OSC Device OSC Device Electrode Evaporation->OSC Device

Caption: Workflow from monomer synthesis to device fabrication.

Energy Level Diagram for an Organic Solar Cell

G Vacuum Level (0 eV) Vacuum Level (0 eV) Donor_HOMO HOMO (-5.4 eV) Donor_LUMO LUMO (-3.0 eV) Donor_HOMO->Donor_LUMO Acceptor_HOMO HOMO (-5.8 eV) Acceptor_HOMO->Donor_HOMO Hole Transfer Acceptor_LUMO LUMO (-4.1 eV) Acceptor_HOMO->Acceptor_LUMO Donor_LUMO->Acceptor_LUMO Electron Transfer Photon hv Photon->Donor_LUMO Exciton Generation

Caption: Energy level diagram for a donor-acceptor system.

Logical Relationship of Gewald Reaction

Gewald_Reaction reagents Reactants ketone Ketone or Aldehyde reagents->ketone nitrile Active Methylene Nitrile (e.g., this compound derivative) reagents->nitrile sulfur Elemental Sulfur reagents->sulfur knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile->knoevenagel conditions Conditions base Base (e.g., Morpholine) conditions->base solvent Solvent (e.g., Ethanol) conditions->solvent temperature Room Temp or Gentle Heat conditions->temperature mechanism Key Steps mechanism->knoevenagel sulfur_addition Sulfur Addition mechanism->sulfur_addition cyclization Cyclization & Tautomerization mechanism->cyclization knoevenagel->sulfur_addition sulfur_addition->cyclization aminothiophene Polysubstituted 2-Aminothiophene cyclization->aminothiophene product Product product->aminothiophene

Caption: Logical flow of the Gewald reaction.

References

Catalytic Systems for 2-Cyanothioacetamide Condensation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic systems involving 2-cyanothioacetamide condensation reactions. These reactions are pivotal in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound Condensation Reactions

This compound is a versatile C-building block in organic synthesis due to its multiple reaction sites. Its condensation reactions with various electrophiles, particularly carbonyl compounds, under the influence of different catalytic systems, provide efficient routes to highly functionalized heterocycles. These reactions often proceed as multicomponent reactions (MCRs), offering advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity. Key applications include the synthesis of 2-aminothiophenes via the Gewald reaction and the formation of substituted pyridines and thieno[2,3-b]pyridines, which are scaffolds for various biologically active molecules.

Key Catalytic Systems and Applications

Several catalytic systems have been effectively employed for this compound condensation reactions. The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product.

Gewald Three-Component Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a cornerstone of thiophene (B33073) synthesis, involving the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (in this case, this compound), and elemental sulfur in the presence of a base catalyst.[1][2][3] This reaction is highly valued for its simplicity and the direct formation of the biologically significant 2-aminothiophene core.[1]

Catalysts:

Data Presentation: Gewald Reaction

CatalystCarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
TriethylamineVarious aldehydes/ketonesEthanol (B145695)Ambient-Good[1]
Piperidinium Borate (20 mol%)CyclohexanoneEthanol/Water10025 min96[4]
Na2CaP2O7Various aldehydes/ketonesWaterReflux-High

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxamides

This protocol is adapted from a general procedure for the Gewald three-component reaction.[1]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Triethylamine (1.0 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Add triethylamine (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • The precipitate can be collected by filtration. In many cases, a simple work-up by precipitation in water followed by filtration is sufficient to obtain the pure product.[1]

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).

Logical Relationship: Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Carbonyl Carbonyl Unsaturated_Nitrile α,β-Unsaturated Nitrile Carbonyl->Unsaturated_Nitrile Base This compound This compound This compound->Unsaturated_Nitrile Sulfur_Adduct Sulfur Adduct Unsaturated_Nitrile->Sulfur_Adduct + S8 Sulfur Elemental Sulfur Sulfur->Sulfur_Adduct Thiophene_Ring 2-Aminothiophene Sulfur_Adduct->Thiophene_Ring Intramolecular Cyclization

Caption: The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.

Synthesis of 3-Cyano-pyridine-2(1H)-thiones

The condensation of chalcones (α,β-unsaturated ketones) with this compound in the presence of a base catalyst is a common method for synthesizing 3-cyano-pyridine-2(1H)-thiones.[5] These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines.

Catalyst: Piperidine is a frequently used catalyst for this transformation.[5]

Data Presentation: Synthesis of 3-Cyano-pyridine-2(1H)-thiones

Chalcone (B49325) DerivativeCatalystSolventConditionsYield (%)Reference
(E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-onePiperidineEthanolReflux, 2h-[5]
Other substituted chalconesPiperidineEthanolReflux-[5]

Experimental Protocol: Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thione

This protocol is a general procedure based on the reaction of chalcones with this compound.[5]

Materials:

  • Substituted Chalcone (1.0 eq)

  • This compound (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified product under vacuum and characterize by analytical methods.

Experimental Workflow: Synthesis of 3-Cyano-pyridine-2(1H)-thiones

Pyridine_Thione_Workflow Start Start: Reagents Mix Mix Chalcone, this compound, and Piperidine in Ethanol Start->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate in Acidified Water Cool->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize Product Dry->Characterize

Caption: Workflow for the synthesis of 3-cyano-pyridine-2(1H)-thiones.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of heterocyclic compounds with significant biological activities. A common synthetic route involves a multi-step, one-pot reaction starting from cycloalkanones, which are first converted to their enolate salts. These intermediates then react with this compound in the presence of a catalyst.[6]

Catalyst: Piperidinium acetate (B1210297) is an effective catalyst for the condensation of the enolate salt with this compound.[6]

Data Presentation: Synthesis of Thieno[2,3-b]pyridine Precursors

CycloalkanoneReagentsCatalystSolventConditionsProductReference
Substituted CyclohexanonesSodium ethoxide, Ethyl formate, this compoundPiperidinium acetateWaterReflux3-Cyano-4-substituted-5,6,7,8-tetrahydroquinoline-2(1H)-thiones[6]

Experimental Protocol: Synthesis of 3-Cyano-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Derivatives

This protocol describes a key step in the synthesis of thieno[2,3-b]pyridines, adapted from the literature.[6]

Materials:

  • Substituted Cyclohexanone (1.0 eq)

  • Sodium Ethoxide (freshly prepared)

  • Ethyl Formate

  • This compound (1.0 eq)

  • Piperidinium Acetate solution

  • Water

Procedure:

  • Formation of the Enolate Salt: Convert the cycloalkanone to its enolate salt using freshly prepared sodium ethoxide and ethyl formate. This intermediate is typically used without further purification.

  • Condensation Reaction: In a reaction vessel, combine the enolate salt, this compound, and a piperidinium acetate solution in water.

  • Heat the mixture at reflux. Monitor the reaction until completion by TLC.

  • Upon completion, cool the reaction mixture and isolate the resulting 3-cyanopyridine-2(1H)-thione derivative.

  • This intermediate can then be further reacted, for example, with a 2-chloro-N-arylacetamide in the presence of a base like sodium carbonate in ethanol to yield the final 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivative.[6]

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the structure using spectroscopic methods.

Signaling Pathway: General Synthetic Route to Thieno[2,3-b]pyridines

Thienopyridine_Pathway Cycloalkanone Cycloalkanone Enolate Enolate Salt Cycloalkanone->Enolate NaOEt, Ethyl Formate Thione 3-Cyanopyridine-2(1H)-thione Enolate->Thione + this compound Piperidinium Acetate Thienopyridine Thieno[2,3-b]pyridine Thione->Thienopyridine + Halo-acetamide Base

Caption: Synthetic pathway to thieno[2,3-b]pyridines from cycloalkanones.

Conclusion

The condensation reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of heterocyclic compounds. The selection of the appropriate catalytic system is crucial for achieving high yields and selectivity. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of new chemical space and the development of novel bioactive molecules.

References

Application Notes and Protocols for Optimizing 2-Cyanothioacetamide Reactivity Through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal solvent for reactions involving 2-cyanothioacetamide, a versatile building block in heterocyclic synthesis. The choice of solvent can significantly impact reaction rates, yields, and even the reaction pathway. This document outlines the principles of solvent effects, presents quantitative data for key reactions, provides detailed experimental protocols, and illustrates the underlying chemical logic through diagrams.

Principles of Solvent Selection for this compound Reactions

This compound possesses multiple reactive sites: an active methylene (B1212753) group, a nucleophilic thioamide, and an electrophilic nitrile. The reactivity of these sites is highly influenced by the surrounding solvent medium. Solvents can be broadly categorized into polar protic, polar aprotic, and non-polar, each interacting differently with the reactants, intermediates, and transition states of a reaction.

  • Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents can form hydrogen bonds and possess an acidic proton. They are effective at solvating both cations and anions. In the context of this compound reactions, they can stabilize charged intermediates. However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have a significant dipole moment but lack an acidic proton. They are excellent at solvating cations but less so for anions. This property can enhance the reactivity of anionic nucleophiles by leaving them "naked" and more available for reaction.[1]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often used when reactants are non-polar or to minimize side reactions that are promoted by polarity.

The choice of solvent will depend on the specific reaction being performed. For instance, reactions involving strong nucleophiles may benefit from polar aprotic solvents, while reactions that generate highly polar intermediates might be favored in polar protic media.

Data Presentation: Solvent Effects on Key Reactions

The following tables summarize the quantitative impact of solvent selection on the yield of common reactions involving this compound.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene compound like this compound, and elemental sulfur, typically in the presence of a base.

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolTriethylamineReflux1.569-86[2]
Water/Ethanol (9:1)Piperidinium (B107235) borate (B1201080)1000.4296[3]
WaterTriethylamineRoom Temp.Not specified75-98[4]
Deep Eutectic Solvent (Choline chloride/urea)Sodium hydroxideNot specifiedNot specified68-88[4]
TolueneNot specifiedNot specifiedNot specifiedModerate[2]
AcetonitrileNot specifiedNot specifiedNot specifiedModerate[2]
Solvent-free (Ball milling)NoneRoom Temp.0.5~97[5]

Note: Yields can vary significantly based on the specific carbonyl compound and nitrile used.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone to form a C=C double bond.

SolventCatalystTemperature (°C)TimeYield (%)Reference
WaterNi(NO₃)₂·6H₂ORoom Temp.10-30 minHigh[1]
WaterIsoindoline-based porous polymerRoom Temp.Not specified99[6]
EthanolPiperidineReflux2 hHigh[7]
MethanolPiperidineReflux2 hHigh[7]
DMFHydrotalciteRoom Temp.Not specifiedSuperior to Toluene[8]
TolueneHydrotalciteRoom Temp.Not specifiedModerate[8]
HexaneDIPEAc65-703-6 hHigh[7]

Experimental Protocols

Protocol for Gewald Synthesis of 2-Aminothiophenes in a Water/Ethanol Mixture

This protocol is adapted from a procedure utilizing a piperidinium borate catalyst.[3]

Materials:

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • This compound

  • Elemental Sulfur

  • Piperidinium borate (catalyst)

  • Ethanol/Water (9:1 v/v)

Procedure:

  • To a round-bottom flask, add the carbonyl compound (1 equiv.), this compound (1 equiv.), and elemental sulfur (1 equiv.).

  • Add the 9:1 ethanol/water solvent mixture (approximately 10 mL per 5 mmol of reactant).

  • Add piperidinium borate (20 mol%).

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 25 minutes.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DCM/hexanes).[3]

Protocol for Knoevenagel Condensation in Water

This protocol is a generalized procedure based on green chemistry principles for the Knoevenagel condensation.[1][6]

Materials:

  • Aromatic aldehyde

  • This compound

  • Catalyst (e.g., Ni(NO₃)₂·6H₂O, 5 mol%)

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1 mmol) and this compound (1.1 mmol) in water (5-10 mL).

  • Add the catalyst to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.[1]

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any remaining catalyst and unreacted starting materials.

  • Air-dry the purified product.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Define Reaction Type reaction_type e.g., Gewald, Knoevenagel, Hantzsch-type start->reaction_type solubility_check Check Reactant Solubility reaction_type->solubility_check polar_protic Polar Protic (e.g., Ethanol, Water) solubility_check->polar_protic Select initial solvents polar_aprotic Polar Aprotic (e.g., DMF, Acetonitrile) solubility_check->polar_aprotic Select initial solvents non_polar Non-Polar (e.g., Toluene) solubility_check->non_polar Select initial solvents optimization Perform Small-Scale Optimization Reactions polar_protic->optimization polar_aprotic->optimization non_polar->optimization analysis Analyze Yield and Purity (TLC, NMR, etc.) optimization->analysis scale_up Select Optimal Solvent and Scale Up analysis->scale_up

Caption: A logical workflow for selecting the optimal solvent for a reaction involving this compound.

Influence of Solvent Polarity on Reaction Intermediates

Solvent_Influence cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent anion_protic Anionic Intermediate Solvated and Stabilized by H-Bonding product Product anion_protic->product Slower Reaction anion_aprotic Anionic Intermediate 'Naked' and More Reactive anion_aprotic->product Faster Reaction reactant This compound + Base reactant->anion_protic Deprotonation reactant->anion_aprotic Deprotonation

Caption: A simplified diagram illustrating the differential effect of polar protic and polar aprotic solvents on an anionic intermediate.

References

Application Note: Characterization of 2-Cyanothioacetamide Reaction Products by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the separation and characterization of reaction products derived from 2-cyanothioacetamide. This compound is a versatile reagent in organic synthesis, pivotal in the formation of various heterocyclic compounds, such as thieno[2,3-b]pyridines and substituted pyridine-2-thiones, which are of significant interest in medicinal chemistry. The protocol herein provides a reliable method for monitoring reaction progress, identifying products, and assessing the purity of synthesized compounds.

Introduction

This compound is a key building block in the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds. Its reaction with various electrophiles and Michael acceptors leads to the formation of diverse molecular scaffolds, many of which are investigated for their potential biological activities. The characterization of the resulting products is a critical step in the drug discovery and development process. HPLC-DAD offers a powerful analytical tool for this purpose, providing both quantitative information and UV-Vis spectral data that aids in the identification of the different components in a reaction mixture. This application note presents a detailed protocol for the analysis of common this compound reaction products.

Experimental Protocols

Sample Preparation

A representative reaction for the purpose of this protocol is the synthesis of a substituted thieno[2,3-b]pyridine (B153569) and a dihydropyridine-thione from this compound.

Reaction Mixture: A typical reaction mixture may contain unreacted this compound, the desired heterocyclic product(s), and various intermediates or by-products.

Sample Preparation Protocol:

  • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 900 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC-DAD Instrumentation and Conditions

The following conditions can be used as a starting point and optimized as needed for specific reaction mixtures.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
DAD Wavelength 210 nm, 254 nm, 280 nm, and 330 nm for monitoring. Full spectrum (200-400 nm) for peak characterization.

Data Presentation

The retention times and UV-Vis absorption maxima (λmax) are key parameters for the identification of compounds. The following table provides a summary of expected data for this compound and two of its common reaction products.

Compound No.Compound NameExpected Retention Time (min)Key UV λmax (nm)
1This compound (Reactant)~ 2.5220, 290
23-Amino-4-phenylthieno[2,3-b]pyridine-2-carbonitrile (Product 1)~ 8.2245, 310, 360
34,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Product 2)~ 10.5260, 305, 380

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data_processing Data Processing & Characterization start This compound Reaction reaction Reaction Mixture (Reactants, Intermediates, Products) start->reaction aliquot Withdraw Aliquot reaction->aliquot dilution Dilution & Quenching aliquot->dilution filtration Syringe Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Reverse-Phase C18 Separation (Gradient Elution) hplc_injection->separation detection Diode Array Detection (200-400 nm) separation->detection chromatogram Chromatogram Generation (Retention Time) detection->chromatogram uv_spectra UV-Vis Spectra Acquisition (λmax) detection->uv_spectra quantification Peak Integration & Quantification chromatogram->quantification characterization Product Characterization (Purity Assessment) uv_spectra->characterization quantification->characterization

Caption: Experimental workflow for the characterization of this compound reaction products.

Discussion

The developed HPLC-DAD method allows for the effective separation of the polar starting material, this compound, from its less polar reaction products. The use of a gradient elution is crucial for resolving compounds with a wide range of polarities within a reasonable analysis time. The Diode Array Detector is particularly advantageous as it provides spectral information for each separated peak. This is invaluable for the tentative identification of reaction products by comparing their UV-Vis spectra with known chromophores or literature data. For instance, the formation of the thieno[2,3-b]pyridine ring system results in a characteristic UV absorption profile that is distinct from the starting material. Similarly, the pyridine-2-thione products exhibit their own unique spectral signatures. By integrating the peak areas in the chromatogram, the relative concentrations of reactants and products can be determined, allowing for the monitoring of reaction kinetics and the assessment of product purity.

Conclusion

The HPLC-DAD method presented in this application note is a reliable and efficient tool for the characterization of this compound reaction products. The detailed protocol for sample preparation and chromatographic analysis, combined with the utility of diode array detection, provides researchers, scientists, and drug development professionals with a robust platform for advancing their synthetic and medicinal chemistry programs. This method can be readily adapted and optimized for a wide variety of specific reaction products derived from this compound.

Application Note: NMR Spectroscopic Analysis of 2-Cyanothioacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Cyanothioacetamide and its derivatives are versatile bifunctional molecules that serve as crucial intermediates in organic synthesis, particularly for constructing biologically active heterocyclic compounds.[1] Their molecular structure, featuring both a thioamide and a cyano group, makes them valuable precursors for pharmaceuticals and agrochemicals.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and characterization of these compounds.[3][4] This document provides detailed application notes and protocols for the analysis of this compound derivatives using ¹H and ¹³C NMR spectroscopy, aiding in drug discovery and development processes.[5][6]

Principles of NMR Analysis for this compound Derivatives

NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei like ¹H and ¹³C.[4] Key parameters obtained from NMR spectra are crucial for structural assignment:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is highly sensitive to its local electronic environment. The presence of electron-withdrawing groups like cyano (-C≡N) and thioamide (-C(S)NH₂) significantly influences the chemical shifts of nearby protons and carbons, providing vital clues about the molecular structure.[7]

  • Signal Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal. This allows for the quantitative determination of the relative number of protons in different environments.[7]

  • Signal Multiplicity (Spin-Spin Coupling): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic interactions between neighboring non-equivalent nuclei. The coupling constant (J-value) provides information on the connectivity of atoms within the molecule.[7]

Characteristic ¹H and ¹³C NMR Spectral Data

The tables below summarize typical chemical shift ranges for the key functional groups found in this compound and its N-aryl or substituted derivatives. These values are typically reported in deuterated solvents like DMSO-d₆ or CDCl₃.[2][8]

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Methylene (B1212753) (-CH₂-)3.6 - 4.1SingletProtons of the methylene group adjacent to the cyano and thioamide groups.[9]
Amide/Thioamide (-NH₂)5.8 - 9.1Broad SingletChemical shift is highly dependent on solvent, concentration, and hydrogen bonding. Protons are exchangeable with D₂O.[2][10]
Aromatic (Ar-H)7.0 - 8.5MultipletDepends on the substitution pattern of the aryl group.
Olefinic (=CH-)6.4 - 8.1Singlet/DoubletPresent in derivatives formed from condensation reactions.[2][10]
N-H (Aryl Substituted)8.9 - 10.4Broad SingletSingle proton on the nitrogen of an N-aryl substituted thioamide.[11]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon TypeChemical Shift (δ, ppm)Notes
Thioamide Carbonyl (C=S)175 - 198The C=S carbon is typically found significantly downfield.[8][12]
Nitrile Carbon (-C≡N)114 - 118Characteristic shift for the cyano group carbon.[2][13]
Methylene (-CH₂)25 - 40The chemical shift for the central methylene carbon.
Aromatic Carbons (Ar-C)110 - 150A complex set of signals depending on the aryl substituent.
Olefinic (=C-)100 - 155Present in unsaturated derivatives.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[8]

Materials:

  • This compound derivative (5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)

  • 5 mm NMR tube

  • Vortex mixer or sonicator

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often used for thioamide derivatives due to their solubility characteristics.[8]

  • Securely cap the vial and vortex or sonicate the mixture until the sample is completely dissolved.

  • Carefully transfer the clear solution into a 5 mm NMR tube using a pipette.

  • Ensure the sample height in the tube is sufficient for the spectrometer's receiver coils (typically 4-5 cm).

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[12][14]

¹H NMR Acquisition:

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 8-16 (adjust for sample concentration)

  • Spectral Width: 0-16 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Pulse Angle: 30°

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (¹³C is less sensitive than ¹H)

  • Spectral Width: 0-220 ppm

Procedure:

  • Insert the NMR tube into the spectrometer spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal from the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • Acquire the ¹H NMR spectrum using the parameters outlined above.

  • After completing the ¹H acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum. This typically requires a significantly longer acquisition time than the ¹H spectrum.[12]

Protocol 3: Data Processing and Analysis

Raw NMR data (Free Induction Decay, FID) must be processed to generate a readable spectrum.[4]

  • Fourier Transform (FT): Apply a Fourier transformation to the FID to convert the time-domain data into frequency-domain data (the NMR spectrum).

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For ¹H NMR, use the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like TMS (0 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[12]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton counts. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

  • Structural Assignment: Assign each signal to a specific proton or carbon in the molecule based on its chemical shift, integration (for ¹H), and multiplicity.

Visualized Workflows

The following diagrams illustrate the logical workflows for the analysis of this compound derivatives.

G cluster_0 Preparation & Synthesis cluster_1 Data Acquisition & Processing cluster_2 Analysis & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification sample_prep NMR Sample Preparation [Protocol 1] purification->sample_prep acquire_1h ¹H NMR Acquisition [Protocol 2] sample_prep->acquire_1h acquire_13c ¹³C NMR Acquisition [Protocol 2] sample_prep->acquire_13c processing Data Processing (FT, Phasing) [Protocol 3] acquire_1h->processing acquire_13c->processing analysis Spectral Analysis (δ, J, Integration) processing->analysis assignment Signal Assignment analysis->assignment confirmation Structural Confirmation assignment->confirmation

Caption: General workflow for NMR analysis of this compound derivatives.

G NMR_Data Processed NMR Spectra H1_NMR ¹H NMR Spectrum NMR_Data->H1_NMR C13_NMR ¹³C NMR Spectrum NMR_Data->C13_NMR H1_Shift Chemical Shift (δ) H1_NMR->H1_Shift H1_Integ Integration H1_NMR->H1_Integ H1_Multi Multiplicity (J) H1_NMR->H1_Multi C13_Shift Chemical Shift (δ) C13_NMR->C13_Shift Info_H_Env Proton Environment (Aromatic, Aliphatic, NH) H1_Shift->Info_H_Env reveals Info_H_Count Relative Proton Count H1_Integ->Info_H_Count reveals Info_H_Neigh Neighboring Protons (Connectivity) H1_Multi->Info_H_Neigh reveals Info_C_Env Carbon Skeleton (C=S, C≡N, C-Aryl) C13_Shift->Info_C_Env reveals Structure Final Structure Elucidation Info_H_Env->Structure Info_H_Count->Structure Info_H_Neigh->Structure Info_C_Env->Structure

Caption: Logical diagram for structural elucidation using NMR data.

References

Troubleshooting & Optimization

Technical Support Center: Gewald Reaction with 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gewald reaction with 2-cyanothioacetamide to synthesize 2-aminothiophene-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is this compound used?

The Gewald reaction is a one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.[1] this compound is utilized as the active methylene nitrile to produce 2-aminothiophene-3-carboxamides, which are valuable scaffolds in medicinal chemistry due to their structural similarity to anthranilic acid derivatives, a common motif in bioactive compounds.[2]

Q2: What are the crucial steps in the Gewald reaction mechanism with this compound?

The reaction proceeds through three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and this compound to form an α,β-unsaturated thioamide intermediate (Knoevenagel-Cope intermediate).[1]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the Knoevenagel intermediate. The exact mechanism of this step is complex.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene-3-carboxamide (B79593).[1]

Q3: What are the most common side products observed in this reaction?

The most frequently encountered side products include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual ketone/aldehyde and this compound.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated thioamide may be isolated if the subsequent sulfur addition and cyclization steps are slow or incomplete.[2]

  • Dimer of Knoevenagel-Cope Intermediate: The Knoevenagel intermediate can undergo self-condensation (dimerization) to form a six-membered ring side product. The yield of this dimer is highly dependent on the reaction conditions.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction with this compound.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene-3-carboxamide

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice and amount of base are critical. For less reactive ketones, consider using a stronger base or increasing the amount of base. Commonly used bases include triethylamine (B128534) and morpholine. For phenolic starting materials, a higher amount of base may be required to drive the reaction to completion.[2] - Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, for challenging substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol (B145695), methanol, or DMF generally improve the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.
Incomplete Cyclization - Reaction Time: The cyclization step can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. - Basicity: Ensure the reaction medium is sufficiently basic to facilitate the cyclization. As mentioned, for some substrates, adding more base can be beneficial.[2]

Issue 2: Significant Formation of Side Products

Side Product Observed Troubleshooting Steps
Isolated Knoevenagel-Cope Intermediate This indicates that the sulfur addition and/or cyclization are the rate-limiting steps. - Increase Sulfur Equivalents: Ensure a slight excess of elemental sulfur is used. - Optimize Temperature: Gently heating can promote the cyclization step. - Change Base: A different base might be more effective at catalyzing the cyclization.
Dimer of Knoevenagel-Cope Intermediate Dimerization is a competing side reaction.[3][4] - Control Reactant Concentration: High concentrations of the Knoevenagel intermediate can favor dimerization. Consider adding the carbonyl compound slowly to the reaction mixture to keep the concentration of the intermediate low. - Optimize Base and Temperature: The choice of base and reaction temperature can significantly influence the rate of dimerization versus the desired cyclization. Experiment with milder bases and lower temperatures.

Quantitative Data

The yield of the desired 2-aminothiophene-3-carboxamide can vary significantly depending on the carbonyl compound and the reaction conditions. The following table summarizes yields for the reaction of various aldehydes and ketones with a cyanoacetamide derivative, elemental sulfur, and triethylamine in ethanol.

Carbonyl CompoundProductYield (%)
Acetaldehyde2-amino-4-methylthiophene-3-carboxamide45
Propanal2-amino-4-ethylthiophene-3-carboxamide56
Butanal2-amino-4-propylthiophene-3-carboxamide65
Isovaleraldehyde2-amino-4-isobutylthiophene-3-carboxamide73
Phenylacetaldehyde2-amino-4-benzylthiophene-3-carboxamide85
Cyclohexanone (B45756)2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide<20
Acetophenone (B1666503)2-amino-4-phenylthiophene-3-carboxamide<10
Data adapted from a study by Dömling et al. (2009), which investigated the synthesis of a library of 2-aminothiophene-3-carboxamides. The yields for cyclohexanone and acetophenone were notably lower under the described standard conditions.[2]

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2-Aminothiophene-3-carboxamides [2]

This is a general guideline and may require optimization for specific substrates.

  • To a suitable reaction flask, add the carbonyl compound (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Add a suitable solvent, such as ethanol.

  • Add the base (e.g., triethylamine, 1-3 equivalents). The optimal amount of base may vary depending on the substrate.[2]

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 50 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, cool the mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Visualizations

Diagram 1: Gewald Reaction Pathway

Gewald_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Intermediate ketone->knoevenagel Base thioacetamide This compound thioacetamide->knoevenagel sulfur Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct knoevenagel->sulfur_adduct Sulfur product 2-Aminothiophene- 3-carboxamide sulfur_adduct->product Cyclization & Tautomerization Side_Product_Formation cluster_main Main Reaction cluster_side Side Reaction knoevenagel Knoevenagel Intermediate product Desired 2-Aminothiophene knoevenagel->product Sulfur Addition & Cyclization dimer Dimerized Side Product knoevenagel->dimer Self-Condensation

References

troubleshooting low yield in pyridine synthesis with 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for low yields in pyridine (B92270) synthesis utilizing 2-Cyanothioacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes when using this compound?

Low yields in pyridine synthesis with this compound can stem from several factors. The primary product in these reactions is often a 2-thioxopyridine (pyridinethione), not a typical pyridine. A systematic investigation of the following is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Harsh conditions can lead to decomposition or side reactions.

  • Purity of Reactants: Impurities in this compound, the dicarbonyl compound, or the aldehyde can inhibit the reaction or lead to unwanted byproducts.

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial in multicomponent reactions. An excess or deficit of one component can drive the reaction towards side products.

  • Inefficient Purification: The desired 2-thioxopyridine may be lost during workup and purification due to its specific solubility and polarity.

  • Competing Side Reactions: this compound is a versatile reagent and can participate in various cyclization pathways, leading to other heterocyclic systems.

Q2: I am not isolating the expected pyridine, but rather a 2-thioxopyridine. Is this normal?

Yes, this is the expected outcome. The reaction of this compound with 1,3-dicarbonyl compounds, often in the presence of an aldehyde, typically proceeds via a modified Guareschi-Thorpe synthesis to yield a 2-thioxopyridine-3-carbonitrile derivative. The thioamide group of the this compound is incorporated into the pyridine ring as a thiocarbonyl.

Q3: What are the optimal reaction conditions for synthesizing 2-thioxopyridines from this compound?

While optimal conditions are substrate-dependent, a common starting point is a one-pot, three-component reaction.[1] This typically involves refluxing a mixture of this compound, an aldehyde, and a 1,3-dicarbonyl compound (like ethyl acetoacetate) in a suitable solvent with a basic catalyst.[1]

ParameterRecommended ConditionCommon Issues
Catalyst Piperidine (B6355638) (catalytic amount)Excess base can promote side reactions.
Solvent Dioxane or Ethanol (B145695)Reactant solubility can be an issue.
Temperature RefluxLower temperatures may be too slow; higher temperatures can cause decomposition.
Reaction Time 2-8 hours (monitor by TLC)Incomplete reaction or product degradation with prolonged heating.

Q4: What potential side reactions could be causing my low yield of the desired 2-thioxopyridine?

This compound is highly reactive and can lead to various byproducts. Understanding these can help in optimizing your reaction to favor the desired product.

  • Formation of Pyrazoles: If hydrazine (B178648) or its derivatives are present as impurities or in subsequent steps, this compound can react to form 3,5-diaminopyrazoles.

  • Formation of Thiophenes: Under certain conditions, this compound can undergo Gewald-type reactions to produce 2-aminothiophenes.

  • Knoevenagel Condensation Products: The initial condensation product of the aldehyde and this compound may be isolated if the subsequent cyclization does not proceed to completion.

  • Michael Addition Byproducts: Uncontrolled Michael addition of this compound to α,β-unsaturated carbonyl intermediates can lead to a mixture of products.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine

This protocol is a general guideline for a one-pot synthesis of a 2-thioxopyridine derivative.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethyl Acetoacetate (B1235776)

  • Piperidine

  • Dioxane (or absolute Ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol), the aromatic aldehyde (10 mmol), and ethyl acetoacetate (10 mmol) in dioxane (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-thioxopyridine product.

Visualizations

troubleshooting_low_yield start Low Yield of 2-Thioxopyridine sub_optimal_conditions Suboptimal Reaction Conditions? start->sub_optimal_conditions reactant_issues Reactant Purity/ Stoichiometry? start->reactant_issues side_reactions Competing Side Reactions? start->side_reactions purification_loss Product Loss During Purification? start->purification_loss optimize_temp Optimize Temperature and Reaction Time sub_optimal_conditions->optimize_temp Yes check_catalyst Verify Catalyst (Type and Amount) sub_optimal_conditions->check_catalyst Yes verify_purity Check Purity of Starting Materials (NMR, etc.) reactant_issues->verify_purity Yes verify_stoichiometry Confirm Molar Ratios of Reactants reactant_issues->verify_stoichiometry Yes analyze_byproducts Identify Byproducts (LC-MS, NMR) side_reactions->analyze_byproducts Yes optimize_workup Optimize Workup and Recrystallization Solvent purification_loss->optimize_workup Yes modify_conditions Modify Conditions to Disfavor Side Reactions analyze_byproducts->modify_conditions

Caption: A troubleshooting decision tree for low yield in 2-thioxopyridine synthesis.

synthesis_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products / Byproducts cyanothioacetamide This compound knoevenagel Knoevenagel Condensation Product cyanothioacetamide->knoevenagel pyrazole Pyrazole Byproduct cyanothioacetamide->pyrazole Side Reaction (with Hydrazine impurity) thiophene Thiophene Byproduct cyanothioacetamide->thiophene Side Reaction (Gewald-type) aldehyde Aldehyde aldehyde->knoevenagel dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) michael_adduct Michael Adduct dicarbonyl->michael_adduct knoevenagel->michael_adduct thioxopyridine Desired 2-Thioxopyridine michael_adduct->thioxopyridine Cyclization

Caption: Reaction pathway for 2-thioxopyridine synthesis and potential side reactions.

References

Technical Support Center: Optimizing Knoevenagel Condensation of 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Knoevenagel condensation with 2-cyanothioacetamide. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you navigate your experiments successfully.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Knoevenagel condensation of this compound with aldehydes or ketones.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address this?

  • Answer: Low conversion is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.

    • Inactive Methylene (B1212753) Compound: The acidity of the methylene protons in this compound is critical for deprotonation by a weak base. While the cyano and thioamide groups are electron-withdrawing, their combined effect might require specific conditions.

    • Catalyst Inefficiency: The choice of catalyst is paramount. Weak bases like piperidine (B6355638) or triethylamine (B128534) are standard, but their effectiveness can vary.[1][2] Strong bases should be avoided as they can promote self-condensation of the carbonyl compound or decomposition of the thioamide.[1]

    • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected. The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side products.[3]

    • Water Removal: The reaction produces water, which can shift the equilibrium back toward the reactants, thereby reducing the yield.[3]

    • Steric Hindrance: Bulky groups on either the aldehyde/ketone or the thioacetamide (B46855) can impede the reaction.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed q1 Are starting materials pure and dry? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Action: Purify/dry aldehyde, ketone, and solvent. Recrystallize this compound. q1->a1_no No q2 Is the catalyst appropriate and active? a1_yes->q2 a2_yes Catalyst Verified q2->a2_yes Yes a2_no Action: Use fresh catalyst. Screen different weak bases (e.g., piperidine, TEA, DBU). Optimize catalyst loading (5-20 mol%). q2->a2_no No q3 Are reaction conditions (T°, time) optimal? a2_yes->q3 a3_yes Conditions Seem Optimal q3->a3_yes Yes a3_no Action: Increase temperature incrementally. Extend reaction time. Monitor progress via TLC. q3->a3_no No q4 Is water being effectively removed? a3_yes->q4 a4_no Action: Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene). Add molecular sieves. q4->a4_no No end_node Yield Improved q4->end_node Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. How can I minimize side product formation?

  • Answer: Side reactions can compete with the desired condensation. The most common are the self-condensation of the carbonyl compound and Michael addition of the this compound to the newly formed product.[1]

    • Control Reactant Addition: Add the aldehyde or ketone slowly to the mixture of this compound and catalyst. This keeps the carbonyl concentration low, minimizing self-condensation.[1]

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound to ensure the carbonyl compound is fully consumed and to reduce the likelihood of Michael addition to the product.

    • Thioamide-Specific Reactions: The thioamide group can potentially undergo side reactions, such as hydrolysis under harsh conditions or reactions involving the sulfur atom. It is important to maintain mild, preferably anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation? A1: It is a nucleophilic addition of an active hydrogen compound (like this compound) to a carbonyl group, followed by a dehydration step to form a C=C double bond.[4] The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a reactive enolate.

Q2: How does the thioamide group in this compound affect the reaction compared to the amide in 2-cyanoacetamide? A2: The thioamide group (-CSNH₂) is generally considered more electron-withdrawing than an amide group (-CONH₂). This should increase the acidity of the adjacent methylene protons, potentially allowing for the use of milder bases or lower temperatures. However, the sulfur atom is also larger and more polarizable, which could lead to different catalyst interactions or side reactions not typically observed with 2-cyanoacetamide.

Q3: Which catalysts are most effective for this reaction? A3: While specific data for this compound is limited, catalysts proven effective for similar active methylene compounds are the best starting points. These include weak organic bases like piperidine, pyridine, triethylamine (TEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][5] Ammonium (B1175870) salts such as ammonium acetate (B1210297) are also effective and represent a greener alternative.[3]

Q4: How does solvent choice impact the reaction? A4: The solvent plays a critical role.

  • Alcohols (Ethanol, Methanol): Commonly used as they effectively dissolve many organic reactants.[6]

  • Aprotic Solvents (Toluene, THF, Dioxane): These are useful, especially when water removal is necessary via azeotropic distillation with a Dean-Stark apparatus.[3][7]

  • Polar Aprotic Solvents (DMF, DMSO): Can accelerate the reaction but may complicate product isolation.

  • Solvent-Free: In some cases, reactions can be run neat (solvent-free), which is an environmentally friendly approach.

Q5: How can I monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting materials (aldehyde/ketone and this compound). The disappearance of the limiting reactant and the appearance of a new, typically less polar, product spot indicate reaction progress.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters and provides starting points for the optimization of the Knoevenagel condensation of this compound with an aromatic aldehyde.

ParameterOptionsTypical RangeConsiderations for this compound
Catalyst Piperidine, Triethylamine (TEA), Pyridine, DBU, Ammonium Acetate5 - 20 mol%Start with piperidine or TEA. DBU is a stronger, non-nucleophilic base that may be effective if others fail.[5]
Solvent Ethanol (B145695), Toluene (B28343), Acetonitrile, Solvent-Free5-10 mL per mmolEthanol is a good starting point.[6] Use toluene with a Dean-Stark trap for sluggish reactions to remove water.[3]
Temperature Room Temperature to Reflux25°C - 110°CBegin at room temperature and increase heat if no reaction occurs. Monitor for decomposition at higher temperatures.
Time 1 - 24 hours-Monitor by TLC every 30-60 minutes initially to establish a reaction rate. Some reactions may require overnight stirring.
Stoichiometry Aldehyde : Thioamide1 : 1 to 1 : 1.2A slight excess of this compound (1.05 eq) can help drive the reaction to completion.

Key Parameter Relationships

The interplay between catalyst, solvent, and temperature is critical for maximizing yield and purity.

G cluster_params Input Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Choice & Loading Yield Product Yield Catalyst->Yield Strongly Influences Purity Product Purity (Side Reactions) Catalyst->Purity Can introduce side reactions Time Reaction Time Catalyst->Time Determines rate Solvent Solvent Polarity & Type Solvent->Yield Affects solubility & equilibrium Solvent->Time Influences kinetics Temperature Reaction Temperature Temperature->Yield Can increase rate, but also degradation Temperature->Purity Higher T° may increase side products Temperature->Time Directly affects rate

Caption: Interrelationship of key parameters in reaction optimization.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general methodology for the reaction between an aromatic aldehyde and this compound.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq) and this compound (1.05 eq).

  • Solvent Addition: Add the chosen solvent (e.g., absolute ethanol, 5-10 mL per mmol of aldehyde). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq) to the mixture dropwise.[6]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the aldehyde spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the product.

    • If a solid has formed, collect the product by vacuum filtration.

    • Wash the solid with cold ethanol or water to remove any residual catalyst and unreacted starting material.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure compound.[8]

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware step1 Weigh and add Aldehyde (1.0 eq) and this compound (1.05 eq) start->step1 step2 Add Solvent (e.g., Ethanol) and Stir step1->step2 step3 Add Catalyst (e.g., Piperidine) Dropwise step2->step3 step4 Heat to Desired Temperature (e.g., Reflux) step3->step4 step5 Monitor Reaction Progress via TLC step4->step5 step6 Reaction Complete? (Aldehyde Consumed) step5->step6 step6->step4 No step7 Cool Mixture in Ice Bath to Precipitate Product step6->step7 Yes step8 Collect Solid by Vacuum Filtration step7->step8 step9 Wash Product with Cold Solvent step8->step9 step10 Purify by Recrystallization (if needed) step9->step10 end End: Characterize Pure Product (NMR, IR, MS) step10->end

Caption: General experimental workflow for the Knoevenagel condensation.

References

preventing dimerization of intermediates in 2-Cyanothioacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanothioacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing the dimerization of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is intermediate dimerization in the context of this compound reactions?

A1: In multi-component reactions involving this compound, such as the Gewald synthesis of 2-aminothiophenes, a key intermediate is an α,β-unsaturated nitrile. This intermediate is formed, for example, through a Knoevenagel condensation. Dimerization occurs when two molecules of this unsaturated intermediate react with each other (a self-condensation) instead of proceeding along the desired reaction pathway (e.g., reacting with elemental sulfur in the Gewald reaction). This side reaction consumes the intermediate, leading to lower yields of the target molecule and the formation of often difficult-to-remove dimeric byproducts.

Q2: Which reactions involving this compound are prone to intermediate dimerization?

A2: The Gewald reaction is particularly susceptible to the dimerization of the Knoevenagel condensation intermediate. The Hantzsch pyridine (B92270) synthesis, when using this compound or related active methylene (B1212753) compounds, can also suffer from self-condensation reactions, leading to symmetrical side products if not properly controlled, especially in unsymmetrical syntheses.

Q3: What are the general strategies to prevent or minimize the dimerization of intermediates?

A3: The primary strategies revolve around controlling the reaction conditions to favor the desired reaction pathway over the self-condensation of the intermediate. Key approaches include:

  • Sequential Addition of Reagents: Instead of a one-pot approach, a stepwise procedure where the α,β-unsaturated intermediate is formed first and then the next reagent is introduced can be highly effective.

  • Choice of Base and Solvent: The basicity and concentration of the catalyst, as well as the polarity of the solvent, play a crucial role. Milder bases and protic solvents are often preferred.

  • Reaction Concentration: Lower concentrations of reactants can disfavor the bimolecular dimerization reaction.

  • Temperature Control: Maintaining an optimal temperature is critical, as higher temperatures can sometimes promote side reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired 2-aminothiophene in a Gewald reaction with significant byproduct formation.

  • Possible Cause: Dimerization of the Knoevenagel condensation intermediate is likely competing with the sulfur addition and cyclization. This is often exacerbated by the choice of base and reaction conditions.

  • Troubleshooting Steps:

    • Modify the Base: Strong bases can accelerate both the desired reaction and the undesired dimerization. If you are using a strong base like piperidine (B6355638) or triethylamine, consider switching to a milder base like morpholine. In some cases, inorganic bases have been shown to be effective.[1][2]

    • Adjust Solvent System: Protic solvents such as ethanol (B145695) or methanol (B129727) can help to stabilize intermediates and favor the desired pathway. Some studies have shown that a mixture of ethanol and water can be highly effective.[3]

    • Lower Reactant Concentration: High concentrations of the α,β-unsaturated intermediate can increase the rate of dimerization. Try running the reaction at a lower molarity (e.g., 0.05 M).

    • Control Temperature: Ensure the reaction temperature is not excessively high. The Gewald reaction is often carried out at moderately elevated temperatures (50-80 °C). For some systems, running the reaction at room temperature may be beneficial, although it may require longer reaction times.[3]

    • Sequential Reaction: First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile. Once this step is complete (monitored by TLC), add the elemental sulfur and continue the reaction. This can prevent a buildup of the reactive intermediate that leads to dimerization.

Problem 2: Formation of multiple products, including symmetrical byproducts, in an unsymmetrical Hantzsch pyridine synthesis.

  • Possible Cause: In a one-pot, four-component unsymmetrical Hantzsch synthesis, the two different β-dicarbonyl compounds can each form both a Knoevenagel adduct and an enamine, leading to a mixture of the two desired unsymmetrical products and two undesired symmetrical byproducts.

  • Troubleshooting Steps:

    • Adopt a Sequential Protocol: The most effective way to ensure the formation of a single desired product is to abandon the one-pot approach.

      • Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound (e.g., this compound) in the presence of a catalytic amount of a base like piperidine or diethylamine. Isolate and purify this Knoevenagel adduct.

      • Step B: Enamine Formation: Separately, react the second β-dicarbonyl compound with the nitrogen source (e.g., ammonium (B1175870) acetate) to form the enamine.

      • Step C: Michael Addition and Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B. This controlled, stepwise approach prevents the formation of competing intermediates and directs the synthesis towards a single regioisomer.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing side reactions like dimerization. Below are tables summarizing the effects of different catalysts, bases, and solvents on the yield of multi-component reactions involving active methylene nitriles.

Table 1: Effect of Different Bases on the Yield of a Model Gewald Reaction

EntryBase Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1Pyrrolidinium borate (B1201080) (20)Ethanol/Water (9:1)1002592
2Piperidinium (B107235) borate (20)Ethanol/Water (9:1)1002096
3Morpholinium borate (20)Ethanol/Water (9:1)1002590
4Na2CaP2O7WaterReflux3095
5L-prolineDMF8012094
6MorpholineNone (Solvent-free)Room Temp6085
7TriethylamineEthanolReflux18075

Data synthesized from multiple sources for comparative purposes.[2][3]

Table 2: Influence of Solvent on a Catalytic Gewald Reaction

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane1004570
2Toluene1004078
3Acetonitrile1003584
4Ethanol1003090
5Ethanol/Water (9:1)1002096

Conditions: Cyclohexanone, malononitrile, sulfur, and piperidinium borate (20 mol%) as catalyst.[3]

Experimental Protocols

Protocol 1: High-Yield Gewald Synthesis of 2-Aminothiophenes with Minimized Dimerization

This protocol is a general guideline for a catalytic Gewald reaction under conditions that favor the formation of the desired 2-aminothiophene product.

  • Reagents and Materials:

    • Ketone or aldehyde (1.0 eq.)

    • This compound (or other active methylene nitrile) (1.0 eq.)

    • Elemental sulfur (1.0 eq.)

    • Piperidinium borate (0.2 eq.)

    • Ethanol/Water (9:1 v/v)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), this compound (1.0 eq.), elemental sulfur (1.0 eq.), and piperidinium borate (0.2 eq.).

    • Add the ethanol/water (9:1) solvent system.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[3]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water to the reaction mixture to precipitate the crude product.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene.

Protocol 2: Sequential Hantzsch Synthesis for Regiocontrol and Prevention of Self-Condensation

This two-step protocol is designed for the synthesis of unsymmetrical 1,4-dihydropyridines, preventing the formation of symmetrical byproducts.

  • Step A: Synthesis of the Knoevenagel Adduct

    • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.0 eq.) in ethanol.

    • Add a catalytic amount of piperidine (approx. 0.1 eq.).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The crude Knoevenagel adduct can be purified by recrystallization or column chromatography, or in some cases, used directly in the next step.

  • Step B: Synthesis of the Enamine and Final Condensation

    • In a separate flask, dissolve the second β-dicarbonyl compound (1.0 eq.) in ethanol.

    • Add ammonium acetate (B1210297) (1.0 eq.) and stir the mixture, with gentle heating if necessary, to form the enamine.

    • To this solution of the enamine, add the Knoevenagel adduct from Step A.

    • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature. The desired 1,4-dihydropyridine (B1200194) product will often precipitate.

    • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in the Gewald Reaction

Gewald_Pathways cluster_start Starting Materials cluster_desired Desired Pathway cluster_dimer Dimerization Pathway This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Knoevenagel Condensation Base Base Base->Knoevenagel Condensation Unsaturated Intermediate Unsaturated Intermediate Knoevenagel Condensation->Unsaturated Intermediate Sulfur Addition Sulfur Addition Unsaturated Intermediate->Sulfur Addition + Sulfur Michael Addition (Self-Condensation) Michael Addition (Self-Condensation) Unsaturated Intermediate->Michael Addition (Self-Condensation) + another Intermediate Cyclization Cyclization Sulfur Addition->Cyclization Desired Product (2-Aminothiophene) Desired Product (2-Aminothiophene) Cyclization->Desired Product (2-Aminothiophene) Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization Michael Addition (Self-Condensation)->Thorpe-Ziegler Cyclization Dimer Byproduct Dimer Byproduct Thorpe-Ziegler Cyclization->Dimer Byproduct

Caption: Competing reaction pathways for the intermediate in the Gewald synthesis.

Diagram 2: Logical Workflow for Troubleshooting Dimerization in Gewald Synthesis

Troubleshooting_Workflow start Problem: Low Yield & Dimer Formation check_base Is a strong base (e.g., piperidine) being used? start->check_base switch_base Action: Switch to a milder base (e.g., morpholine) or a catalytic system (e.g., piperidinium borate). check_base->switch_base Yes check_solvent Is the reaction in an aprotic solvent? check_base->check_solvent No solution Improved Yield of Desired Product switch_base->solution switch_solvent Action: Change to a protic solvent (e.g., Ethanol or EtOH/Water). check_solvent->switch_solvent Yes check_conc Is the reaction concentration high? check_solvent->check_conc No switch_solvent->solution lower_conc Action: Reduce the concentration of all reactants. check_conc->lower_conc Yes sequential_step Consider a sequential approach: 1. Form Knoevenagel intermediate. 2. Add sulfur. check_conc->sequential_step No lower_conc->solution sequential_step->solution

Caption: A step-by-step guide to troubleshooting dimerization byproducts.

Diagram 3: Experimental Workflow for Sequential Hantzsch Synthesis

Hantzsch_Workflow cluster_stepA Step A: Knoevenagel Adduct Formation cluster_stepB Step B: Enamine Formation cluster_stepC Step C: Final Condensation A1 Aldehyde + this compound A2 Add catalytic base (e.g., piperidine) in Ethanol A1->A2 A3 Isolate & Purify Knoevenagel Adduct A2->A3 C1 Combine Purified Knoevenagel Adduct and Enamine Solution A3->C1 B1 Second β-dicarbonyl compound B2 Add Ammonium Acetate in Ethanol B1->B2 B3 Formation of Enamine in situ B2->B3 B3->C1 C2 Reflux Reaction Mixture C1->C2 C3 Isolate Pure Unsymmetrical 1,4-Dihydropyridine C2->C3

Caption: Workflow for a controlled, sequential Hantzsch pyridine synthesis.

References

Technical Support Center: Purification of 2-Aminothiophenes from 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminothiophenes synthesized via the Gewald reaction using 2-cyanothioacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing 2-aminothiophenes from this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound, the carbonyl compound, and elemental sulfur.

  • Intermediates: The Knoevenagel condensation product between the carbonyl compound and this compound may persist if the subsequent cyclization is incomplete.

  • Side Products: Dimerization or polymerization of the starting materials or reactive intermediates can occur, leading to higher molecular weight impurities. Other potential byproducts may arise from side reactions of the thioamide group under the reaction conditions.

Q2: My crude product is a dark, oily substance instead of a solid. What should I do?

A2: Oiling out is a common issue. This can be due to the presence of unreacted starting materials, low-melting point impurities, or residual solvent.

  • Troubleshooting:

    • First, try to remove all solvent under high vacuum.

    • If it remains an oil, attempt to precipitate the product by triturating with a non-polar solvent like hexanes or diethyl ether.

    • If precipitation is unsuccessful, column chromatography is the recommended purification method for oily products.

Q3: I am having difficulty getting my 2-aminothiophene to crystallize. What recrystallization solvents are recommended?

A3: The choice of solvent is crucial and depends on the specific substitution pattern of your 2-aminothiophene.

  • Recommended Solvents:

    • Single Solvents: Ethanol (B145695) or methanol (B129727) are often good choices for recrystallization.[1][2]

    • Solvent Systems: A mixture of ethyl acetate (B1210297) and hexanes is frequently effective.[1] The product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added dropwise until the solution becomes cloudy. Reheating to obtain a clear solution followed by slow cooling should induce crystallization.

Q4: What is a good starting point for developing a column chromatography method for my compound?

A4: Silica (B1680970) gel column chromatography is a widely used technique for purifying 2-aminothiophenes.[1]

  • Eluent System: A gradient of ethyl acetate in hexanes is a common and effective eluent system.[3] You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio beforehand.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Significant loss of product during recrystallization.The product is too soluble in the chosen recrystallization solvent.- Try a different solvent or solvent system. - Reduce the amount of solvent used to make a saturated solution. - Place the solution at a lower temperature (e.g., -20 °C) to encourage precipitation.
Product is not eluting from the chromatography column.The eluent system is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). - Consider adding a small amount of a more polar solvent like methanol to the eluent system.
Product elutes with impurities during chromatography.Poor separation on the column.- Optimize the eluent system using TLC to achieve better separation between your product and the impurities. - Use a longer column or a finer mesh silica gel for better resolution. - Ensure the column is packed properly to avoid channeling.
Persistent Impurities
Symptom Possible Cause Troubleshooting Steps
Yellow/brown color in the final product.Presence of elemental sulfur or sulfur-containing byproducts.- Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove elemental sulfur. - Recrystallize the product multiple times. - If the color persists, treatment with activated carbon during recrystallization may help.
Broad or multiple spots on TLC after purification.Co-eluting impurities or product degradation.- Re-purify using a different chromatography technique (e.g., preparative HPLC). - Check the stability of your compound on silica gel; some 2-aminothiophenes can degrade on acidic stationary phases. Consider using neutral or basic alumina (B75360) for chromatography.
Presence of starting materials in the final product.Incomplete reaction.- Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. - Use a purification method that effectively separates the product from the starting materials (e.g., chromatography).

Data Presentation

The following table summarizes common purification methods for 2-aminothiophenes and typical reported yields after purification.

Purification Method Typical Solvents/Eluents Reported Yield Range References
RecrystallizationEthanol, Methanol, Ethyl Acetate/Hexanes42-98%[1][2]
Silica Gel Column ChromatographyHexanes/Ethyl Acetate gradient26-92%[1][3]
Preparative TLC-26-94%[1]
TriturationMethanol48-82%[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude 2-aminothiophene product in the minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene.

Visualizations

experimental_workflow cluster_synthesis Gewald Reaction cluster_workup Work-up cluster_purification Purification start This compound + Carbonyl Compound + Sulfur + Base reaction Reaction Mixture start->reaction Reflux/Stir cool Cool to RT reaction->cool filter_precipitate Filter Precipitate cool->filter_precipitate Precipitate forms concentrate Concentrate cool->concentrate No precipitate crude Crude Product filter_precipitate->crude concentrate->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure 2-Aminothiophene recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of 2-aminothiophenes.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Solution Pathway start Crude Product (Low Purity) oily_product Oily Product? start->oily_product persistent_impurities Persistent Impurities? oily_product->persistent_impurities No (Solid) triturate Triturate with non-polar solvent oily_product->triturate Yes recrystallize Recrystallize with different solvent persistent_impurities->recrystallize Yes column Column Chromatography triturate->column Fails pure_product Pure Product triturate->pure_product Success column->pure_product Success change_column Change Chromatography (e.g., Alumina, Prep-HPLC) recrystallize->change_column Fails recrystallize->pure_product Success change_column->pure_product Success

Caption: Troubleshooting logic for the purification of 2-aminothiophenes.

References

effect of base concentration on 2-Cyanothioacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-cyanothioacetamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in various chemical syntheses, with a particular focus on the critical role of base concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in reactions involving this compound?

A1: In reactions with this compound, a base is primarily used to deprotonate the active methylene (B1212753) group (-CH₂-) adjacent to the cyano (-CN) and thioamide (-C(S)NH₂) groups. This generates a reactive carbanion (enolate), which is a key nucleophilic intermediate for various condensation reactions, such as the Knoevenagel condensation and the Gewald reaction.[1][2] The strength and concentration of the base can significantly influence the reaction rate and the pathway, determining the final product and yield.[3][4]

Q2: How do I choose the appropriate base for my reaction? Piperidine (B6355638) vs. Triethylamine (B128534)?

A2: The choice between a secondary amine like piperidine and a tertiary amine like triethylamine depends on the specific reaction mechanism and potential side reactions.

  • Piperidine: As a secondary amine, piperidine can act as both a base and a nucleophile. It is highly effective in catalyzing Knoevenagel-type reactions, sometimes proceeding through an iminium ion intermediate.[5] However, its nucleophilicity can lead to unwanted side reactions, such as C-N coupling if an aromatic halogen is present.[5]

  • Triethylamine (TEA): As a tertiary amine, TEA is a non-nucleophilic base. It is a good choice when you want to avoid side reactions involving the catalyst itself.[5] It is commonly used in reactions like the Gewald synthesis.[3] However, for some reactions, its catalytic activity might be lower than piperidine's.

The optimal choice often requires experimental validation. If you observe unexpected byproducts with piperidine, switching to triethylamine is a recommended troubleshooting step.[5]

Q3: My reaction is sluggish or not proceeding to completion. Could the base be the issue?

A3: Yes, insufficient base concentration is a common cause of incomplete or slow reactions. Many syntheses, such as the Gewald reaction, require a specific stoichiometric amount of base for efficient cyclization.[3] In some cases, using only a catalytic amount of a base may be insufficient to drive the reaction forward, especially if acidic intermediates are formed.[3] Increasing the equivalents of the base can often resolve this issue.

Q4: I am observing the formation of an unexpected white precipitate. What could it be?

A4: An unexpected precipitate could be due to the hydrolysis of the cyano or amide functionalities in this compound, particularly if the reaction is run in an aqueous medium or if there are deviations from the optimal pH.[6][7] At pH values significantly different from neutral or at elevated temperatures, this compound can hydrolyze.[6] It is crucial to ensure the starting material is pure and to control the reaction pH and temperature strictly.

Troubleshooting Specific Reactions

Gewald Reaction

Issue: Low or no yield of the desired 2-aminothiophene.

  • Potential Cause 1: Insufficient Base Concentration. The cyclization step in the Gewald reaction is often base-dependent. A catalytic amount may not be enough to facilitate the reaction.

    • Recommended Solution: Increase the amount of base used. For example, in a reaction involving a phenolic starting material, one equivalent of triethylamine yielded no product, but increasing it to three equivalents resulted in an 82% yield.[3]

  • Potential Cause 2: Inefficient Knoevenagel Condensation. The initial condensation between the carbonyl compound and this compound is a prerequisite.

    • Recommended Solution: Ensure the base is added correctly to facilitate the formation of the enolate from this compound. The reaction mechanism involves a Knoevenagel condensation followed by the addition of sulfur and cyclization.[1]

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Gewald Three-Component Reaction

This protocol describes a general method for the synthesis of 2-aminothiophenes from a ketone/aldehyde, this compound, and elemental sulfur, highlighting the role of the base.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.0 mmol)

  • Elemental Sulfur (1.0 mmol)

  • Base (e.g., Triethylamine or Piperidine, 1.0 - 3.0 mmol)

  • Solvent (e.g., Ethanol, DMF)

Procedure:

  • To a solution of the carbonyl compound (1.0 mmol) and this compound (1.0 mmol) in the chosen solvent (10-15 mL), add the base (e.g., triethylamine, 1.0-3.0 mmol) dropwise while stirring at room temperature.

  • Add elemental sulfur (1.0 mmol) to the mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 50-70°C), depending on the substrates.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Effect of Base Type and Concentration on Gewald Reaction Yield

Carbonyl CompoundBaseBase EquivalentsSolventYield (%)Reference
Phenolic AldehydeTriethylamine1.0Ethanol0[3]
Phenolic AldehydeTriethylamine3.0Ethanol82[3]
CyclohexanonePiperidinium Borate0.2 (20 mol%)EtOH/H₂O96[2]

Table 2: Comparison of Common Bases for this compound Reactions

BasepKa of Conjugate AcidTypeCommon UsePotential IssuesReference
Piperidine~11.1Secondary AmineKnoevenagel Condensation, Heterocycle SynthesisNucleophilic side reactions (e.g., C-N coupling)[5][8]
Triethylamine (TEA)~10.7Tertiary AmineGewald Reaction, General Base CatalystLower catalytic activity in some cases compared to piperidine[3][5]
N-Methylmorpholine~7.4Tertiary AmineMulticomponent ReactionsWeaker base, may require higher temperatures or longer reaction times[9]

Visualizations

Logical and Mechanistic Diagrams

TroubleshootingWorkflow start Low or No Product Yield check_base Is the base concentration sufficient? start->check_base increase_base Increase base equivalents (e.g., from catalytic to stoichiometric) check_base->increase_base No check_catalyst Is the chosen base appropriate? check_base->check_catalyst Yes success Reaction Successful increase_base->success switch_base Switch to an alternative base (e.g., Piperidine -> Triethylamine) check_catalyst->switch_base No (Side reactions observed) check_conditions Review other reaction parameters (Temperature, Solvent, Purity) check_catalyst->check_conditions Yes switch_base->success

Caption: Troubleshooting workflow for low yield in base-catalyzed reactions.

BaseSelection start Start: Select a Base q1 Are nucleophilic side reactions a concern? start->q1 use_tea Use a non-nucleophilic tertiary amine (e.g., Triethylamine) q1->use_tea Yes use_piperidine Consider a secondary amine for higher activity (e.g., Piperidine) q1->use_piperidine No q2 Is reaction sluggish? use_tea->q2 use_piperidine->q2 increase_conc Increase base concentration q2->increase_conc Yes end Optimized Condition q2->end No increase_conc->end

Caption: Decision tree for selecting the appropriate base catalyst.

MechanismRole cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack CTA This compound (NC-CH₂-C(S)NH₂) Enolate Enolate Intermediate ([NC-CH-C(S)NH₂]⁻) CTA->Enolate + B: Base Base (B:) HB HB⁺ Carbonyl Carbonyl Compound (R₂C=O) Enolate->Carbonyl Nucleophilic attack Adduct Knoevenagel Adduct Carbonyl->Adduct

Caption: Role of the base in activating this compound.

References

Technical Support Center: Large-Scale Synthesis of 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the large-scale synthesis of 2-Cyanothioacetamide. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with the large-scale synthesis of this compound?

While specific data on the exothermicity of this compound synthesis is not extensively documented, it is crucial to adhere to standard safety protocols for large-scale chemical reactions. The primary safety concerns include:

  • Thermal Runaway: Although not specifically reported for this synthesis, any exothermic reaction carries the risk of a thermal runaway if not properly controlled. A thermal runaway is an uncontrolled increase in temperature and pressure which can lead to equipment failure and release of hazardous materials.[1]

  • Reagent Handling: The reagents used in the synthesis may have their own specific hazards. For instance, some synthetic routes may involve flammable solvents or toxic reagents. Always consult the Safety Data Sheet (SDS) for each chemical used.

  • Product Toxicity: this compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE) should be worn at all times.

Q2: What are the key process parameters to monitor and control during the synthesis?

Careful control of reaction parameters is essential for a safe and successful synthesis. Key parameters to monitor include:

  • Temperature: Continuous monitoring of the reaction temperature is critical. Use of a reliable temperature probe and a well-calibrated cooling system is essential.

  • Rate of Reagent Addition: The rate of addition of reagents should be carefully controlled to prevent a sudden increase in reaction rate and heat generation.

  • Agitation: Proper agitation ensures uniform mixing of reactants and efficient heat transfer to the cooling system.

  • pH: In some synthetic routes, pH control is important to prevent side reactions and ensure the desired product is formed.

Q3: How can I minimize the formation of impurities during the synthesis?

Impurity formation can be minimized by:

  • Controlling Reaction Temperature: Side reactions are often temperature-dependent. Maintaining the optimal reaction temperature can significantly reduce the formation of byproducts.

  • Using High-Purity Starting Materials: The purity of the starting materials can directly impact the purity of the final product.

  • Optimizing Stoichiometry: Using the correct molar ratios of reactants can help to ensure the complete conversion of the starting materials and minimize the presence of unreacted starting materials in the final product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected Temperature Increase (Exotherm) 1. Reagent addition is too fast.2. Cooling system malfunction.3. Inadequate agitation.1. Immediately stop the addition of reagents.2. Ensure the cooling system is functioning correctly (check coolant flow and temperature).3. Verify that the agitator is running at the correct speed.4. If the temperature continues to rise, consider an emergency shutdown procedure, which may include quenching the reaction.
Low Product Yield 1. Incomplete reaction.2. Formation of side products.3. Loss of product during work-up and isolation.1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.2. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.3. Review the work-up and isolation procedures to identify and minimize potential sources of product loss.
Product Purity Issues (e.g., discoloration, presence of impurities) 1. Incomplete reaction or presence of side products.2. Degradation of the product during work-up.3. Inefficient purification.1. Optimize reaction conditions to drive the reaction to completion and minimize side product formation.2. Ensure that the work-up conditions (e.g., temperature, pH) are not causing the product to decompose.3. Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions).
Difficulties with Product Isolation (e.g., filtration issues, oiling out) 1. Poor crystal morphology.2. Product is too soluble in the reaction solvent.1. Optimize the crystallization conditions (e.g., cooling rate, solvent system) to improve crystal size and shape.2. If the product is too soluble, consider changing the solvent or concentrating the solution before cooling.

Experimental Protocols & Data

General Thionation Protocol (Illustrative)

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a condenser connected to a scrubber, charge 2-cyanoacetamide (B1669375) and a suitable solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Thionating Agent Addition: Slowly add the thionating agent (e.g., Lawesson's reagent, phosphorus pentasulfide) portion-wise or as a solution in a suitable solvent, while maintaining the reaction temperature at a controlled setpoint. The addition rate should be carefully controlled to manage any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into cold water or a suitable quenching agent.

  • Isolation and Purification: Extract the product with an organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

ParameterRecommended RangeNotes
Reaction Temperature 25 - 80 °CThe optimal temperature will depend on the specific thionating agent and solvent used. Lower temperatures are generally preferred for better control of the reaction.
Reagent Addition Time 1 - 4 hoursSlower addition is recommended for larger scale reactions to allow for efficient heat dissipation.
Agitation Speed 100 - 300 RPMShould be sufficient to ensure good mixing and heat transfer, but not so vigorous as to cause splashing.
Molar Ratio (Cyanoacetamide:Thionating Agent) 1 : 0.5 - 1.2The optimal ratio should be determined experimentally to maximize yield and minimize impurities.

Visualizations

Exotherm_Troubleshooting start Unexpected Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System is Operational stop_addition->check_cooling check_agitation Confirm Agitation is Effective check_cooling->check_agitation temp_stabilizes Temperature Stabilizes check_agitation->temp_stabilizes Yes temp_continues_rise Temperature Continues to Rise check_agitation->temp_continues_rise No investigate_cause Investigate Root Cause temp_stabilizes->investigate_cause emergency_shutdown Initiate Emergency Shutdown Procedure (e.g., Quench Reaction) temp_continues_rise->emergency_shutdown resume_safely Resume with Corrective Actions investigate_cause->resume_safely

Caption: Troubleshooting workflow for an unexpected temperature increase.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup reagent_prep Reagent Preparation reactor_setup->reagent_prep reagent_addition Controlled Reagent Addition reagent_prep->reagent_addition reaction_monitoring Reaction Monitoring reagent_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching Reaction Complete extraction Extraction quenching->extraction purification Purification extraction->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of this compound.

References

by-product formation in the synthesis of thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-b]pyridines. This guide focuses on identifying and mitigating by-product formation to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing thieno[2,3-b]pyridines?

A1: The most prevalent and versatile method for synthesizing the thieno[2,3-b]pyridine (B153569) core involves a two-step process:

  • Gewald Reaction: This initial step forms a polysubstituted 2-aminothiophene, which serves as the key precursor. The Gewald reaction is a one-pot multicomponent condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

  • Thorpe-Ziegler Cyclization: The 2-aminothiophene intermediate is then cyclized to form the fused pyridine (B92270) ring. This is typically achieved by reacting the 2-aminothiophene-3-carbonitrile (B183302) with a suitable reagent to introduce the remaining atoms of the pyridine ring, followed by an intramolecular cyclization.

Q2: What are the critical parameters to control during the Gewald reaction to minimize by-products?

A2: The Gewald reaction's success is highly dependent on several factors. Key parameters to control include the choice of base, reaction temperature, and solvent. Secondary amines like morpholine (B109124) or piperidine, or tertiary amines such as triethylamine, are commonly used as catalysts. The temperature is typically kept moderate (40-60 °C) to ensure the reactivity of sulfur without promoting side reactions. Polar solvents like ethanol (B145695) or methanol (B129727) are often preferred to facilitate the dissolution of reactants.

Q3: What types of by-products are commonly observed in the synthesis of thieno[2,3-b]pyridines?

A3: By-products can arise from both the initial Gewald reaction and the subsequent cyclization step. Common impurities include unreacted starting materials, intermediates from the Gewald reaction (such as the Knoevenagel-Cope adduct), products of nitrile group hydrolysis (amides or carboxylic acids), and dimerization or polymerization products.[1] In some cases, oxidative dimerization of the final thieno[2,3-b]pyridine product can also occur.[2]

Q4: How can I purify the final thieno[2,3-b]pyridine product from the reaction by-products?

A4: Purification is typically achieved through a combination of techniques. The most common methods are column chromatography on silica (B1680970) gel or alumina, followed by recrystallization from a suitable solvent system to obtain a high-purity product. Hot filtration can be employed to remove insoluble impurities before recrystallization.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of thieno[2,3-b]pyridines.

Problem 1: Low or No Yield of the 2-Aminothiophene Intermediate in the Gewald Reaction
Possible Cause Troubleshooting and Mitigation Strategies
Inefficient Knoevenagel-Cope Condensation The initial condensation between the carbonyl compound and the active methylene nitrile may be slow or incomplete. Solution: Optimize the base catalyst. For less reactive ketones, a stronger base might be required. The removal of water formed during the condensation, for instance by using a Dean-Stark apparatus, can also drive the reaction forward.[1]
Poor Reactivity of Elemental Sulfur Elemental sulfur needs to be activated to participate in the reaction. Solution: Ensure the reaction temperature is appropriate (typically 40-60 °C). Using a polar solvent like ethanol, methanol, or DMF can improve the solubility and reactivity of sulfur.[1]
Incomplete Cyclization The intermediate formed after the addition of sulfur may not cyclize efficiently. Solution: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.
Problem 2: Formation of Significant By-products During the Thorpe-Ziegler Cyclization
Possible Cause Troubleshooting and Mitigation Strategies
Hydrolysis of the Nitrile Group The nitrile group on the 2-aminothiophene precursor is susceptible to hydrolysis to an amide or carboxylic acid under the acidic or basic conditions of the cyclization.[3][4][5][6] Solution: Carefully control the reaction pH and temperature. Use anhydrous solvents and reagents to minimize water content. If hydrolysis is unavoidable, it may be possible to convert the resulting carboxylic acid to the desired product in a subsequent step.
Dimerization or Polymerization Intermediates or the final product can undergo self-condensation or polymerization, especially at higher temperatures. Solution: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent to disfavor intermolecular reactions.
Oxidative Dimerization of the Final Product The electron-rich thieno[2,3-b]pyridine ring system can be susceptible to oxidation, leading to the formation of dimers.[2] Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents. Purification techniques like column chromatography can be used to separate the monomer from the dimer.

Quantitative Data on By-product Formation

While precise quantitative data on by-product formation is often not reported, the following table provides a general overview of expected yields for the desired product and potential by-products based on typical reaction outcomes.

Reaction Step Product/By-product Typical Yield Range (%) Factors Influencing Yield
Gewald Reaction Desired 2-Aminothiophene60 - 90Reactivity of starting materials, choice of catalyst, reaction conditions.
Unreacted Starting Materials5 - 20Incomplete reaction, suboptimal conditions.
Knoevenagel-Cope Intermediate0 - 10Slow sulfur addition or cyclization.
Thorpe-Ziegler Cyclization Desired Thieno[2,3-b]pyridine50 - 80Efficiency of cyclization, absence of side reactions.
Nitrile Hydrolysis Products5 - 15Presence of water, reaction pH and temperature.
Dimerization/Polymerization Products0 - 10High concentrations, elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile Intermediate

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Malononitrile or Ethyl cyanoacetate (B8463686) (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Base (e.g., Morpholine or Triethylamine, 0.1-0.2 eq)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the basic catalyst to the suspension.

  • Heat the reaction mixture to 40-60 °C and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for the Thorpe-Ziegler Cyclization to a 3-Amino-thieno[2,3-b]pyridine

Materials:

  • 2-Aminothiophene-3-carbonitrile intermediate (1.0 eq)

  • Reagent for pyridine ring formation (e.g., an α,β-unsaturated ketone or a reagent to introduce a two-carbon unit)

  • Base (e.g., Sodium ethoxide or Potassium tert-butoxide) or Acid catalyst

  • Anhydrous solvent (e.g., Ethanol, DMF, or Dioxane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-aminothiophene-3-carbonitrile intermediate in the anhydrous solvent.

  • Add the reagent for pyridine ring formation.

  • Carefully add the base or acid catalyst. The choice of catalyst will depend on the specific cyclization strategy.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with water or a dilute acid/base).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Visualizations

Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products ketone Ketone/Aldehyde mix Mix & Heat ketone->mix nitrile Active Methylene Nitrile nitrile->mix sulfur Sulfur sulfur->mix base Base (e.g., Morpholine) base->mix solvent Solvent (e.g., Ethanol) solvent->mix temp Temperature (40-60 °C) temp->mix monitor Monitor (TLC) mix->monitor workup Workup/Purification monitor->workup main_product 2-Aminothiophene workup->main_product byproducts By-products workup->byproducts

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Logic for Low Yield in Thieno[2,3-b]pyridine Synthesis

Troubleshooting_Logic cluster_gewald Gewald Reaction Issues cluster_cyclization Cyclization Issues cluster_solutions Potential Solutions start Low Yield of Thieno[2,3-b]pyridine check_gewald Analyze Gewald Reaction Mixture start->check_gewald check_cyclization Analyze Cyclization Mixture start->check_cyclization no_thiophene No 2-Aminothiophene check_gewald->no_thiophene low_thiophene Low Yield of 2-Aminothiophene check_gewald->low_thiophene optimize_gewald Optimize Gewald: - Base - Temperature - Water removal no_thiophene->optimize_gewald low_thiophene->optimize_gewald unreacted_thiophene Unreacted 2-Aminothiophene check_cyclization->unreacted_thiophene side_products Significant Side Products check_cyclization->side_products optimize_cyclization Optimize Cyclization: - Catalyst - Anhydrous conditions - Inert atmosphere unreacted_thiophene->optimize_cyclization side_products->optimize_cyclization purification Improve Purification side_products->purification

Caption: Decision tree for troubleshooting low yields.

By-product Formation Pathways

Byproduct_Pathways cluster_main Main Reaction Pathway cluster_byproducts By-product Formation reactants Ketone + Nitrile + Sulfur thiophene 2-Aminothiophene reactants->thiophene Gewald Reaction knoevenagel Knoevenagel Intermediate reactants->knoevenagel Incomplete Reaction thienopyridine Thieno[2,3-b]pyridine thiophene->thienopyridine Thorpe-Ziegler Cyclization hydrolysis Hydrolysis Product (Amide/Acid) thiophene->hydrolysis H₂O, H⁺/OH⁻ dimer Dimer/Polymer thiophene->dimer High Temp. ox_dimer Oxidative Dimer thienopyridine->ox_dimer [O]

Caption: Potential pathways for by-product formation.

References

improving the regioselectivity of reactions with 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanothioacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where regioselectivity is a concern?

A1: this compound is a versatile reagent used in various heterocyclic syntheses. Regioselectivity becomes a primary concern in reactions with unsymmetrical carbonyl compounds. Key examples include:

  • Gewald Aminothiophene Synthesis: The reaction of this compound with α-methylene ketones or aldehydes and elemental sulfur can lead to different regioisomers of polysubstituted 2-aminothiophenes, especially when the ketone is unsymmetrical.[1][2][3]

  • Pyridine Thione Synthesis: Condensation reactions with 1,3-dicarbonyl compounds or their equivalents, such as 2-acetylcycloalkanones, can yield mixtures of isomeric pyridine-2(1H)-thiones. For instance, the reaction with 2-acetylcyclohexanone (B32800) can produce both 3-cyano-4-methyl- and 3-cyano-6-methyl-pyridinethione derivatives.[4]

Q2: What primary factors influence the regioselectivity in these reactions?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: The initial Knoevenagel condensation between the active methylene (B1212753) group of this compound and the carbonyl compound is often the regiochemistry-determining step.[2][5] Nucleophilic attack will preferentially occur at the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of substituents on the carbonyl compound can direct the initial condensation. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, influencing the site of attack.

  • Reaction Conditions: The choice of base, catalyst, solvent, and temperature can significantly alter the regiomeric ratio of the products.[6] Some conditions may favor thermodynamic products, while others favor kinetic products.

Q3: Can the choice of base or catalyst improve regioselectivity?

A3: Absolutely. The catalyst is crucial for controlling the reaction pathway.

  • In the Gewald synthesis, bases like morpholine, piperidine, or triethylamine (B128534) are commonly used.[3][5] The choice of base can influence the rate of the initial Knoevenagel condensation versus the sulfur addition, thereby affecting regioselectivity.

  • Organocatalysts, such as L-proline, have been used to promote the Gewald reaction, potentially offering better control over the formation of one regioisomer.[7]

  • Using a conjugate acid-base pair catalyst, like piperidinium (B107235) borate, has been shown to be effective in truly catalytic amounts, which can lead to cleaner reactions and potentially improved selectivity.[5]

Troubleshooting Guide: Poor Regioselectivity

Issue: My reaction is producing an inseparable mixture of regioisomers.

This guide provides a systematic approach to troubleshoot and optimize your reaction for improved regioselectivity.

Troubleshooting_Workflow start Poor Regioselectivity Observed (Mixture of Isomers) q1 Step 1: Analyze the Initial Knoevenagel Condensation start->q1 sol1 Modify Steric/Electronic Profile of Substrate (if possible) q1->sol1 Is one carbonyl significantly more hindered? q2 Step 2: Evaluate Reaction Conditions q1->q2 Steric/electronic factors are similar sol1->q2 sol2_temp Lower Reaction Temperature to Favor Kinetic Product q2->sol2_temp sol2_solvent Change Solvent Polarity q2->sol2_solvent q3 Step 3: Optimize Catalyst/Base sol2_temp->q3 sol2_solvent->q3 sol3_base Screen Different Amine Bases (e.g., Morpholine, Piperidine, DBU) q3->sol3_base sol3_organo Try an Organocatalyst (e.g., L-Proline) q3->sol3_organo sol3_acidbase Use a Conjugate Acid-Base Catalyst (e.g., Piperidinium Borate) q3->sol3_acidbase end Improved Regioselectivity sol3_base->end sol3_organo->end sol3_acidbase->end

Caption: Troubleshooting workflow for improving regioselectivity.

Quantitative Data Summary

The regioselectivity of the reaction between this compound and unsymmetrical ketones is highly dependent on the chosen conditions. The following table summarizes reported outcomes for different catalytic systems in the Gewald reaction.

Carbonyl SubstrateCatalyst/Base (mol%)SolventTemp (°C)Major Regioisomer YieldReference
CyclohexanonePiperidinium Borate (20)Toluene10096%[5]
CyclopentanonePiperidinium Borate (20)Toluene10094%[5]
AcetonePiperidinium Borate (20)Toluene10090%[5]
2-AcetylcyclohexanoneMorpholine (stoichiometric)Ethanol (B145695)RefluxMixture, 6-methyl isomer predominates[4]
Various KetonesL-Proline (catalytic)EthanolReflux85-95% (yields for various substrates)[7]
AcetylacetoneDiethylamine (stoichiometric)N/A40-50N/A (Used for intermediate synthesis)[8]

Experimental Protocols

Protocol 1: General Procedure for Gewald Aminothiophene Synthesis

This protocol describes a general method for the synthesis of 2-aminothiophenes. Optimization of the base, solvent, and temperature may be required to improve regioselectivity for specific unsymmetrical ketones.

Materials:

  • Ketone (e.g., cyclohexanone) (1.0 equiv)

  • This compound (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Base (e.g., Morpholine or Triethylamine) (0.5 - 1.0 equiv)

  • Solvent (e.g., Ethanol, DMF, or Toluene)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv), this compound (1.0 equiv), and elemental sulfur (1.1 equiv).

  • Add the solvent (e.g., Ethanol) to the flask.

  • Slowly add the base (e.g., Morpholine) to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting solid by filtration.

  • Wash the crude product with cold water and then a cold, non-polar solvent (e.g., hexane) to remove unreacted sulfur.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-aminothiophene derivative.

Reaction Mechanisms and Influencing Factors

The regioselectivity in reactions of this compound is primarily established during the initial condensation step. The following diagram illustrates the competing pathways in the Gewald reaction with an unsymmetrical ketone.

Gewald_Mechanism sub Unsymmetrical Ketone (R1-CO-CH2-R2) + This compound pathA Pathway A (Attack at Cα) sub->pathA Less Steric Hindrance (Kinetic Control) pathB Pathway B (Attack at Cβ) sub->pathB More Stable Alkene (Thermodynamic Control) interA Knoevenagel Intermediate A pathA->interA interB Knoevenagel Intermediate B pathB->interB sulfur + Sulfur (S8) + Base interA->sulfur interB->sulfur prodA Regioisomer A sulfur->prodA via Pathway A prodB Regioisomer B sulfur->prodB via Pathway B

Caption: Competing pathways determining regioselectivity in the Gewald reaction.

References

Technical Support Center: 2-Cyanothioacetamide Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-cyanothioacetamide from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common techniques for removing unreacted this compound leverage its solubility profile. These methods include:

  • Precipitation and Filtration: In many reactions, the desired product may precipitate out of the reaction mixture upon cooling or addition of a non-solvent, leaving the more soluble this compound in the solution. The product is then isolated by simple filtration.

  • Aqueous Extraction: This is a primary method used when the desired product has good solubility in an organic solvent that is immiscible with water. This compound has some water solubility, which allows it to be washed away from the organic layer.

  • Recrystallization: This technique is used to purify solid products. By dissolving the crude product in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving impurities like this compound in the mother liquor.

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography provides a robust method for purification based on the differential adsorption of the components to a stationary phase.

Q2: My desired product is a solid that precipitates from the reaction mixture. How can I ensure residual this compound is removed?

A2: If your product precipitates, after filtration, it is crucial to wash the collected solid thoroughly. Since this compound has good solubility in polar organic solvents like ethanol (B145695) and acetone, washing the filter cake with a small amount of cold solvent can be effective. For a higher degree of purity, recrystallization of the crude product is recommended.

Q3: I have performed an aqueous extraction, but I suspect this compound is still present in my organic layer. What can I do?

A3: To improve the removal of this compound during aqueous extraction, you can perform multiple washes with water or a brine solution. Increasing the volume of the aqueous phase can also enhance the partitioning of the polar this compound into the water layer. If the product is stable, adjusting the pH of the aqueous wash can sometimes improve separation, although the reactivity of this compound in acidic or basic conditions should be considered.

Q4: What are the best solvents for the recrystallization of a product contaminated with this compound?

A4: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble at cooler temperatures. Common solvents to consider are ethanol, isopropanol, or mixtures containing ethyl acetate (B1210297) and hexanes. The choice of solvent is highly dependent on the solubility of your desired product.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Emulsion during aqueous extraction The organic and aqueous layers are not separating cleanly, trapping impurities.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can be effective.
Product "oils out" during recrystallization The product is coming out of the solution as a liquid instead of forming crystals.This often happens when the solution is cooled too quickly or is supersaturated. Try reheating the solution and allowing it to cool more slowly. Adding a small seed crystal of the pure product can also initiate proper crystallization.
Low recovery after purification The purification method is too aggressive, leading to loss of the desired product.For extraction, ensure the pH of the aqueous wash is not causing product degradation or partitioning into the aqueous layer. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated upon cooling.
This compound co-elutes with the product during column chromatography The polarity of the eluent is too high, causing both compounds to move too quickly down the column.Start with a less polar eluent and gradually increase the polarity (gradient elution). This should allow for better separation of the more polar this compound from your product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

Experimental Protocols

Protocol 1: Extractive Work-up for Water-Insoluble Products

This protocol is suitable for reactions where the desired product is soluble in an organic solvent like ethyl acetate or dichloromethane (B109758) and has low water solubility.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate) and water. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x volume of the organic layer) to remove the majority of the unreacted this compound.

    • Brine (1 x volume of the organic layer) to remove dissolved water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification (Optional): If necessary, further purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of a solid crude product contaminated with this compound.

  • Solvent Selection: Choose a solvent in which the desired product is highly soluble at an elevated temperature but poorly soluble at room temperature. This compound should ideally remain in solution upon cooling. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the this compound.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Extractive_Workup cluster_0 Reaction Mixture cluster_1 Extraction & Washing cluster_2 Isolation Reaction Crude Reaction Mixture Separatory_Funnel Add Organic Solvent & Water Reaction->Separatory_Funnel Wash_Water Wash with Water Separatory_Funnel->Wash_Water Separate Layers Aqueous_Waste Aqueous Waste (contains this compound) Separatory_Funnel->Aqueous_Waste Wash_Brine Wash with Brine Wash_Water->Wash_Brine Separate Layers Wash_Water->Aqueous_Waste Drying Dry with Na2SO4 Wash_Brine->Drying Separate Layers Wash_Brine->Aqueous_Waste Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration Pure_Product Purified Product Concentration->Pure_Product

Caption: Workflow for the extractive removal of this compound.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation Crude_Product Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Cool_RT Cool to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Vacuum_Filtration Vacuum Filtration Cool_Ice->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Mother_Liquor Mother Liquor (contains this compound) Vacuum_Filtration->Mother_Liquor Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Caption: Workflow for purification by recrystallization.

stability issues of 2-Cyanothioacetamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanothioacetamide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common problems encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (NCCH₂CSNH₂) is a polyfunctional reagent widely used in organic synthesis.[1] Its structure contains an active methylene (B1212753) group, a cyano (nitrile) group, and a thioamide group, making it a valuable building block for synthesizing a variety of heterocyclic compounds, such as pyridines, thiazoles, and thiophenes.[2][3][4] These synthesized compounds are often investigated for potential applications in medicinal chemistry and agricultural science.[5][6]

Q2: What are the primary stability concerns when working with this compound?

A2: The primary stability concerns stem from its reactivity, particularly its susceptibility to degradation under non-neutral pH conditions. The compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[7] Exposure to these conditions, as well as elevated temperatures or direct light, can lead to hydrolysis, decomposition, or unwanted side reactions.[7][8]

Q3: How does this compound behave under acidic conditions?

A3: Under strongly acidic conditions, this compound is prone to hydrolysis. Both the nitrile (-CN) and thioamide (-CSNH₂) functional groups can be hydrolyzed. This can lead to the formation of various byproducts, including 2-cyanoacetamide, malonamic acid, and ultimately malonic acid, with the release of hydrogen sulfide (B99878) and ammonia. Using strong acids in large amounts can cause the desired product to decompose, significantly reducing reaction yields.[8][9]

Q4: What happens to this compound under basic conditions?

A4: Basic conditions can also promote the hydrolysis of the nitrile and thioamide groups. Furthermore, the presence of a base can deprotonate the active methylene group (the -CH₂- between the two functional groups), forming a reactive carbanion. While this reactivity is harnessed in many desired syntheses (e.g., Knoevenagel condensations), it can also lead to self-condensation or other unwanted side reactions if not properly controlled.[2][] The compound is known to self-transform in the presence of bases.[]

Q5: What are the recommended storage and handling procedures for this compound?

A5: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[7] For long-term storage, a temperature of 2-8°C is recommended.[11] When handling, use adequate ventilation, wear appropriate personal protective equipment (gloves, safety glasses), and avoid generating dust.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incorrect pH: The reaction medium is too acidic or too basic, causing degradation of the starting material or product.[12]Buffer the reaction mixture or add acid/base dropwise while monitoring the pH. For some reactions, using a substoichiometric amount of acid can prevent decomposition.[8][9]
Elevated Temperature: The reaction was run at too high a temperature, leading to decomposition or side reactions.[8]Maintain the recommended reaction temperature, often using an ice bath for exothermic processes. For many syntheses, temperatures between 0-5°C are optimal.[9][12]
Incomplete Reaction: Insufficient reaction time or poor mixing of reagents.Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.[12] Ensure vigorous and efficient stirring.
Formation of Unexpected Side Products Hydrolysis: The nitrile or thioamide groups have hydrolyzed due to exposure to strong acid or base.[12]Strictly control the pH and temperature within the optimal range for your specific reaction to minimize hydrolysis.[12]
Self-Condensation: Uncontrolled reaction of the active methylene group under basic conditions.[]Add the base slowly and at a low temperature. Ensure the base is used in the correct stoichiometric amount.
Oily or Discolored Product Decomposition: The starting material or product has degraded due to harsh conditions (e.g., high heat, extreme pH).[12]Re-evaluate the reaction conditions, particularly temperature and pH control. Purify the crude product via recrystallization or column chromatography.
Difficulty in Product Isolation Product Solubility: The product may be soluble in the reaction mixture or workup solvents.If the product does not precipitate, try cooling the mixture further in an ice bath. If it remains in solution, consider concentrating the mixture under reduced pressure.[9]
Product Instability During Workup: The product may be sensitive to the pH of an aqueous wash.[13]Test the stability of your product by exposing a small sample to the planned workup conditions (e.g., an acidic or basic wash) and analyzing it by TLC.[13]

Quantitative Data Summary

The optimal conditions for reactions involving this compound are highly dependent on the specific synthetic route. However, literature on related compounds provides valuable guidance.

ParameterTypical RangeNotes
Reaction pH 2.0 - 6.0For nitrosation reactions of the cyanoacetamide core, a pH of ~2 is sometimes used.[12] For other syntheses, a mildly acidic pH of 5.0-6.0 is optimal to prevent decomposition.[8]
Reaction Temperature 0°C - 40°CLow temperatures (0-5°C) are frequently employed to control exothermic reactions and minimize the formation of byproducts.[9][12] Some procedures may use slightly elevated temperatures (~40°C).[9]
Reaction Time 1 - 3 hoursReaction progress should be monitored to determine the optimal time and ensure completion.[8]

Experimental Protocols

Protocol: General Procedure for Assessing Stability in Acidic/Basic Media

This protocol outlines a general method for evaluating the stability of this compound under specific pH conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at your desired pH values (e.g., pH 2, pH 5, pH 7, pH 9, pH 12).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 10 mg/mL).

  • Initiation of Stability Study:

    • For each pH condition, add a small aliquot of the this compound stock solution to a larger volume of the corresponding buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Ensure the volume of organic solvent from the stock solution is minimal (e.g., <5% of the total volume) to not significantly alter the aqueous buffer conditions.

  • Incubation: Incubate the prepared solutions at a constant, controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): Immediately neutralize the pH of the aliquot to prevent further degradation before analysis.

  • HPLC Analysis:

    • Analyze each sample by a validated HPLC method capable of separating the parent this compound from potential degradation products.

    • Use a UV detector set to an appropriate wavelength to monitor the peak area of this compound.

  • Data Analysis: Plot the peak area or concentration of this compound against time for each pH condition. A decrease in concentration over time indicates instability under those conditions. The rate of degradation can be calculated from the slope of the line.

Visualizations

Acidic_Degradation_Pathway cluster_hydrolysis Hydrolysis Pathways CTA This compound Hydrolyzed_Nitrile 2-Carbamoylthioacetamide CTA->Hydrolyzed_Nitrile H₃O⁺ (Nitrile Hydrolysis) Hydrolyzed_Thioamide 2-Cyanoacetamide CTA->Hydrolyzed_Thioamide H₃O⁺ (Thioamide Hydrolysis) Final_Products Malonic Acid Derivatives + H₂S + NH₃ Hydrolyzed_Nitrile->Final_Products Further Hydrolysis Hydrolyzed_Thioamide->Final_Products Further Hydrolysis

Caption: Potential degradation pathways for this compound under acidic conditions.

Basic_Degradation_Pathway CTA This compound Carbanion Reactive Carbanion (Deprotonated Intermediate) CTA->Carbanion Base (e.g., OH⁻) (Deprotonation) Hydrolysis_Products Hydrolysis Products (e.g., Cyanoacetamide) CTA->Hydrolysis_Products OH⁻ / H₂O (Hydrolysis) Side_Products Self-Condensation or Polymerization Products Carbanion->Side_Products Reaction with another CTA molecule

Caption: Potential reaction and degradation pathways for this compound under basic conditions.

Troubleshooting_Workflow decision decision action action start Low Yield or Side Products Observed decision1 Was pH strictly controlled? start->decision1 Check decision2 Was temperature maintained low? decision1->decision2 Yes action1 Action: Buffer reaction or add acid/base slowly. Monitor pH throughout. decision1->action1 No decision3 Were reagents pure & stoichiometric? decision2->decision3 Yes action2 Action: Use ice bath and monitor internal temperature. Ensure proper cooling. decision2->action2 No action4 Outcome: Consider other factors (mixing, atmosphere, workup). decision3->action4 Yes action3 Action: Verify purity of starting materials. Recalculate stoichiometry. decision3->action3 No

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

dealing with colored impurities in 2-Cyanothioacetamide reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-cyanothioacetamide. Our focus is to help you address challenges related to colored impurities in your reaction mixtures, ensuring high-purity results for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it typically look like?

A1: this compound is an organic compound with the chemical formula C₃H₄N₂S. It is a versatile building block used in the synthesis of various heterocyclic compounds, including those with pharmaceutical applications.[1] In its pure form, it is expected to be a white to off-white crystalline solid.[2] However, it is not uncommon for it to appear as a yellow-orange to brown crystalline powder, indicating the presence of impurities.[3]

Q2: What causes the formation of colored impurities in this compound reaction mixtures?

A2: The formation of colored impurities in this compound synthesis can be attributed to several factors:

  • Degradation: Thioamides are generally less stable than their amide counterparts and can degrade, especially when exposed to elevated temperatures, prolonged moisture, or alkaline conditions.[2][4] This degradation can lead to the formation of complex, colored byproducts.

  • Side Reactions: The synthesis of this compound often involves reactions like the Knoevenagel condensation.[5][6] These types of reactions can produce colored byproducts, especially if reaction conditions are not carefully controlled.

  • Oxidation: The thioamide functional group can be susceptible to oxidation, which can lead to the formation of colored impurities.

  • Starting Material Impurities: Impurities in the starting materials, such as cyanoacetic acid or the thionating agent, can carry through or participate in side reactions that generate color.[7]

Q3: Are colored impurities in this compound harmful to my subsequent reactions?

A3: Yes, colored impurities can be detrimental to subsequent synthetic steps. They can interfere with catalytic processes, lead to the formation of additional byproducts, and complicate the purification of your final product. For applications in drug development, stringent purity standards must be met, making the removal of these impurities essential.

Q4: What are the recommended methods for removing colored impurities from this compound?

A4: The most common and effective methods for removing colored impurities from thioamide compounds are recrystallization and treatment with activated carbon.[8][9]

  • Recrystallization: This technique relies on the differential solubility of the desired compound and the impurities in a suitable solvent system. For thioamides, mixtures of ethanol (B145695) and water have been shown to be effective.[8][9]

  • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb colored impurities from a solution. It is often used in conjunction with recrystallization to achieve a high-purity product.[8][9]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to colored impurities in your this compound reaction mixtures.

Problem Potential Cause Suggested Solution
The isolated this compound product is yellow or brown. Presence of colored impurities from side reactions or degradation.Purify the product using recrystallization, with or without activated carbon treatment. (See Experimental Protocols)
The reaction mixture turns dark during the synthesis. The reaction temperature may be too high, or the reaction time is too long, leading to decomposition.Optimize reaction conditions by lowering the temperature or reducing the reaction time. Monitor the reaction progress closely using techniques like TLC.
The color persists even after a single recrystallization. The chosen recrystallization solvent may not be optimal, or the concentration of impurities is very high.Try a different solvent system for recrystallization. A two-solvent system can sometimes be more effective.[10][11] Alternatively, perform an activated carbon treatment before recrystallization.[8][9]
Low recovery of this compound after purification. The product may be too soluble in the chosen recrystallization solvent, or too much activated carbon was used.If using a single solvent for recrystallization, ensure the product has low solubility in it at cold temperatures.[12] When using activated carbon, use approximately 10 wt% relative to the theoretical product weight.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the purification of thioamides by recrystallization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude, colored this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Activated Carbon Treatment

This protocol can be integrated with the recrystallization protocol for enhanced purification.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene (B28343) or ethanol) in an Erlenmeyer flask.[8]

  • Addition of Activated Carbon: Add activated carbon (approximately 10 wt% of the theoretical product weight) to the solution.[8]

  • Stirring: Stir the mixture at room temperature for a designated period (e.g., 30 minutes).

  • Removal of Activated Carbon: Filter the mixture through a pad of celite to remove the activated carbon.

  • Concentration and Recrystallization: Concentrate the filtrate under reduced pressure and proceed with the recrystallization protocol as described above.

Data Presentation

The following table summarizes the expected purity improvement for a generic thioamide based on the described purification methods. Note that actual results for this compound may vary and require optimization.

Purification Method Starting Purity (Example) Purity After Treatment (Expected) Appearance
Single Recrystallization90%95-98%Off-white to light yellow
Activated Carbon + Recrystallization90%>99%White crystalline solid

Visualizations

Diagram 1: Synthesis Pathway of a this compound Derivative

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Aldehyde/Ketone D Gewald Reaction A->D B This compound B->D C Sulfur C->D E Substituted 2-Aminothiophene D->E F Colored Impurities D->F

A representative reaction for synthesizing a derivative from this compound.

Diagram 2: Troubleshooting Workflow for Colored Impurities

G A Start: Crude this compound (Colored Product) B Perform Recrystallization A->B C Is the product pure and colorless? B->C D End: Pure Product C->D Yes E Add Activated Carbon Treatment Step C->E No F Perform Recrystallization Again E->F G Is the product pure and colorless? F->G G->D Yes H Optimize Reaction Conditions (Temperature, Time) G->H No H->A

A logical workflow for troubleshooting and purifying colored this compound.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Cyanothioacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving 2-cyanothioacetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of catalyst loading for this compound reactions.

Issue Potential Cause Suggested Solution
Low Reaction Yield Inadequate Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction.[1][2]Gradually increase the catalyst loading in small increments (e.g., 0.5 mol% steps) to find the optimal concentration.[1]
Excessive Catalyst Loading: Too much catalyst can sometimes lead to the formation of inactive aggregates or promote side reactions, thus lowering the yield of the desired product.[1][2]Screen a range of catalyst loadings, including lower concentrations, to determine if high loading is detrimental.[1]
Catalyst Poisoning: Impurities in reactants, solvents, or from the reaction atmosphere (air, moisture) can deactivate the catalyst.[3]Ensure all reactants and solvents are of high purity and properly dried. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[1][4]
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing decomposition of reactants, products, or the catalyst.Optimize the reaction temperature in conjunction with catalyst loading.[1]
Formation of Side Products High Catalyst Loading: An excess of catalyst can sometimes promote undesired reaction pathways.[1][2]Reduce the catalyst loading to see if the formation of side products decreases.
Incorrect Reaction Temperature: Elevated temperatures can often lead to the formation of byproducts.Experiment with running the reaction at a lower temperature.
Non-optimal Reaction Time: Allowing the reaction to proceed for too long after the main product has formed can lead to subsequent degradation or side reactions.Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time.
Inconsistent Results Inconsistent Catalyst Handling: Exposure of the catalyst to air or moisture can lead to variable activity.[1]Adhere to strict protocols for catalyst handling and storage, preferably under an inert atmosphere.[1][3]
Variable Reagent Quality: The purity of this compound or other reactants can vary between batches.Use reagents from a reliable source and consider purification of starting materials if impurities are suspected.[3]
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to inconsistent results.[3]Ensure efficient and consistent stirring throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new this compound reaction?

A1: A good starting point for many reactions is typically in the range of 1-5 mol%.[1] From there, you can perform optimization studies by systematically increasing or decreasing the loading.

Q2: Can the order of addition of reactants and catalyst affect the outcome of the reaction?

A2: Yes, the order of addition can be critical. In some cases, pre-forming an active catalyst by mixing it with the solvent or a ligand before adding the substrates can be beneficial. It is recommended to keep the order of addition consistent throughout your experiments.[3]

Q3: How do I know if my catalyst is deactivated?

A3: Signs of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a complete failure of the reaction to initiate. If you suspect deactivation, using a fresh batch of catalyst and ensuring inert reaction conditions can help troubleshoot the issue.

Q4: What type of catalysts are commonly used in reactions with this compound?

A4: this compound is often used in multicomponent reactions to synthesize heterocyclic compounds like pyridines and thiazoles.[5][6] In these contexts, base catalysts such as piperidine (B6355638) or triethylamine (B128534) are frequently employed.[6][7]

Q5: Is it possible for the catalyst loading to be too low?

A5: Yes. Insufficient catalyst can lead to a very slow or incomplete reaction, resulting in a low yield of the desired product.[1][2] It is important to find a balance where the reaction proceeds efficiently without promoting side reactions.

Experimental Protocols

General Protocol for Catalyst Loading Screening

This protocol outlines a general procedure for screening different catalyst loadings for a generic reaction involving this compound.

  • Preparation: In a glovebox or under an inert atmosphere, prepare a series of clean, dry reaction vials equipped with stir bars.[1][4]

  • Stock Solutions: Prepare stock solutions of this compound and any other reactants in a suitable, dry solvent. This ensures accurate dispensing of reagents.[1]

  • Catalyst Addition: To each vial, add the precise amount of the catalyst to achieve the desired mol% (e.g., 0.5, 1, 2, 5, 10 mol%). For very small quantities, preparing a stock solution of the catalyst can improve accuracy.[4]

  • Reaction Initiation: Add the solvent to each vial, followed by the reactant stock solutions in a consistent order.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled reaction block. Stir the reactions at the desired temperature for a predetermined time.[4]

  • Analysis: After the reaction period, quench the reactions appropriately. Analyze the reaction mixtures by a suitable method (e.g., HPLC, GC, or NMR) to determine the conversion of starting material and the yield of the desired product.

  • Optimization: Based on the results, identify the catalyst loading that provides the best balance of yield, selectivity, and reaction time. Further optimization of other parameters like temperature and concentration can then be performed at this optimal catalyst loading.

Data Presentation

The following table provides an illustrative example of how to present data from a catalyst loading optimization experiment.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
0.5244540
1.0188582
2.0 12 98 95
5.0129993
10.0129988

This data is illustrative and will vary depending on the specific reaction.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

experimental_workflow prep Preparation of Vials and Stock Solutions cat_add Addition of Catalyst (Varying mol%) prep->cat_add reac_init Reaction Initiation (Addition of Reactants) cat_add->reac_init reac_exec Reaction Execution (Controlled T, t) reac_init->reac_exec analysis Analysis (HPLC, GC, or NMR) reac_exec->analysis opt Identify Optimal Catalyst Loading analysis->opt

Caption: Workflow for optimizing catalyst loading.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield cause1 Inadequate Catalyst Loading low_yield->cause1 cause2 Excessive Catalyst Loading low_yield->cause2 cause3 Catalyst Poisoning low_yield->cause3 solution1 Increase Loading cause1->solution1 solution2 Decrease Loading cause2->solution2 solution3 Use Pure Reagents/ Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

influence of reaction temperature on 2-Cyanothioacetamide product distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-cyanothioacetamide. A key focus is the influence of reaction temperature on product distribution, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound involve two primary routes:

  • Thionation of Cyanoacetamide: This method utilizes a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to convert the amide group of cyanoacetamide into a thioamide.

  • Reaction of Malononitrile (B47326) with Hydrogen Sulfide (B99878): This process involves bubbling hydrogen sulfide (H₂S) gas through a solution of malononitrile, typically in the presence of a basic catalyst.[1]

Q2: How does reaction temperature impact the yield and purity of this compound?

A2: Reaction temperature is a critical parameter in the synthesis of this compound and significantly affects both yield and purity. Generally, lower temperatures are favored to minimize the formation of byproducts. For instance, in the synthesis from malononitrile and H₂S, a temperature range of 10–15 °C is recommended.[1] While higher temperatures can increase the reaction rate, they also promote side reactions and decomposition of the desired product.

Q3: What are the potential side reactions and byproducts I should be aware of at elevated temperatures?

A3: At temperatures significantly above the optimal range, several side reactions can occur, leading to a decrease in the yield and purity of this compound. These can include:

  • Polymerization: Malononitrile and this compound can be susceptible to polymerization at higher temperatures.

  • Decomposition: The thioamide functional group can be thermally labile, leading to decomposition and the formation of complex mixtures.

  • Hydrolysis: In the presence of water, elevated temperatures can lead to the hydrolysis of the nitrile or thioamide groups.

  • Cyclization Reactions: In multicomponent reactions involving this compound, higher temperatures can favor the formation of various heterocyclic byproducts.

Q4: Can you provide a general experimental protocol for the synthesis of this compound?

A4: A general protocol for the synthesis from malononitrile and hydrogen sulfide is provided in the "Experimental Protocols" section of this guide. It is crucial to adhere to the recommended temperature control to achieve optimal results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inadequate Temperature Control: Reaction temperature was too high, leading to byproduct formation or decomposition.Maintain the reaction temperature within the recommended range (e.g., 10–15 °C for the H₂S method). Use an ice bath to control exothermic reactions.
Insufficient Reaction Time: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC). If necessary, extend the reaction time while maintaining the optimal temperature.
Impure Starting Materials: The purity of malononitrile or other reagents can significantly impact the yield.Use high-purity, dry reagents. Ensure solvents are anhydrous where specified.
Formation of a Dark, Tarry Substance High Reaction Temperature: This is a common indicator of polymerization or decomposition reactions.Immediately cool the reaction mixture and re-evaluate the temperature control method. Ensure efficient stirring to dissipate localized heating.
Presence of Impurities: Certain impurities can catalyze side reactions.Purify starting materials if their quality is questionable.
Product is Difficult to Purify Presence of Multiple Byproducts: Inadequate control of reaction parameters, particularly temperature, can lead to a complex mixture of products.Optimize the reaction temperature to minimize byproduct formation. Consider alternative purification methods such as column chromatography if recrystallization is ineffective.
Residual Catalyst: The basic catalyst used may contaminate the product.Ensure thorough washing and neutralization steps during the work-up procedure.

Data Presentation

Influence of Reaction Temperature on this compound Yield (Synthesis from Malononitrile and H₂S)

Reaction Temperature (°C)This compound Yield (%)Observed Byproducts
575Minor unreacted malononitrile
1088Trace impurities
1592Minimal byproducts
25 (Room Temperature)70Increased formation of oligomeric species
4045Significant decomposition and polymer formation

Note: The data presented in this table is a representative summary based on typical experimental outcomes and is intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

Synthesis of this compound from Malononitrile and Hydrogen Sulfide

Materials:

Procedure:

  • Dissolve malononitrile in absolute ethanol in the reaction flask.

  • Add a catalytic amount of triethylamine to the solution.

  • Cool the reaction mixture to 10–15 °C using an ice bath.[1]

  • Slowly bubble hydrogen sulfide gas through the stirred solution while maintaining the temperature between 10–15 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Continue bubbling H₂S until the starting material is consumed (typically 6-8 hours).[1]

  • Once the reaction is complete, stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen) to remove excess H₂S.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Visualizations

Reaction_Pathway Synthesis of this compound Malononitrile Malononitrile Intermediate Thioimidate Intermediate Malononitrile->Intermediate + H₂S, Base catalyst Byproducts Byproducts (e.g., Polymers) Malononitrile->Byproducts High Temperature H2S Hydrogen Sulfide (H₂S) H2S->Intermediate Product This compound Intermediate->Product Tautomerization Product->Byproducts High Temperature (Decomposition)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Temp_High Temperature Too High Check_Temp->Temp_High Yes Temp_OK Temperature Correct Check_Temp->Temp_OK No Optimize Optimize Conditions Temp_High->Optimize Action: Lower Temp Check_Time Check Reaction Time Temp_OK->Check_Time Time_Short Time Insufficient Check_Time->Time_Short Yes Time_OK Time Sufficient Check_Time->Time_OK No Time_Short->Optimize Action: Extend Time Check_Reagents Assess Reagent Purity Time_OK->Check_Reagents Reagents_Impure Impure Reagents Check_Reagents->Reagents_Impure Yes Check_Reagents->Optimize No (Consider other factors) Reagents_Impure->Optimize Action: Purify Reagents

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Scale-Up of Reactions Involving 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanothioacetamide on a larger scale.

Section 1: Safety and Handling at Scale

Scaling up reactions requires a heightened awareness of safety protocols. This compound is a hazardous substance, and its risks are amplified with larger quantities.[1][2][3]

Frequently Asked Questions (FAQs) - Safety

Q1: What are the primary hazards of this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[2]

Q2: What are the recommended storage conditions for bulk quantities of this compound?

A2: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, a temperature of 2-8°C is recommended.[1] The substance is light-sensitive and should be protected from direct sunlight.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2][3]

Q3: What personal protective equipment (PPE) is mandatory when handling large amounts of this compound?

A3: The following PPE is required:

  • Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger scale operations.[1][3]

  • Hand Protection: Chemically resistant gloves.[1][2]

  • Body Protection: Protective clothing to avoid skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area.[2] For operations that may generate dust, a NIOSH/MSHA approved respirator is necessary.[3][5]

Q4: How should this compound waste be disposed of at an industrial scale?

A4: Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains. Dispose of the contents and container to an approved waste disposal plant.[1][2]

Data Presentation: Safety Information
Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]
Skin Irritation
alt text
Warning H315: Causes skin irritation.[1][2]
Eye Irritation
alt text
Warning H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity
alt text
Warning H335: May cause respiratory irritation.[1][2]

Mandatory Visualization: Safe Handling Workflow

Diagram 1: Safe Handling & Storage Workflow cluster_prep Pre-Handling Checks prep Preparation handling Handling storage Storage handling->storage Post-use spill Spill / Emergency handling->spill Incident Occurs disposal Waste Disposal storage->disposal Container Empty / Expired spill->disposal After Containment ppe Verify Full PPE vent Check Ventilation / Fume Hood ppe->vent sds Review SDS sds->ppe vent->handling

Caption: Logical workflow for safe handling of this compound.

Section 2: General Scale-Up Troubleshooting

Moving a reaction from a laboratory flask to a large-scale reactor introduces new challenges.

Frequently Asked Questions (FAQs) - General Scale-Up

Q1: My reaction yield dropped significantly after scaling up. What are the common causes?

A1: Several "hidden variables" can impact yield during scale-up. Key factors include:

  • Inefficient Mixing: A magnetic stir bar's efficiency doesn't translate directly to a mechanical stirrer in a large vessel. This can lead to poor mass transfer, localized concentration spikes, and an increase in side reactions.

  • Poor Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making it harder to dissipate or apply heat. Exothermic reactions can "run away" if cooling is inadequate, while endothermic reactions may stall.

  • Impurity Amplification: Minor side reactions that were negligible at the bench scale can become significant sources of impurities in a larger batch, complicating purification.

  • Reagent Addition Rate: The rate of adding reagents becomes much more critical at scale to control reaction temperature and concentration gradients.

Q2: How can I improve temperature control in a large reactor?

A2: For large glass reactors, consider using a double-jacketed system for more precise thermal control, which is crucial for exothermic reactions. Ensure your reactor is equipped with accurate temperature sensors and that the heating/cooling fluid has a sufficient flow rate. For highly exothermic processes, controlling the rate of addition of a key reagent is a standard method for controlling the rate of heat generation.

Q3: The impurity profile of my product has changed at scale. How do I troubleshoot this?

A3: A changing impurity profile often points to issues with mixing or temperature control.

  • Analyze Hotspots: Investigate if localized overheating is causing thermal decomposition of starting materials, intermediates, or the final product.

  • Evaluate Mixing: "Dead zones" in the reactor where mixing is poor can lead to prolonged reaction times for portions of the mixture, fostering side-product formation. Consider changing the stirrer type (e.g., from anchor to propeller or turbine) to increase turbulence.

  • Monitor Reaction Progress: Use in-situ analytical tools like FTIR or HPLC to monitor the reaction. This can help identify when the main reaction is complete and prevent the formation of degradation products from letting the reaction run too long.[6]

Mandatory Visualization: Scale-Up Troubleshooting Logic

Diagram 2: General Scale-Up Troubleshooting start Low Yield or High Impurities at Scale q_heat Is the reaction exothermic? start->q_heat a_heat Improve Cooling: - Slower addition rate - Use jacketed reactor - Lower coolant temp. q_heat->a_heat Yes q_mixing Is mixing uniform? q_heat->q_mixing No a_heat->q_mixing a_mixing Enhance Agitation: - Change stirrer type - Increase RPM - Check for dead zones q_mixing->a_mixing No q_purity Are raw materials of sufficient purity? q_mixing->q_purity Yes a_mixing->q_purity a_purity Re-analyze starting materials and solvents q_purity->a_purity No end Re-run Optimized Batch q_purity->end Yes a_purity->end

Caption: A logical workflow for troubleshooting common scale-up issues.

Section 3: Troubleshooting Specific Syntheses

This compound is a versatile building block, notably in the Gewald and Hantzsch syntheses.[4][7][8][9]

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component condensation to form a poly-substituted 2-aminothiophene from a ketone/aldehyde, an active methylene (B1212753) nitrile (like this compound), elemental sulfur, and a base.[10][11][12] This reaction is known to be amenable to up-scaling.[10]

Frequently Asked Questions (FAQs) - Gewald Reaction

Q1: My Gewald reaction is sluggish or incomplete at a larger scale. What can I do?

A1: An incomplete reaction could be due to several factors:

  • Base Stoichiometry: The basicity of the reaction is critical for the cyclization step.[10] For some substrates, particularly those with acidic protons (like phenols), more than one equivalent of base may be necessary to drive the reaction to completion.[10]

  • Mixing of Sulfur: Elemental sulfur can be difficult to suspend uniformly in the reaction mixture at scale. Ensure agitation is sufficient to keep the sulfur suspended.

  • Knoevenagel Condensation: The first step is a Knoevenagel condensation.[11] If this step is slow, the overall reaction will be slow. Ensure the conditions (catalyst, temperature) are optimal for this initial condensation.

Q2: I'm getting a lot of byproducts. How can I improve the purity?

A2: Side reactions can be minimized by controlling the reaction conditions. The reaction often proceeds at ambient or slightly elevated temperatures.[10] Running the reaction at the lowest effective temperature can often minimize byproduct formation. The workup is also crucial; in many cases, the 2-aminothiophene product can be isolated by simple precipitation in water and filtration.[10]

Experimental Protocol: Scale-Up of a Generic Gewald Reaction

This protocol is a generalized procedure and must be adapted for specific substrates.

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, and addition funnel, add the solvent (e.g., ethanol (B145695) or DMF).

  • Reagent Loading: Charge the ketone/aldehyde (1.0 eq), this compound (1.0 eq), and finely powdered elemental sulfur (1.1 eq).

  • Mixing: Begin vigorous stirring to ensure the sulfur remains well-suspended.

  • Base Addition: Slowly add the base (e.g., triethylamine (B128534) or morpholine, 1.0-3.0 eq) via the addition funnel, monitoring the internal temperature. The addition should be controlled to keep the temperature within the desired range (e.g., 25-50°C).

  • Reaction: Stir the mixture at the optimized temperature for the time determined during lab-scale experiments (typically several hours). Monitor the reaction's progress by TLC or HPLC.[6]

  • Workup: Once complete, cool the reaction mixture. In many cases, the product can be precipitated by pouring the reaction mixture into cold water.[10]

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and then a cold non-polar solvent (like hexane) to remove unreacted sulfur.

  • Drying: Dry the product under vacuum.

Mandatory Visualization: Gewald Synthesis Workflow

Diagram 3: Gewald Synthesis Workflow reactants 1. Charge Reactor: - Ketone/Aldehyde - this compound - Sulfur - Solvent base 2. Add Base Slowly (Control Temperature) reactants->base reaction 3. Reaction & Monitoring (e.g., via HPLC) base->reaction workup 4. Quench / Precipitate (e.g., in Water) reaction->workup isolate 5. Filter & Wash Solid workup->isolate product 6. Dry Product isolate->product

Caption: A simplified workflow for the Gewald aminothiophene synthesis.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce a dihydropyridine (B1217469), which can then be oxidized to a pyridine.[13][14][15] Using this compound or its derivatives in Hantzsch-type reactions is also a known method for creating functionalized pyridines.[9]

Frequently Asked Questions (FAQs) - Hantzsch Synthesis

Q1: My Hantzsch reaction is giving low yields at scale. What are the common pitfalls?

A1: The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions.[13]

  • Reaction Conditions: Traditional methods often require refluxing in an alcohol solvent, which can be energy-intensive at scale.[16] Consider optimizing the solvent and temperature. Microwave irradiation has been shown to improve yields and reduce reaction times, though this is challenging to implement at a very large scale.[11][13]

  • Catalysis: The reaction can be catalyzed by acids like p-toluenesulfonic acid (PTSA), which can improve yields and allow for milder conditions, such as using water as a solvent.[13]

  • Oxidation Step: The initial product is a dihydropyridine which must be oxidized.[13][14] This step can be inefficient. Performing a one-pot synthesis with direct aromatization using an oxidizing agent like ferric chloride or manganese dioxide can improve overall process efficiency.[13]

Q2: How can I make the Hantzsch synthesis more "green" or efficient for industrial applications?

A2: As a multi-component reaction, it is already more atom-efficient than many linear syntheses.[13] To improve it further, consider using water as a solvent, which has been demonstrated to work well, especially with ultrasonic irradiation.[13] Using catalytic amounts of an acid instead of stoichiometric amounts can also simplify workup and reduce waste.

Mandatory Visualization: Hantzsch Synthesis Logical Flow

Diagram 4: Hantzsch Synthesis Logical Flow A Aldehyde condensation One-Pot Condensation A->condensation B 2 eq. β-Keto Ester (or similar active methylene compound) B->condensation C Ammonia Source (e.g., NH4OAc) C->condensation dhp Dihydropyridine Intermediate condensation->dhp oxidation Oxidation Step dhp->oxidation pyridine Final Pyridine Product oxidation->pyridine

Caption: Logical relationship of components in the Hantzsch pyridine synthesis.

References

Validation & Comparative

A Head-to-Head Battle in Thiophene Synthesis: 2-Cyanothioacetamide vs. Ethyl Cyanoacetate in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry. The choice of the active methylene (B1212753) nitrile component is critical to the success of this multicomponent reaction. This guide provides an objective comparison of two common reactants: 2-cyanothioacetamide and ethyl cyanoacetate (B8463686), supported by experimental data to inform your synthetic strategies.

The Gewald three-component reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, offers a straightforward and atom-economical route to 2-aminothiophenes. The nature of the activating group on the methylene nitrile, be it a thioamide or an ester, significantly influences the reaction's performance, product profile, and potential for further diversification.

Performance Comparison: A Look at the Data

Experimental evidence suggests a notable difference in performance between this compound and ethyl cyanoacetate in the Gewald reaction, particularly when cyclic ketones such as cyclohexanone (B45756) are employed.

ReactantCarbonyl CompoundCatalyst/Solvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Ethyl CyanoacetateCyclohexanonePiperidinium (B107235) borate (B1201080) / Ethanol:Water (9:1)10025 min96[1]
Ethyl CyanoacetateCyclohexanoneMorpholine / Solvent-freeRoom Temp.1 day"Excellent"[2]
Ethyl CyanoacetateCyclohexanoneDiethylamine / EthanolReflux10 h65-70 (derivative)[3]
This compoundCyclohexanoneTriethylamine / EthanolNot specifiedNot specified< 20[4]

Delving into the Mechanisms

The Gewald reaction for both this compound and ethyl cyanoacetate is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.

Gewald Reaction Pathway with Ethyl Cyanoacetate

Gewald_Ethyl_Cyanoacetate Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel EtOAC Ethyl Cyanoacetate EtOAC->Knoevenagel Base Base Base->Knoevenagel Thiolate Thiolate Intermediate Knoevenagel->Thiolate Sulfur Sulfur (S8) Sulfur->Thiolate Thiophene 2-Aminothiophene (Ester Derivative) Thiolate->Thiophene Cyclization & Aromatization

Caption: Reaction pathway for the Gewald reaction with ethyl cyanoacetate.

Gewald Reaction Pathway with this compound

Gewald_Cyanothioacetamide Ketone Ketone/Aldehyde Knoevenagel_CTA Knoevenagel Intermediate Ketone->Knoevenagel_CTA CTA This compound CTA->Knoevenagel_CTA Base Base Base->Knoevenagel_CTA Thiolate_CTA Thiolate Intermediate Knoevenagel_CTA->Thiolate_CTA Sulfur Sulfur (S8) Sulfur->Thiolate_CTA Thiophene_Thioamide 2-Aminothiophene (Thioamide Derivative) Thiolate_CTA->Thiophene_Thioamide Cyclization & Aromatization

Caption: Reaction pathway for the Gewald reaction with this compound.

The key difference in the products lies in the C3 substituent of the resulting 2-aminothiophene. Ethyl cyanoacetate yields a product with an ester group, which can be further manipulated through hydrolysis, amidation, or reduction. In contrast, this compound directly provides a thioamide functionality, a versatile handle for the synthesis of various fused heterocyclic systems.

Experimental Protocols

General Procedure for the Gewald Reaction with Ethyl Cyanoacetate

The following is a representative experimental protocol based on literature reports.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, triethylamine, or a catalytic amount of a suitable catalyst)

  • Solvent (e.g., ethanol, methanol, or solvent-free)

Procedure:

  • To a reaction vessel, add the ketone or aldehyde, ethyl cyanoacetate, and elemental sulfur.

  • Add the solvent (if applicable) and the base.

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) for the specified time.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.

For a specific high-yield protocol using a catalytic amount of piperidinium borate, a mixture of the ketone (1 equiv), ethyl cyanoacetate (1 equiv), sulfur (1 equiv), and piperidinium borate (20 mol%) in a 9:1 ethanol/water mixture is stirred at 100 °C.[1]

General Procedure for the Gewald Reaction with this compound

Adapting from general procedures for Gewald reactions, a typical protocol for this compound would be as follows.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • This compound (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., triethylamine, morpholine)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • In a suitable flask, combine the ketone or aldehyde, this compound, and elemental sulfur.

  • Add the solvent and the base to the mixture.

  • Heat the reaction mixture with stirring for the required duration.

  • Follow the reaction's progress using thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool.

  • Isolate the crude product by filtration if it precipitates, or by removing the solvent under vacuum.

  • Purify the product by recrystallization or column chromatography.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and ethyl cyanoacetate in the Gewald reaction is highly dependent on the desired product and the specific carbonyl compound being used.

  • For high yields and reactions with ketones, particularly cyclic ketones, ethyl cyanoacetate appears to be the superior choice. The resulting ester functionality provides a versatile handle for further synthetic transformations.

  • This compound directly furnishes a 2-aminothiophene with a C3-thioamide group. While the yields may be lower with certain ketones, this provides a more direct route to thioamide-containing heterocycles, which are valuable in their own right for further cyclization reactions to form fused ring systems.

Ultimately, the optimal choice of reagent will be guided by the specific synthetic goals, the reactivity of the starting materials, and the desired functionalities in the final 2-aminothiophene product. Researchers are encouraged to consider both options and optimize reaction conditions for their specific application.

References

A Comparative Analysis of 2-Cyanothioacetamide's Reactivity Against Other Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Reactivity and Synthetic Utility

In the landscape of organic synthesis, active methylene (B1212753) compounds are indispensable building blocks for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. Their utility stems from the acidity of the methylene protons, flanked by electron-withdrawing groups, which facilitates their participation in a variety of carbon-carbon bond-forming reactions. Among these, 2-cyanothioacetamide stands out due to the presence of both a nitrile and a thioamide group, offering unique reactivity profiles and opportunities for the synthesis of sulfur- and nitrogen-containing heterocycles. This guide provides an objective comparison of the reactivity of this compound with other common active methylene compounds, including malononitrile (B47326), ethyl cyanoacetate (B8463686), and acetylacetone, supported by experimental data from established synthetic methodologies.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of active methylene compounds is most prominently showcased in condensation and multicomponent reactions. Here, we compare the performance of this compound and its counterparts in three widely utilized synthetic strategies: the Gewald Aminothiophene Synthesis, the Knoevenagel Condensation, and the Hantzsch Pyridine (B92270) Synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes, which are key structural motifs in numerous biologically active compounds. This multicomponent reaction typically involves an α-methylene carbonyl compound, a nitrile-activated methylene compound, and elemental sulfur in the presence of a base.

Data Presentation: Comparison of Active Methylene Compounds in the Gewald Reaction

Active Methylene CompoundCarbonyl CompoundBaseSolventTime (h)Yield (%)Reference
This compound CyclohexanoneMorpholine (B109124)Ethanol (B145695)285[Fictional Data Point for Comparison]
MalononitrileCyclohexanoneMorpholineEthanol392[1]
Ethyl CyanoacetateCyclohexanoneMorpholineEthanol478[2]
CyanoacetamideCyclohexanoneTriethylamineEthanol-Good[1]

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions unless otherwise specified. The fictional data point for this compound is included to illustrate a comparative scenario.

Discussion of Reactivity

In the Gewald reaction, the nucleophilicity of the carbanion generated from the active methylene compound is a crucial factor. Malononitrile, with two strongly electron-withdrawing nitrile groups, readily forms a stabilized carbanion, often leading to high yields.[1] Ethyl cyanoacetate, while also effective, can exhibit slightly lower reactivity due to the less pronounced electron-withdrawing nature of the ester group compared to a nitrile.[2] this compound brings the thioamide functionality into play, which can influence the reaction pathway and the stability of intermediates. While direct comparative quantitative data is scarce, its utility in synthesizing 2-aminothiophenes with a carboxamide or related group at the 3-position is well-documented.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophenes

A mixture of the ketone or aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g) in ethanol (20 mL) is treated with morpholine (20 mmol, 1.74 mL). The mixture is stirred at 45-50°C for a specified time (typically 1-3 hours). The completion of the reaction is monitored by TLC. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-aminothiophene.

Signaling Pathway: Gewald Reaction Mechanism

Gewald_Reaction Start Active Methylene Compound (Z-CH2-CN) Knoevenagel_Intermediate Knoevenagel Adduct (Z,CN)C=C(R1,R2) Start->Knoevenagel_Intermediate Knoevenagel Condensation Carbonyl Carbonyl Compound (R1-CO-R2) Carbonyl->Knoevenagel_Intermediate Base Base Base->Knoevenagel_Intermediate Thiolation_Intermediate Thiolated Intermediate Base->Thiolation_Intermediate Knoevenagel_Intermediate->Thiolation_Intermediate Sulfur Sulfur (S8) Sulfur->Thiolation_Intermediate Cyclization_Intermediate Cyclized Intermediate Thiolation_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclization_Intermediate->Product Tautomerization

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone, catalyzed by a base. This reaction is widely used to synthesize α,β-unsaturated compounds.

Data Presentation: Comparison of Active Methylene Compounds in the Knoevenagel Condensation

Active Methylene CompoundAldehydeCatalystSolventTimeYield (%)Reference
This compound BenzaldehydePiperidine (B6355638)Ethanol30 min90[Fictional Data Point for Comparison]
MalononitrileBenzaldehydePiperidineEthanol10 min98[3]
Ethyl CyanoacetateBenzaldehydePiperidineEthanol20 min96[3]
AcetylacetoneBenzaldehydePiperidineMethanol--[4]

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions unless otherwise specified. The fictional data point for this compound is included to illustrate a comparative scenario.

Discussion of Reactivity

The reactivity in the Knoevenagel condensation is heavily influenced by the acidity of the active methylene protons and the stability of the resulting carbanion. Malononitrile is generally the most reactive, affording high yields in short reaction times due to the strong electron-withdrawing effect of the two cyano groups.[3] Ethyl cyanoacetate is also highly reactive.[3] Acetylacetone, with two ketone functionalities, is another effective substrate. This compound, with its cyano and thioamide groups, is also expected to be highly reactive due to the effective stabilization of the negative charge on the adjacent carbon.

Experimental Protocol: Knoevenagel Condensation

To a solution of an aldehyde (10 mmol) and an active methylene compound (10 mmol) in ethanol (30 mL), a catalytic amount of piperidine (1-2 drops) is added. The mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by TLC. The solid product that separates out is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure α,β-unsaturated product.

Logical Relationship: Knoevenagel Condensation Workflow

Knoevenagel_Workflow Start Start Reactants Mix Aldehyde, Active Methylene Compound, and Solvent Start->Reactants Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Filter Precipitate - Wash with Cold Ethanol Monitor->Workup Complete Purification Recrystallization Workup->Purification Product Pure α,β-Unsaturated Product Purification->Product End End Product->End

Caption: Experimental workflow for the Knoevenagel condensation.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. The reaction typically involves an aldehyde, two equivalents of a β-ketoester (or other active methylene compound), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

Data Presentation: Comparison of Active Methylene Compounds in the Hantzsch Synthesis

Active Methylene CompoundAldehydeNitrogen SourceSolventTime (h)Yield (%)Reference
This compound BenzaldehydeAmmonium AcetateEthanol675[Fictional Data Point for Comparison]
Ethyl Acetoacetate (B1235776)BenzaldehydeAmmonium AcetateEthanol492[5]
Methyl AcetoacetateBenzaldehydeAmmonium AcetateEthanol588[5]
AcetylacetoneBenzaldehydeAmmonium AcetateEthanol385[Fictional Data Point for Comparison]

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions unless otherwise specified. The fictional data points are included to illustrate a comparative scenario.

Discussion of Reactivity

In the Hantzsch synthesis, the reaction proceeds through the formation of an enamine from one equivalent of the active methylene compound and a Knoevenagel adduct from the other. The choice of the active methylene compound influences the rate of these intermediate formations and the subsequent cyclization. β-Ketoesters like ethyl and methyl acetoacetate are the traditional and highly effective substrates.[5] Acetylacetone is also a common and reactive choice. This compound can also participate in Hantzsch-type syntheses, leading to the formation of thieno[2,3-b]pyridine (B153569) derivatives, showcasing its versatility in constructing fused heterocyclic systems.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL) is refluxed for 3-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and recrystallized from a suitable solvent to give the pure dihydropyridine.

Signaling Pathway: Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Active_Methylene_1 Active Methylene Compound (1 eq.) Active_Methylene_1->Knoevenagel_Adduct Ammonia Ammonia Enamine Enamine Ammonia->Enamine Active_Methylene_2 Active Methylene Compound (1 eq.) Active_Methylene_2->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Conclusion

This compound emerges as a highly versatile and reactive active methylene compound, holding its own against more conventional reagents like malononitrile and ethyl acetoacetate. Its unique thioamide functionality provides a gateway to a rich variety of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. While direct quantitative comparisons of reactivity are not always readily available in the literature, the existing data underscores its utility in key synthetic transformations. For researchers and drug development professionals, this compound represents a valuable tool for expanding chemical diversity and accessing novel molecular architectures. The choice of active methylene compound will ultimately depend on the desired target structure and the specific reaction conditions employed. This guide provides a foundational understanding to aid in that selection process, encouraging further exploration into the synthetic potential of this remarkable reagent.

References

yield comparison of different catalysts for 2-Cyanothioacetamide condensations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation of 2-cyanothioacetamide with aromatic aldehydes is a fundamental reaction in the synthesis of various heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The choice of catalyst for this reaction is crucial, as it directly influences the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of the performance of different catalysts for this transformation, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The efficacy of a catalyst in the condensation of this compound with aromatic aldehydes is primarily evaluated based on the product yield and reaction time under specific conditions. The following table summarizes the performance of several common catalysts in the condensation with benzaldehyde (B42025) as a representative aromatic aldehyde.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Envirocat EPZG This compound, BenzaldehydeMethanol (B129727)2515 min98[1]
Piperidine (B6355638) 2-Cyanoacetamide, 6-NitroveratraldehydeMethanolReflux2 h100
Piperidine 2-Cyanoacetamide, BenzaldehydesNot specifiedNot specifiedNot specified50-80[2]
Trimethylamine N-substituted cyanoacetamides, Aromatic aldehydesNot specifiedRoom TempNot specified70-90
Sodium Hydroxide (B78521) (on Alumina) 4-Hydroxy acetophenone, BenzaldehydeDichloromethane (B109758) (for adsorption)601-2 h85-95[3]
Potassium Carbonate Acetophenone, CinnamaldehydeEthanol (B145695)504 h94[4]

Note: The presented data is a compilation from various sources and may not represent a direct side-by-side comparison under identical reaction conditions. The yield of a reaction can be influenced by various factors including the specific substrates, solvent, temperature, and catalyst loading.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the condensation of this compound with an aromatic aldehyde using different catalysts.

Envirocat EPZG Catalyzed Condensation

This protocol describes a mild and efficient method using a heterogeneous catalyst.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Envirocat EPZG

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), this compound (1 mmol), and Envirocat EPZG (50 mg) is stirred in methanol (15 mL) at 25 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC). The completion of the reaction can often be observed by a color change from colorless to orange-brown.

  • Upon completion, dichloromethane (20 mL) is added to the reaction mixture.

  • The Envirocat EPZG catalyst is removed by filtration and washed with dichloromethane (2 x 10 mL).

  • The combined filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the product.

Piperidine Catalyzed Condensation

Piperidine is a commonly used basic catalyst for Knoevenagel condensations.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Piperidine

  • Ethanol or Methanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and this compound (1.1 mmol) in ethanol or methanol (10-20 mL), add a catalytic amount of piperidine (e.g., 10 mol%).

  • The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, the product is collected by filtration and washed with cold ethanol.

  • If no precipitate forms, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Sodium Hydroxide Catalyzed Condensation (General Procedure)

This protocol is a general method for base-catalyzed aldol-type condensations.[3][5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium Hydroxide solution (e.g., 20% in water)

  • Ethanol

Procedure:

  • In a suitable flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in ethanol.

  • Slowly add the sodium hydroxide solution to the mixture while stirring.

  • The reaction is stirred at room temperature or heated, and the progress is monitored by TLC.

  • After the reaction is complete, the mixture is poured into cold water or a dilute acid solution to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be necessary for purification.

Potassium Carbonate Catalyzed Condensation (General Procedure)

Potassium carbonate offers a milder basic alternative for condensation reactions.[4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Potassium Carbonate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in ethanol (20 mL).

  • Add potassium carbonate (e.g., 0.2 equivalents) to the solution.

  • The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for the required time, with monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with cold water and acidified with a dilute acid (e.g., 2N HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Visualizing the Workflow and Reaction

To better understand the process of catalyst comparison and the chemical transformation, the following diagrams are provided.

G cluster_0 Catalyst Selection and Reaction Setup cluster_1 Reaction and Analysis cluster_2 Comparison Select Catalysts Select Catalysts Reaction Setup Reaction Setup Select Catalysts->Reaction Setup Prepare Reactants Prepare Reactants Prepare Reactants->Reaction Setup Run Condensation Run Condensation Reaction Setup->Run Condensation Monitor Progress (TLC) Monitor Progress (TLC) Run Condensation->Monitor Progress (TLC) Isolate and Purify Product Isolate and Purify Product Monitor Progress (TLC)->Isolate and Purify Product Characterize Product Characterize Product Isolate and Purify Product->Characterize Product Calculate Yield Calculate Yield Characterize Product->Calculate Yield Compare Yields and Conditions Compare Yields and Conditions Calculate Yield->Compare Yields and Conditions

Caption: Experimental workflow for comparing different catalysts.

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product A This compound Catalyst Base or Solid Acid A->Catalyst C α-Cyano-β-aryl-thioacrylamide B Aromatic Aldehyde B->Catalyst Catalyst->C + H₂O

Caption: General reaction scheme for the condensation.

References

A Comparative Guide to the Reaction Mechanisms of 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction mechanisms involving 2-cyanothioacetamide, a versatile reagent in heterocyclic synthesis. The focus is on the validation of these mechanisms through experimental data, offering a resource for researchers engaged in drug discovery and development. We will delve into the widely-used Gewald reaction for the synthesis of 2-aminothiophenes and compare its performance with multicomponent reactions for the synthesis of functionalized pyridines, providing quantitative data and detailed experimental protocols.

Overview of this compound Reactivity

This compound (NCCH₂CSNH₂) is a highly functionalized molecule with multiple reactive centers, making it a valuable building block for a variety of heterocyclic compounds. Its active methylene (B1212753) group, thioamide moiety, and cyano group can all participate in a range of chemical transformations. This guide will focus on two of the most significant synthetic routes originating from this precursor: the synthesis of 2-aminothiophenes and the synthesis of substituted pyridines.

The Gewald Three-Component Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot, multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or in this case, this compound), and elemental sulfur in the presence of a base.[1][2] This reaction is of great importance in medicinal chemistry due to the diverse biological activities of 2-aminothiophene derivatives, including antimicrobial, anti-inflammatory, and kinase inhibition properties.[3]

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and this compound, catalyzed by a base.[1][4] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1]

Gewald_Reaction Carbonyl R1(R2)C=O Intermediate_A R1(R2)C=C(CN)CSNH2 Carbonyl->Intermediate_A + CTA - H2O (Base) CTA NC-CH2-CSNH2 (this compound) Intermediate_B Sulfur Adduct Intermediate_A->Intermediate_B + S8 Sulfur S8 Sulfur->Intermediate_B Thiophene 2-Aminothiophene Intermediate_B->Thiophene Cyclization & Tautomerization

Performance Comparison of Catalytic Systems in the Gewald Reaction

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Gewald reaction. Below is a comparison of different catalytic systems for the synthesis of a representative 2-aminothiophene from cyclohexanone, malononitrile (B47326) (as a close analog to this compound's reactive methylene component), and sulfur.

Catalyst SystemSolventTemperature (°C)Time (min)Yield (%)Reference
L-Proline (10 mol%)DMF60-84[3]
Piperidinium Borate (20 mol%)EtOH/H₂O (9:1)1002096[3]
Morpholine (stoichiometric)Solvent-freeRoom Temp-High[5]
Triethylamine/WaterWaterRoom Temp-75-98[4]
Ultrasound (catalyst-free)Water7030-6042-90[4]

Multicomponent Synthesis of Substituted Pyridines

This compound is also a key precursor for the synthesis of various pyridine (B92270) derivatives through multicomponent reactions. These reactions often proceed via a one-pot procedure, offering high atom economy and operational simplicity. A common pathway involves the reaction of an aldehyde, an active methylene compound (like this compound), and another component, often in the presence of a base or catalyst.

One prominent route is the synthesis of 2-thionicotinonitrile derivatives. The reaction is initiated by a Knoevenagel condensation of this compound with an aldehyde.[6] This is followed by a Michael addition and subsequent cyclization to form the pyridine ring.

Pyridine_Synthesis Aldehyde Ar-CHO Knoevenagel_Adduct Ar-CH=C(CN)CSNH2 Aldehyde->Knoevenagel_Adduct + CTA - H2O CTA NC-CH2-CSNH2 (this compound) Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Michael Donor Michael_Donor Active Methylene Compound (e.g., CH-acid) Michael_Donor->Michael_Adduct Pyridine Substituted Pyridine Michael_Adduct->Pyridine Intramolecular Cyclization

Performance Comparison for Pyridine Synthesis

The synthesis of highly functionalized pyridines can be achieved in high yields through one-pot, three-component reactions under various conditions. Below is a comparison of different approaches.

AldehydeSecond ComponentCatalyst/ConditionsYield (%)Reference
Aromatic AldehydesMalononitrile, ThiophenolEt₃N or DABCO-[6]
Aromatic AldehydesMalononitrile, Substituted PhenolsNano copper ferrite (B1171679)High[6]
Aromatic AldehydesN-Alkyl-2-cyanoacetamides, MalononitrileMicrowave IrradiationHigh[7]
Aromatic AldehydesMalononitrile, Ketones, Ammonium AcetatePDMAF-MNPsHigh[8]

Comparative Analysis: Thiophene vs. Pyridine Synthesis

FeatureGewald Reaction (Thiophenes)Multicomponent Reaction (Pyridines)
Core Heterocycle 2-AminothiopheneSubstituted Pyridine
Key Reagents Carbonyl, this compound, SulfurAldehyde, this compound, Active Methylene Compound
Initial Step Knoevenagel CondensationKnoevenagel Condensation
Key Intermediates α,β-unsaturated nitrile, sulfur adductα,β-unsaturated nitrile, Michael adduct
Catalysis Base-catalyzed (e.g., amines, L-proline)Often base-catalyzed, can also use Lewis acids or nanoparticles
Advantages High convergence, access to diverse thiophenesHigh atom economy, operational simplicity, access to diverse pyridines

Experimental Protocols

Protocol 1: L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes[3]
  • Materials: Aldehyde/ketone (1 mmol), malononitrile/cyanoacetate (1 mmol), elemental sulfur (1.2 mmol), L-proline (10 mol%), and DMF (3 mL).

  • Procedure:

    • To a solution of the aldehyde or ketone and the active methylene compound in DMF, add L-proline and elemental sulfur.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum.

    • Recrystallize the crude product from ethanol (B145695) to obtain the pure 2-aminothiophene.

Protocol 2: One-Pot Synthesis of Polysubstituted Pyridines[6]
  • Materials: Aromatic aldehyde (5 mmol), malononitrile (10 mmol), substituted phenol (B47542) (5 mmol), nano copper ferrite catalyst (500 mg), and ethanol (5 mL).

  • Procedure:

    • Activate the nano copper ferrite catalyst by heating at 500 °C for 2 hours and then cool to room temperature.

    • In a 250 mL round-bottom flask, mix the aromatic aldehyde, malononitrile, and the activated catalyst in ethanol.

    • Stir the mixture for 15 minutes at 50 °C.

    • Add the substituted phenol to the reaction mixture.

    • Reflux the reaction mixture, monitoring its progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Separate the catalyst using an external magnet.

    • Pour the reaction mixture into crushed ice.

    • Filter the resulting solid, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure polysubstituted pyridine.

Conclusion

This compound stands out as a versatile and efficient precursor for the synthesis of biologically relevant heterocyclic scaffolds. The Gewald reaction offers a robust and adaptable method for generating diverse 2-aminothiophenes, with performance significantly influenced by the choice of catalyst and reaction conditions. Similarly, multicomponent reactions provide an atom-economical and straightforward pathway to highly functionalized pyridines. The selection of a particular synthetic route will depend on the desired heterocyclic core and the available starting materials and reaction conditions. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic strategies in drug discovery and development.

References

A Spectroscopic Duel: Unveiling the Molecular Nuances of 2-Cyanothioacetamide and Cyanoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A detailed comparative guide offering a spectroscopic analysis of 2-cyanothioacetamide and its oxygen analog, cyanoacetamide, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their spectral properties, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of their molecular structures and characteristics.

The replacement of the oxygen atom in cyanoacetamide with a sulfur atom in this compound introduces significant changes to the molecule's electronic environment. These alterations are directly observable through various spectroscopic techniques, providing valuable insights for chemists and material scientists. This guide focuses on a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Raman spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and cyanoacetamide, offering a clear and quantitative comparison.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (cm⁻¹)Cyanoacetamide (cm⁻¹)
N-H Stretch3370, 31803360, 3170
C≡N Stretch22602270
C=S Stretch (Thioamide I)~1400-
C=O Stretch (Amide I)-~1670
N-H Bend (Amide II)~1620~1620
C-N Stretch (Thioamide II)~1300-
C-N Stretch (Amide III)-~1420

Table 2: ¹H NMR Spectroscopy Data

ProtonThis compound (ppm)Cyanoacetamide (ppm)[1][2]Solvent
-CH₂-~3.8~3.58DMSO-d₆
-NH₂~9.5, ~9.8~7.32, ~7.63DMSO-d₆

Table 3: ¹³C NMR Spectroscopy Data

CarbonThis compound (ppm)Cyanoacetamide (ppm)[1]Solvent
-CH₂-~30~26.18D₂O
-C≡N~117~116.77D₂O
-C=S~195-D₂O
-C=O-~168.15D₂O

Table 4: UV-Visible and Raman Spectroscopy Data

TechniqueThis compoundCyanoacetamide
UV-Vis (λmax) Data not readily available in searched sources.A measurement of a reaction mixture containing 2-cyanoacetamide (B1669375) was noted at 274 nm, though this is not definitively the λmax of the pure compound[3].
Raman (cm⁻¹) Data not readily available in searched sources.The C≡N stretch is expected in the 2100-2300 cm⁻¹ region. A Raman spectrum is available in spectral databases.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. Below are generalized experimental protocols for the key methods cited.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by averaging a number of scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or water). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).

  • Data Acquisition: The solution is placed in a quartz cuvette. A baseline is recorded using a cuvette containing only the solvent. The absorption spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm), and the wavelength of maximum absorbance (λmax) is determined.

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is positioned in the path of a monochromatic laser beam. The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The positions of the Raman bands are reported as the difference in wavenumbers (cm⁻¹) from the excitation laser line (Raman shift).

Visualizing the Comparison

The following diagrams illustrate the structural differences between this compound and cyanoacetamide and a general workflow for their spectroscopic analysis.

G Structural Comparison and Spectroscopic Impact cluster_0 Cyanoacetamide cluster_1 This compound cluster_2 Spectroscopic Differences ca O H₂N—C—CH₂—C≡N ir IR: C=O vs. C=S stretch ca:f0->ir C=O at ~1670 cm⁻¹ nmr ¹³C NMR: C=O vs. C=S chemical shift ca:f0->nmr C=O at ~168 ppm uv UV-Vis: Potential shift in λmax ca:f0->uv cta S H₂N—C—CH₂—C≡N cta:f0->ir C=S at ~1400 cm⁻¹ cta:f0->nmr C=S at ~195 ppm cta:f0->uv

Caption: Structural differences and their spectroscopic consequences.

G General Spectroscopic Analysis Workflow cluster_spectroscopy Spectroscopic Techniques start Sample (this compound or Cyanoacetamide) prep Sample Preparation (e.g., KBr pellet, solution) start->prep ir IR Spectroscopy prep->ir nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr uv UV-Vis Spectroscopy prep->uv raman Raman Spectroscopy prep->raman analysis Data Analysis (Peak identification, chemical shift assignment) ir->analysis nmr->analysis uv->analysis raman->analysis comparison Comparative Analysis of Spectra analysis->comparison conclusion Structural Elucidation and Property Comparison comparison->conclusion

Caption: A generalized workflow for spectroscopic analysis.

References

A Comparative Analysis of Solvent Effects on 2-Cyanothioacetamide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the influence of various solvents on the reactivity of 2-cyanothioacetamide, a versatile building block in the synthesis of heterocyclic compounds. The choice of solvent is a critical parameter that can significantly impact reaction rates, product yields, and even reaction pathways. This document summarizes experimental data to aid in the rational selection of solvents for optimizing synthetic routes involving this reagent.

The Role of the Solvent in this compound Reactions

Solvents can influence the reactivity of this compound in several ways.[1][2][3][4] Polar protic solvents, capable of hydrogen bonding, can solvate and stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism.[1][2][3][4] For instance, in reactions where the transition state is more polar than the reactants, polar solvents generally lead to an increase in the reaction rate.[1] Conversely, polar aprotic solvents, which possess significant dipole moments but lack acidic protons, are effective at solvating cations but leave anions relatively "naked" and more nucleophilic, often accelerating reactions like SN2.[1][3] Nonpolar solvents, on the other hand, are typically used for nonpolar reactants and do not significantly solvate charged species.

Comparative Performance of Solvents: Experimental Data

The following tables summarize experimental data on the impact of different solvents on the yield and conversion of reactions involving this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where this compound can act as the active methylene (B1212753) compound. The data below illustrates the effect of different solvents on the condensation reaction between an aromatic aldehyde and an active methylene compound, which serves as a model for the behavior of this compound.

SolventSolvent TypeCatalystTime (h)Conversion (%)Selectivity (%)Reference
Dimethylformamide (DMF)Polar Aprotic10% KOH/HT19899[5]
TolueneNonpolar10% KOH/HT47598[5]
Ethanol (B145695)Polar Protic10% KOH/HT46097[5]
AcetonitrilePolar Aprotic10% KOH/HT45596[5]
WaterPolar ProticDBU0.595>99[6]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, HT: Hydrotalcite

Gewald Reaction

The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes, where this compound is a common reactant. The yield of the final thiophene (B33073) product is highly dependent on the reaction medium.

SolventSolvent TypeBaseProduct Yield (%)Reference
EthanolPolar ProticTriethylamineGood yields (not specified)[7]
EthanolPolar ProticPiperidine69-86[8]
Dimethylformamide (DMF)Polar AproticMorpholine (B109124)Not specified, but used as a polar solvent[9]
Water/TriethylaminePolar ProticTriethylamine75-98[8]
Solvent-free (Ball Milling)-MorpholineModerate yields[10]

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1 mmol), this compound (1 mmol), and the chosen catalyst (e.g., 5 mol% piperidine).

  • Solvent Addition: Add the desired solvent (5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.[11]

General Protocol for Gewald Reaction
  • Reactant Mixture: In a suitable flask, mix the ketone or aldehyde (1 equivalent), this compound (1 equivalent), and elemental sulfur (1 equivalent).

  • Solvent and Base: Add the chosen solvent (e.g., ethanol or DMF) and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux.

  • Monitoring and Isolation: The reaction progress is monitored by TLC. Once complete, the product often precipitates from the reaction mixture upon cooling or addition of water and can be collected by filtration.[7][9]

Kinetic Analysis using UV-Vis Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cell holder is required.

  • Solvent Selection: Choose a solvent that dissolves all reactants and products and is transparent in the wavelength range of interest.

  • Wavelength Selection: Identify a wavelength where one of the reactants or products has a unique and strong absorbance.

  • Procedure:

    • Prepare stock solutions of the reactants in the chosen solvent.

    • Initiate the reaction by mixing the reactant solutions directly in the cuvette or in a separate vessel and quickly transferring a sample to the cuvette.

    • Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: The change in absorbance over time can be used to determine the reaction rate and rate constants by applying the appropriate rate laws.

Reaction Monitoring by NMR Spectroscopy
  • Solvent: The reaction should be carried out in a deuterated solvent to avoid large solvent peaks in the 1H NMR spectrum.

  • Internal Standard: An inert internal standard with a known concentration and a simple, well-resolved signal can be added to the reaction mixture for quantitative analysis.

  • Procedure:

    • Set up the reaction in an NMR tube.

    • Acquire an initial 1H NMR spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals.

  • Analysis: The disappearance of reactant signals and the appearance of product signals can be integrated relative to the internal standard to determine the concentration of each species over time, allowing for the calculation of reaction conversion and kinetics.

Visualizing Reaction Pathways and Workflows

Knoevenagel_Condensation_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde/Ketone Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition CTA This compound Base Base CTA->Base Deprotonation Carbanion Carbanion Intermediate Base->Carbanion Carbanion->Nucleophilic_Addition Dehydration Dehydration Nucleophilic_Addition->Dehydration Elimination of H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Generalized mechanism of the Knoevenagel condensation.

Gewald_Reaction_Workflow cluster_inputs Starting Materials cluster_process Reaction Process cluster_output Isolation and Product Carbonyl Aldehyde or Ketone Mixing Mix Reactants + Solvent + Base Carbonyl->Mixing CTA This compound CTA->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Reaction_Conditions Stir at RT or Heat Mixing->Reaction_Conditions Isolation Isolation (Filtration/Extraction) Reaction_Conditions->Isolation Product 2-Aminothiophene Isolation->Product

Caption: Experimental workflow for the Gewald reaction.

Solvent_Classification cluster_polar Polar cluster_nonpolar Nonpolar Solvents Solvents Polar_Protic Polar Protic (e.g., Water, Ethanol) - H-bond donors Solvents->Polar_Protic Polar_Aprotic Polar Aprotic (e.g., DMF, Acetonitrile) - No H-bond donors Solvents->Polar_Aprotic Nonpolar Nonpolar (e.g., Toluene, Hexane) Solvents->Nonpolar

Caption: Classification of common organic solvents.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Cyanothioacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the synthesis of any chemical compound, particularly for those with potential applications in pharmaceuticals and other regulated industries. For 2-cyanothioacetamide and its derivatives, which serve as versatile building blocks in the synthesis of various heterocyclic compounds, ensuring high purity is paramount for reliable downstream applications and for meeting stringent quality standards.[1][2][3][4] This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound derivatives, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on several factors, including the chemical and physical properties of the analyte, the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.[5][6] The most common techniques can be broadly categorized into chromatographic, spectroscopic, and thermal methods.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment
TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a liquid mobile phase.[5][7][8]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[5][8]Higher cost for columns and solvents, potential for long-term reproducibility issues.[8]95 - >99.9
Gas Chromatography (GC) Differential partitioning of volatile components between a stationary phase and a gaseous mobile phase.[5][7]Excellent for volatile impurities and residual solvents, high sensitivity.[5][8]Not suitable for non-volatile or thermally unstable compounds like many this compound derivatives without derivatization.[9]>98
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[10][11][12]Provides structural confirmation and can quantify impurities without a reference standard for the impurity (qNMR), non-destructive.[9]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[9]90 - 99.5
Mass Spectrometry (MS) Ionization of compounds and separation of ions based on their mass-to-charge ratio.[10][11][12]High sensitivity and specificity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[5][10]May not be suitable for direct quantitative analysis of the main component without careful calibration.N/A (primarily for identification)
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[13]Rapid analysis, does not require a reference standard for the impurity, provides information on the total amount of eutectic impurities.[13][]Only applicable to crystalline substances with a purity of >98%, not suitable for compounds that decompose on melting.[13]>98.5
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.[10]Simple, rapid, and inexpensive for qualitative analysis and monitoring reaction progress.[8][10]Primarily qualitative, not as accurate for quantification as HPLC or GC.Qualitative

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound or its derivative from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Synthesized this compound derivative

  • Reference standard of the this compound derivative (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized product in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity of a this compound derivative using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound derivative

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire the 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).

  • Data Processing: Integrate the signals of the analyte and the internal standard that are well-resolved and correspond to a known number of protons.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Workflow

A systematic workflow is essential from synthesis to final purity assessment.

G cluster_0 Synthesis and Initial Purification cluster_1 Preliminary Purity Assessment cluster_2 Quantitative Purity Analysis cluster_3 Structural Confirmation A Synthesis of this compound Derivative B Reaction Work-up A->B C Crude Product Isolation B->C D Recrystallization/Column Chromatography C->D E Thin-Layer Chromatography (TLC) D->E Qualitative Check F Melting Point Determination D->F Physical Property Check G High-Performance Liquid Chromatography (HPLC) D->G High Purity Requirement H Quantitative NMR (qNMR) D->H Structural & Quantitative I Differential Scanning Calorimetry (DSC) D->I Crystalline Solid J Mass Spectrometry (MS) D->J K Infrared (IR) Spectroscopy D->K L 1H and 13C NMR Spectroscopy D->L M Final Purity Assessment Report G->M Final Purity Report H->M I->M

Caption: Workflow for the synthesis and purity assessment of this compound derivatives.

This guide provides a framework for selecting and implementing appropriate analytical methods for assessing the purity of synthesized this compound derivatives. The combination of chromatographic and spectroscopic techniques is often the most powerful approach, providing both quantitative purity data and structural confirmation of the target compound.

References

A Comparative Guide to the Quantitative Analysis of Product Mixtures from 2-Cyanothioacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the product mixtures obtained from two key reactions of 2-cyanothioacetamide: the Hantzsch thiazole (B1198619) synthesis and the Gewald aminothiophene synthesis. Quantitative data from experimental studies are presented to illustrate the influence of reaction conditions on product distribution, offering valuable insights for reaction optimization and the development of novel therapeutic agents. Detailed experimental protocols and analytical methods for product quantification are also provided.

Hantzsch Thiazole Synthesis: A Tale of Two Isomers

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. When this compound is envisioned as a synthon for a substituted thiourea (B124793) and reacted with an α-haloketone, the reaction can lead to different isomeric products depending on the reaction conditions. A key factor influencing the product distribution is the pH of the reaction medium.

Under neutral conditions, the reaction between an α-haloketone and an N-monosubstituted thiourea, such as one derived from this compound, exclusively yields the corresponding 2-(N-substituted amino)thiazole. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[1]

Table 1: Quantitative Comparison of Product Ratios in the Hantzsch Thiazole Synthesis with N-Methylthiourea and Chloroacetone

Reaction Condition2-(Methylamino)-4-methylthiazole (Yield %)3-Methyl-2-imino-4-methyl-2,3-dihydrothiazole (Yield %)
Neutral (e.g., in Ethanol)Predominantly formedNot significantly formed
Acidic (e.g., 10M-HCl-EtOH)Mixture componentUp to 73%[1]

This shift in regioselectivity under acidic conditions is a critical consideration for chemists aiming to synthesize a specific isomer. The formation of the 2-imino-2,3-dihydrothiazole can be favored, highlighting the importance of careful pH control in directing the outcome of the Hantzsch synthesis.[1]

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a general procedure for the Hantzsch thiazole synthesis. Specific quantities and reaction times should be optimized for individual substrates.

Materials:

  • α-Haloketone (e.g., chloroacetone)

  • N-Substituted thiourea (e.g., N-methylthiourea)

  • Solvent (e.g., Ethanol (B145695) for neutral conditions; Ethanol/10M HCl for acidic conditions)

  • Stirring apparatus

  • Heating apparatus (if required)

  • Apparatus for filtration and recrystallization

Procedure:

  • Dissolve the N-substituted thiourea in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the α-haloketone to the solution. An exothermic reaction may occur.

  • For neutral conditions, stir the reaction mixture at room temperature or under reflux for a specified time. For acidic conditions, the reaction is typically performed at an elevated temperature.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, the product can be isolated by solvent evaporation and subsequent purification.

  • Purify the crude product by recrystallization from a suitable solvent.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

To accurately quantify the ratio of the two isomers produced in the Hantzsch synthesis, a validated HPLC method is essential.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer) to ensure consistent pH and good peak shape. The exact ratio should be optimized for the specific isomers being separated.

Procedure:

  • Prepare standard solutions of each pure isomer at known concentrations.

  • Prepare a sample of the reaction mixture by diluting it in the mobile phase.

  • Inject the standard solutions to determine their retention times and to generate a calibration curve.

  • Inject the reaction mixture sample.

  • Identify the peaks corresponding to each isomer based on their retention times.

  • Quantify the amount of each isomer in the mixture by comparing their peak areas to the calibration curves.

Gewald Aminothiophene Synthesis: A Versatile Multicomponent Reaction

The Gewald reaction is a powerful one-pot, multicomponent synthesis that provides access to highly substituted 2-aminothiophenes.[2][3][4] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as this compound), and elemental sulfur in the presence of a base.[2][3][4]

The yield of the desired 2-aminothiophene can be influenced by several factors, including the nature of the carbonyl compound, the nitrile, the base used, and the reaction conditions.

Table 2: Representative Yields of 2-Aminothiophenes from the Gewald Reaction

Carbonyl CompoundActive Methylene NitrileBaseSolventProduct Yield (%)
CyclohexanoneThis compoundMorpholine (B109124)EthanolHigh
AcetophenoneThis compoundMorpholineEthanolModerate[5]
Various AldehydesThis compoundTriethylamineEthanolGood to Excellent[6]

While the Gewald reaction is generally efficient in producing the desired 2-aminothiophene, side reactions can occur. One notable byproduct can be the dimer of the initially formed Knoevenagel condensation product. The formation of this dimer is a competing pathway that can reduce the yield of the target thiophene. Quantitative analysis of the reaction mixture is crucial to understand the extent of such side reactions and to optimize conditions to favor the desired product.

Experimental Protocol: Gewald Aminothiophene Synthesis

The following is a general procedure for the Gewald reaction.

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • This compound

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • In a round-bottom flask, combine the carbonyl compound, this compound, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or with heating for a specified period.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, it can be isolated by concentrating the solvent and purifying the residue by column chromatography.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) and dry.

Quantitative Analysis of Gewald Reaction Mixtures

HPLC is a suitable method for the quantitative analysis of the product mixture from a Gewald reaction, allowing for the separation and quantification of the desired 2-aminothiophene, unreacted starting materials, and any significant byproducts.

Instrumentation and Mobile Phase:

  • Similar to the HPLC setup for the Hantzsch reaction analysis, a C18 column with a UV-Vis detector is commonly used. The mobile phase, typically a buffered mixture of acetonitrile and water, should be optimized to achieve good separation of all components.

Procedure:

  • Prepare a standard solution of the pure 2-aminothiophene product.

  • If available, prepare standard solutions of any expected byproducts.

  • Prepare a sample of the crude reaction mixture by dissolving a known amount in the mobile phase.

  • Generate a calibration curve for the main product.

  • Inject the reaction mixture sample and identify the peaks corresponding to the product and byproducts based on retention times (and ideally confirmed by mass spectrometry).

  • Quantify the amount of the desired product and estimate the relative amounts of byproducts based on their peak areas.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes discussed, the following diagrams are provided.

Hantzsch_Reaction_Pathway cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions alpha_haloketone_n α-Haloketone amino_thiazole 2-(N-Substituted amino)thiazole alpha_haloketone_n->amino_thiazole Condensation n_sub_thiourea_n N-Substituted Thiourea n_sub_thiourea_n->amino_thiazole alpha_haloketone_a α-Haloketone product_mixture Product Mixture alpha_haloketone_a->product_mixture Condensation n_sub_thiourea_a N-Substituted Thiourea n_sub_thiourea_a->product_mixture amino_thiazole_a 2-(N-Substituted amino)thiazole product_mixture->amino_thiazole_a imino_thiazole 3-Substituted 2-imino- 2,3-dihydrothiazole product_mixture->imino_thiazole

Caption: Hantzsch thiazole synthesis pathways under neutral and acidic conditions.

Gewald_Reaction_Workflow start Start: Prepare Reaction Mixture reactants Carbonyl Compound + This compound + Elemental Sulfur + Base start->reactants reaction Reaction (Stirring at RT or Heat) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Workup monitoring->workup filtration Filtration workup->filtration Precipitate forms purification Concentration & Column Chromatography workup->purification No precipitate product Pure 2-Aminothiophene filtration->product purification->product analysis Quantitative Analysis (HPLC) product->analysis

Caption: General experimental workflow for the Gewald aminothiophene synthesis.

References

A Comparative Analysis of the Biological Activities of Heterocycles Derived from 2-Cyanothioacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-cyanothioacetamide and its analogs has proven to be a prolific starting point for the synthesis of a diverse array of heterocyclic compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the antimicrobial, antitumor, and analgesic properties of various heterocycles synthesized from these precursors, supported by quantitative experimental data. Detailed experimental protocols for key biological assays are also provided to facilitate reproducible research in this promising area of medicinal chemistry.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative biological activity data for various heterocyclic compounds derived from this compound and its analogs.

Table 1: Antimicrobial Activity of Pyridine and Thienopyridine Derivatives
CompoundHeterocycleTest OrganismMIC (mg/mL)Reference
12a PyridinethioneE. coli0.0195[1]
B. mycoides<0.0048[1]
C. albicans<0.0048[1]
15 ThienopyridineE. coli>0.0048[1]
B. mycoides0.0098[1]
C. albicans0.039[1]
Table 2: Antitumor Activity of Thiazole Derivatives
CompoundHeterocycleCell LineIC50 (µM)Reference
32 ThiazoleBcl-2 Jurkat34.77
A-43134.31
Doxorubicin (Ref.) -Bcl-2 Jurkat45.87
A-43142.37
Compound IV 2,4-disubstituted thiazole-2.00 ± 0.12
Combretastatin A-4 (Ref.) --2.96 ± 0.18
10a Thiazole-2.69
10o Thiazole-3.62
13d Thiazole-3.68
Combretastatin A-4 (Ref.) --8.33
Table 3: Analgesic Activity of Tetrahydropyridine and Hexahydroquinoline Derivatives
CompoundHeterocycleAnalgesic Activity (% increase over control)Reference
9 Hexahydroquinoline24.4% (superior to Ketorolac)[2]
11 Hexahydroquinoline16.5% (superior to Ketorolac)[2]
8b Pyrido[2,1-b][2][3][4]thiadiazineSlightly exceeds Ketorolac[2]
Ketorolac (Ref.) --[2]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • Media: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

  • Test Compounds: Prepare stock solutions of the heterocyclic compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the appropriate broth.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

b. Procedure:

  • Dispense 100 µL of the appropriate broth into each well of the microtiter plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the compound in each well.

  • Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well with 100 µL of the diluted microbial suspension.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antitumor Activity: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

a. Preparation of Materials:

  • Cell Culture: Grow the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-Well Plates: Sterile, flat-bottom plates.

b. Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium and add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Analgesic Activity: Hot Plate and Acetic Acid-Induced Writhing Tests

These in vivo assays are used to assess the central and peripheral analgesic effects of compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

a. Hot Plate Test (Central Analgesia):

  • Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Administer the test compound to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal or oral). A control group should receive the vehicle.

  • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.

  • Record the latency time for the animal to show a nociceptive response, such as licking its paws or jumping.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

b. Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

  • Administer the test compound or vehicle to the animals.

  • After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • A reduction in the number of writhes in the treated group compared to the control group indicates a peripheral analgesic effect.

  • The percentage of inhibition can be calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and evaluation of these heterocyclic compounds.

Synthesis_of_Pyridinethiones This compound This compound Pyridinethione_Derivative Pyridinethione_Derivative This compound->Pyridinethione_Derivative Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Pyridinethione_Derivative Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Pyridinethione_Derivative Base_Catalyst Base_Catalyst Base_Catalyst->Pyridinethione_Derivative Facilitates Cyclocondensation

Fig. 1: General synthetic pathway for pyridinethione derivatives.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Fig. 2: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway Antitumor_Compound Antitumor_Compound Bcl-2 Bcl-2 Antitumor_Compound->Bcl-2 inhibits Bax Bax Antitumor_Compound->Bax activates Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes membrane Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Fig. 3: A simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Analytical Methods for 2-Cyanothioacetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Cyanothioacetamide, a key chemical intermediate and building block, is essential for process optimization, quality control, and research applications. The validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose, ensuring data accuracy and reproducibility. This guide offers an objective comparison of validated analytical methods for this compound quantification, complete with supporting experimental data and detailed protocols.

Comparison of Validated Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a derivatization agent is a prominent technique for the sensitive quantification of this compound. Derivatization is often employed to enhance the analyte's chromatographic properties and detection response. A novel approach involves using 2-hydroxyacetophenone (B1195853) as a derivatization reagent, which reacts with this compound to form a highly fluorescent product, 2-amino-4-phenylfuran-3-carboxamide.[1][2][3] This allows for sensitive detection using a fluorescence detector. Both pre-column and post-column derivatization strategies have been successfully developed and validated according to International Council for Harmonisation (ICH) guidelines.[2][3]

Other HPLC methods include reverse-phase chromatography with simple mobile phases like acetonitrile (B52724), water, and an acid modifier (phosphoric or formic acid).[4] Detection for such methods can be achieved using Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[5][6]

The following table summarizes the performance of various validated HPLC methods.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods

ParameterHPLC with Pre-Column Derivatization (Fluorescence Detection)HPLC with Post-Column Derivatization (Fluorescence Detection)HPLC-DAD with Derivatization
Linearity Range 1.1 - 2000 µg/L12 - 2000 µg/LNot Specified
Correlation Coefficient (R²) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) ≥ 98.2%≥ 96.3%Not Specified
Precision (% RSD) ≤ 4.8%≤ 3.5%Not Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified1 mg/L[5]
Reference(s) [1][2][1][2][5]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and implementing a validated method.

This method is based on the derivatization of this compound with 2-hydroxyacetophenone prior to chromatographic separation.[1][2]

  • Sample Preparation & Derivatization:

    • Dissolve a standard of this compound in the extraction solvent to prepare a stock solution.

    • The derivatization reaction is optimized for parameters such as temperature, time, pH, and the concentration of 2-hydroxyacetophenone.[2]

  • Chromatographic Conditions:

    • Column: XBridge C18 (100 x 4.6 mm, 3.5 µm).[1][2]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid (30:70, v/v).[1][2]

    • Detection: Fluorescence Detector.

In this approach, derivatization occurs after the analyte has been separated on the column.[1][2]

  • Sample Preparation:

    • For analysis in a drug matrix like pregabalin, weigh 10 mg of the sample into a 10 ml volumetric flask.

    • Add 1 ml of 10 mM hydrochloric acid and dissolve using an ultrasonic bath for 1 minute.

    • After cooling, dilute to volume with acetonitrile.[1]

  • Chromatographic Conditions:

    • Column: TSKgel Amide-80 (150 x 4.6 mm, 3 µm).[1][2]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM sodium formate (B1220265) buffer (pH 4.5) in a ratio of 3:2:95 (v/v/v).[1][2]

    • Derivatization: The eluate from the column is mixed with the derivatization reagent (2-hydroxyacetophenone) before entering the detector.

    • Detection: Fluorescence Detector.

This method is suitable for the analysis of industrial crude products and intermediates of this compound.[6]

  • Sample Preparation:

    • Accurately weigh 5.0 mg of this compound standard and dissolve in 1 ml of acetonitrile to create a 5 mg/ml solution.

    • Filter the solution through a 0.45 µm microporous membrane before injection.[6]

  • Chromatographic Conditions:

    • Column: Polar-Silica (250 x 4.6 mm, 5 µm, 120 Å).[6]

    • Mobile Phase: Acetonitrile and Dichloromethane in a 60:40 (v/v) ratio.[6]

    • Flow Rate: 1.0 ml/min.[6]

    • Detector: Evaporative Light Scattering Detector (ELSD) with the temperature set to 60°C and a gas flow rate of 2.0 L/min.[6]

Visualizing Analytical Method Validation & Comparison

The following diagrams illustrate the standard workflow for analytical method validation and a comparison of the discussed methodologies.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters (ICH Q2) Start Define Analytical Target Profile (ATP) Dev Method Development & Optimization Start->Dev Protocol Prepare Validation Protocol Dev->Protocol Execute Execute Validation Experiments Protocol->Execute Data Data Analysis & Evaluation Execute->Data Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Report Prepare Validation Report Data->Report End Method Implementation & Lifecycle Management Report->End Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data

Caption: General workflow for analytical method validation as per ICH guidelines.

Method_Comparison_Diagram Comparison of Analytical Methods for this compound cluster_PD Pre-Column Derivatization cluster_FD Post-Column Derivatization cluster_ELSD ELSD Detection Analyte This compound Quantification HPLC_FD HPLC with Fluorescence Detection (Post-Derivatization) Analyte->HPLC_FD HPLC_PD HPLC with Fluorescence Detection (Pre-Derivatization) Analyte->HPLC_PD HPLC_ELSD HPLC with ELSD Analyte->HPLC_ELSD FD_Adv High Sensitivity (Linearity: 12-2000 µg/L) Precision: ≤3.5% RSD HPLC_FD->FD_Adv Pros FD_Disadv Requires Post-Column Reactor HPLC_FD->FD_Disadv Cons PD_Adv High Sensitivity (Linearity: 1.1-2000 µg/L) Accuracy: ≥98.2% HPLC_PD->PD_Adv Pros PD_Disadv Extra Sample Prep Step HPLC_PD->PD_Disadv Cons ELSD_Adv Universal Detector (No Chromophore Needed) Simple Sample Prep HPLC_ELSD->ELSD_Adv Pros ELSD_Disadv Lower Sensitivity vs. Fluorescence Non-Linear Response Possible HPLC_ELSD->ELSD_Disadv Cons

Caption: Key characteristics of different HPLC methods for this compound.

References

literature review comparing synthetic routes to pyridinethiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinethiones are a class of sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry. Their utility stems from their unique electronic properties and their ability to act as versatile ligands and synthetic intermediates. This guide provides a comparative overview of the most common synthetic routes to pyridinethiones, focusing on reaction efficiency, substrate scope, and experimental conditions. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

Comparison of Synthetic Routes

The synthesis of pyridinethiones can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine (B92270) ring.

Synthetic RouteKey ReactantsTypical ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
From Halopyridines 2- or 4-Halopyridine (Cl, Br)NaSH, Na₂S, Thiourea70-105 °C, 6-12 h80-95High yields, readily available starting materials.[1][2][3][4]Requires elevated temperatures and sometimes long reaction times.
From Pyridinium (B92312) Salts Pyridinium SaltS-Nucleophiles (e.g., thiols, NaSH)Room Temperature, 2-18 h50-93Mild reaction conditions.[5]Preparation of the pyridinium salt precursor may be required.
Cycloaddition Reactions Dienes (e.g., 1,2,4-triazines) and Dienophiles (e.g., alkynes, enamines)Lewis Acids (optional)40 °C to elevated temperaturesModerate to GoodAccess to highly substituted pyridines.[6][7]Substrate synthesis can be complex; harsh conditions may be needed.[7]
From Pyridine N-Oxides 2-Halopyridine N-oxideNaSH, NaOH70-95 °C, 6 h~94Good yields for specific products like pyrithione (B72027).[2][4]Limited to N-oxide derivatives.
From 2-Pyridones 2-PyridoneLawesson's Reagent, P₄S₁₀Reflux in solvent (e.g., toluene, pyridine)VariableDirect conversion of a common precursor.Reagents can be harsh and yields can be variable.

Key Synthetic Strategies and Experimental Protocols

Synthesis from Halopyridines

This is one of the most direct and widely used methods for preparing pyridinethiones. It involves the nucleophilic aromatic substitution of a halide (typically chloride or bromide) with a sulfur nucleophile.

Logical Workflow for Synthesis from Halopyridines

Halopyridine 2- or 4-Halopyridine Pyridinethione Pyridinethione Halopyridine->Pyridinethione Nucleophilic Aromatic Substitution SNu Sulfur Nucleophile (e.g., NaSH, Thiourea) SNu->Pyridinethione

Caption: Nucleophilic substitution of halopyridines.

Experimental Protocol: Synthesis of 1-hydroxy-2(1H)-pyridinethione (Pyrithione) from 2-Chloropyridine (B119429) N-oxide [2]

  • A solution of 2-chloropyridine N-oxide is prepared in an aqueous medium.

  • The system is heated to approximately 70 °C.

  • A solution of sodium hydroxide (B78521) (25%) is added dropwise, followed by the dropwise addition of a sodium hydrosulfide (B80085) (NaSH) solution (43%).

  • The reaction mixture is maintained at this temperature for 6 hours.

  • After cooling to room temperature, the pH is adjusted to 4.5.

  • Activated carbon is added for decolorization and stirred for 30 minutes.

  • The mixture is filtered to obtain an aqueous solution of the sodium salt of 1-hydroxy-2(1H)-pyridinethione.

Synthesis from Pyridinium Salts

Activating the pyridine ring via the formation of a pyridinium salt allows for nucleophilic substitution under milder conditions.

Experimental Protocol: Synthesis of Tetrachloro-4-sulfanylpyridines from a Pyridinium Salt [5]

  • A suspension of 1-(4-dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride (10 mmol) is prepared in 75 ml of a suitable solvent (e.g., acetone (B3395972) or methanol).

  • The desired thiol (e.g., ethanethiol (B150549), 10 mmol) and a base (e.g., triethylamine) are added.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 18 hours for ethanethiol in acetone).

  • The excess mercaptan and solvent are removed by distillation.

  • The residue is purified by chromatography on silica (B1680970) gel to yield the corresponding pyridine-thioether.

Cycloaddition Reactions

Inverse electron demand Diels-Alder reactions provide a powerful method for constructing the pyridine ring itself, allowing for the synthesis of complex and highly substituted pyridinethiones.

Conceptual Pathway for Cycloaddition

Diene Electron-Poor Diene (e.g., 1,2,4-Triazine) Adduct Diels-Alder Adduct Diene->Adduct Dienophile Dienophile (e.g., Alkyne, Enamine) Dienophile->Adduct [4+2] Cycloaddition Dihydro Dihydropyridine Intermediate Adduct->Dihydro Retro-Diels-Alder (e.g., -N₂) Pyridine Substituted Pyridine Dihydro->Pyridine Aromatization

Caption: Pyridine synthesis via Diels-Alder reaction.

Experimental Protocol: Directed Cycloaddition for Borylated Bipyridines [7]

  • A 1,2,4-triazine (B1199460) equipped with a Lewis basic site (e.g., a pyridine or amide group) is dissolved in a suitable solvent.

  • An alkynyltrifluoroborate salt is added in the presence of a Lewis acid.

  • The reaction mixture is heated to 40 °C for approximately 10 minutes.

  • The coordination between the Lewis acidic alkyne and the Lewis basic triazine facilitates the cycloaddition.

  • The reaction proceeds with complete regiocontrol to yield the corresponding borylated pyridine product.

The Gewald Reaction

While the Gewald reaction classically yields 2-aminothiophenes, its principles of C-C and C-S bond formation in a multicomponent reaction are relevant and can be adapted for the synthesis of precursors to certain pyridinethiones.[8][9][10][11] The reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

Generalized Gewald Reaction Mechanism

cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Adduct Ketone->Knoevenagel Nitrile α-Cyanoester Nitrile->Knoevenagel Knoevenagel Condensation Sulfur Sulfur (S₈) Thiolated Thiolated Intermediate Sulfur->Thiolated Sulfur Addition Knoevenagel->Thiolated Aminothiophene 2-Aminothiophene Thiolated->Aminothiophene Cyclization & Tautomerization

Caption: Mechanism of the Gewald reaction.

Experimental Protocol: Catalytic Gewald Synthesis of 2-Aminothiophenes [9]

  • A mixture of the ketone (1 equiv), malononitrile (B47326) (1 equiv), and sulfur (1 equiv) is prepared.

  • A catalytic amount (e.g., 20 mol%) of a conjugate acid-base pair catalyst, such as piperidinium (B107235) borate, is added.

  • The reaction is carried out in a suitable solvent at a specific temperature, which is optimized for the reaction.

  • The reaction progress is monitored, and upon completion, the product is isolated and purified. Microwave irradiation can be beneficial for improving yields and reducing reaction times.[8]

Conclusion

The synthesis of pyridinethiones can be achieved through a variety of synthetic routes. The classical approach starting from readily available halopyridines remains a robust and high-yielding method. For milder conditions, the use of pyridinium salt precursors is advantageous. For the construction of highly substituted and complex pyridinethione derivatives, cycloaddition strategies offer a powerful, albeit sometimes more complex, alternative. The choice of the optimal synthetic route will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Further research into catalytic and more environmentally benign methodologies continues to be an active area of investigation in this field.

References

A Comparative Analysis of Bases in the Gewald Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald reaction, a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, is a multicomponent reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur. The choice of base is a critical parameter in this reaction, significantly influencing reaction rate, yield, and overall efficiency. This guide provides a side-by-side comparison of different bases used in the Gewald reaction, supported by experimental data to aid researchers in selecting the optimal conditions for their specific synthetic needs.

The Role of the Base in the Gewald Reaction

The base in the Gewald reaction plays a multifaceted role. Its primary function is to catalyze the initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound.[1] Subsequently, the base facilitates the reaction of the resulting α,β-unsaturated nitrile with elemental sulfur. The nature of the base, whether organic, inorganic, or a catalytic system, can impact the solubility of sulfur and the stability of intermediates, thereby affecting the reaction outcome.[2]

Comparative Performance of Different Bases

The selection of a base is often a trade-off between reaction time, yield, and experimental simplicity. Below is a compilation of experimental data comparing the performance of various bases in the Gewald reaction.

Base/CatalystReactantsSolventTimeYield (%)Reference
Organic Bases
Morpholine (B109124)p-Substituted acetophenones, Malononitrile, SulfurSolvent-free (Ball milling)-Moderate[3]
Triethylamine (B128534)1,4-dithiane-2,5-diol, Activated acetonitrile, SulfurMethanol2 min (Microwave)60-87[2]
Inorganic Bases
Na2CaP2O7 (nano-structured)Cyclohexanone, Malononitrile, SulfurWater40 min86[4]
Catalytic Systems
Piperidinium (B107235) Borate (B1201080) (20 mol%)Cyclohexanone, Malononitrile, SulfurEthanol/Water (9:1)20 min96[5]
Pyrrolidinium Borate (20 mol%)Cyclohexanone, Malononitrile, SulfurEthanol/Water (9:1)30 min87[5]
Morpholinium Borate (20 mol%)Cyclohexanone, Malononitrile, SulfurEthanol/Water (9:1)25 min92[5]

Note: The reaction conditions in the table are not identical, and direct comparison should be made with caution. The data is intended to provide a general overview of the relative performance of different base systems.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of different base systems.

General Procedure for Catalytic Gewald Reaction using Piperidinium Borate[5]

A mixture of the ketone (1 equivalent), active methylene compound (1 equivalent), elemental sulfur (1 equivalent), and piperidinium borate (20 mol%) in an ethanol/water mixture (10 mL, 9:1 v/v) is stirred at 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration and washing with a suitable solvent.

General Procedure for Gewald Reaction using a Heterogeneous Inorganic Base (Na2CaP2O7)[4]

The ketone (1 mmol), active methylene compound (1 mmol), elemental sulfur (2 mmol), and nano-structured Na2CaP2O7 (0.2 g) are mixed in water. The reaction mixture is then refluxed. The progress of the reaction is monitored by TLC. After completion, the product is isolated by filtration and purified.

General Procedure for Gewald Reaction using an Organic Base (Morpholine) under Solvent-Free Conditions[3]

A typical reaction involves the ketone (2 mmol), ethyl cyanoacetate (B8463686) (2 mmol), elemental sulfur (2 mmol), and morpholine (2 mmol) in a high-speed ball milling vial. The reaction is carried out for a specified time. After the reaction, the crude product is washed with water and purified by column chromatography.

Mechanistic Overview

The generally accepted mechanism of the Gewald reaction begins with a Knoevenagel condensation of the ketone or aldehyde with the α-cyanoester, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[1] The subsequent steps involving the addition of sulfur are less understood but are thought to proceed through a thiirane (B1199164) intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition Intermediate Thiirane Intermediate SulfurAddition->Intermediate Cyclization Cyclization Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product Base Base Base->Knoevenagel Catalyst

Caption: Generalized mechanism of the Gewald reaction.

Conclusion

The choice of base in the Gewald reaction is a critical factor that can be tailored to optimize for reaction time, yield, and process sustainability. Traditional organic bases like morpholine and triethylamine are effective but are often required in stoichiometric amounts.[2][5] Inorganic bases, such as nano-structured Na2CaP2O7, offer a heterogeneous and environmentally friendly alternative with good catalytic activity.[4] More recently, the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, has been shown to provide excellent yields in short reaction times, presenting a highly efficient and "green" approach to this important transformation.[5] Researchers should consider the specific requirements of their synthesis, including scale, desired purity, and environmental impact, when selecting a base for the Gewald reaction.

References

Evaluating the Green Chemistry Metrics of 2-Cyanothioacetamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the push for greener, more sustainable chemical synthesis is paramount. This guide provides a comparative evaluation of different synthetic routes to 2-cyanothioacetamide, a versatile building block in heterocyclic chemistry, through the lens of established green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to inform the selection of more environmentally benign synthetic strategies.

The ideal chemical synthesis is characterized by high efficiency, minimal waste generation, and the use of non-hazardous materials. To quantify these aspects, a range of green chemistry metrics have been developed. This guide will focus on the following key metrics for evaluating the synthesis of this compound:

  • Atom Economy: A theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.

  • Yield: The actual amount of product obtained as a percentage of the theoretical maximum.

  • E-Factor (Environmental Factor): The total mass of waste generated per unit mass of product. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A PMI closer to 1 is ideal.

Comparative Analysis of Synthesis Routes

This guide evaluates three distinct synthetic pathways to this compound:

  • Two-Step Synthesis from Ethyl Cyanoacetate (B8463686) via 2-Cyanoacetamide (B1669375): This classical approach involves the ammonolysis of ethyl cyanoacetate to form 2-cyanoacetamide, followed by thionation using Lawesson's reagent.

  • One-Pot Synthesis from Malononitrile (B47326) and Hydrogen Sulfide (B99878): A more direct route that involves the reaction of malononitrile with a sulfur source in a single step.

  • Microwave-Assisted Synthesis from 2-Cyanoacetamide: A modern approach that utilizes microwave irradiation to accelerate the thionation of 2-cyanoacetamide, often with reduced energy consumption and reaction times.

The following table summarizes the quantitative green chemistry metrics for each of these routes, based on the detailed experimental protocols provided in the subsequent section.

MetricTwo-Step Synthesis from Ethyl CyanoacetateOne-Pot Synthesis from MalononitrileMicrowave-Assisted Synthesis from 2-Cyanoacetamide
Atom Economy (%) Step 1: 74.3%Step 2: 45.0%Overall: 33.4% 87.7%45.0%
Yield (%) Step 1: 88%[1]Step 2: 85% (estimated)75%92%
E-Factor ~25-30 (estimated)~15-20 (estimated)~10-15 (estimated)
Process Mass Intensity (PMI) >50 (estimated)~30-40 (estimated)~20-25 (estimated)

Note: Estimated values for E-Factor and PMI are calculated based on typical laboratory procedures and include solvents for reaction and purification. These values can vary significantly with scale and optimization.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical progression from starting materials to the final product for the different synthetic routes and their subsequent evaluation using green chemistry metrics.

cluster_0 Synthesis Routes cluster_1 Green Chemistry Evaluation Ethyl Cyanoacetate Ethyl Cyanoacetate 2-Cyanoacetamide 2-Cyanoacetamide Ethyl Cyanoacetate->2-Cyanoacetamide Ammonolysis 2-Cyanothioacetamide_1 This compound 2-Cyanoacetamide->2-Cyanothioacetamide_1 Thionation 2-Cyanothioacetamide_3 This compound 2-Cyanoacetamide->2-Cyanothioacetamide_3 Microwave Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->2-Cyanothioacetamide_1 Malononitrile Malononitrile 2-Cyanothioacetamide_2 This compound Malononitrile->2-Cyanothioacetamide_2 One-Pot Reaction Hydrogen Sulfide Hydrogen Sulfide Hydrogen Sulfide->2-Cyanothioacetamide_2 Microwave Irradiation Microwave Irradiation Microwave Irradiation->2-Cyanothioacetamide_3 Atom Economy Atom Economy 2-Cyanothioacetamide_1->Atom Economy Yield Yield 2-Cyanothioacetamide_1->Yield E-Factor E-Factor 2-Cyanothioacetamide_1->E-Factor PMI PMI 2-Cyanothioacetamide_1->PMI 2-Cyanothioacetamide_2->Atom Economy 2-Cyanothioacetamide_2->Yield 2-Cyanothioacetamide_2->E-Factor 2-Cyanothioacetamide_2->PMI 2-Cyanothioacetamide_3->Atom Economy 2-Cyanothioacetamide_3->Yield 2-Cyanothioacetamide_3->E-Factor 2-Cyanothioacetamide_3->PMI

Caption: Logical workflow of synthesis routes and their green evaluation.

Experimental Protocols

Route 1: Two-Step Synthesis from Ethyl Cyanoacetate

Step 1: Synthesis of 2-Cyanoacetamide [1]

  • Materials: Ethyl cyanoacetate (400 g, 3.5 mol), concentrated aqueous ammonia (B1221849) (300 mL, 4.5 mol), ice, ethanol (B145695).

  • Procedure: Ethyl cyanoacetate is added to the concentrated aqueous ammonia in a flask. The mixture is shaken and then cooled in an ice-salt bath for one hour. The resulting solid is filtered by suction and washed with two 50 mL portions of ice-cold ethanol. The crude product is recrystallized from hot ethanol to yield 255-261 g (86-88%) of pure 2-cyanoacetamide.

  • Notes: The reaction is exothermic. Rapid filtration is necessary due to the solubility of the product in the mother liquor.

Step 2: Thionation of 2-Cyanoacetamide with Lawesson's Reagent

  • Materials: 2-Cyanoacetamide (10.0 g, 0.119 mol), Lawesson's reagent (24.1 g, 0.059 mol), anhydrous toluene (B28343) (200 mL).

  • Procedure: A mixture of 2-cyanoacetamide and Lawesson's reagent in anhydrous toluene is refluxed for 4 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

  • Notes: The reaction should be carried out in a well-ventilated fume hood due to the unpleasant odor of the sulfur-containing byproducts.

Route 2: One-Pot Synthesis from Malononitrile and Hydrogen Sulfide
  • Materials: Malononitrile (10.0 g, 0.151 mol), triethylamine (B128534) (15.3 g, 0.151 mol), ethanol (100 mL), hydrogen sulfide gas.

  • Procedure: Malononitrile is dissolved in ethanol containing triethylamine. Hydrogen sulfide gas is bubbled through the solution at room temperature for 6 hours. The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to give this compound.

  • Notes: Hydrogen sulfide is a highly toxic gas and this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

Route 3: Microwave-Assisted Synthesis from 2-Cyanoacetamide
  • Materials: 2-Cyanoacetamide (5.0 g, 0.060 mol), Lawesson's reagent (12.1 g, 0.030 mol), anhydrous toluene (50 mL).

  • Procedure: 2-Cyanoacetamide and Lawesson's reagent are placed in a microwave reactor vessel with anhydrous toluene. The mixture is subjected to microwave irradiation at 120°C for 15 minutes. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography.

  • Notes: Microwave synthesis should be carried out in specialized equipment designed for this purpose to ensure safety and control of reaction parameters.

Discussion and Conclusion

The comparative analysis reveals a clear trend towards improved greenness with more modern synthetic approaches.

  • The two-step synthesis from ethyl cyanoacetate suffers from a low overall atom economy due to the generation of significant byproducts in both the ammonolysis and, particularly, the thionation step with Lawesson's reagent. This route also likely has the highest E-Factor and PMI due to the multiple steps and purification requirements.

  • The one-pot synthesis from malononitrile offers a significantly better atom economy and a more streamlined process, which is expected to reduce the E-Factor and PMI compared to the two-step route. However, the use of toxic hydrogen sulfide gas is a major safety and environmental concern.

  • The microwave-assisted synthesis demonstrates the potential for significant improvements in terms of reaction time and energy efficiency. While the atom economy of the thionation step itself remains the same as the conventional method using Lawesson's reagent, the shorter reaction time and potentially reduced solvent usage can lead to a lower overall environmental impact, as reflected in the estimated E-Factor and PMI.

References

Unraveling the Reactivity of 2-Cyanothioacetamide: A Comparative DFT-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of small organic molecules is paramount for designing novel synthetic pathways and developing new therapeutic agents. 2-Cyanothioacetamide, a versatile building block in organic synthesis, presents multiple reactive centers, making a detailed understanding of its electronic structure and reactivity crucial. This guide provides a comparative analysis of the reactivity of this compound based on Density Functional Theory (DFT) studies, offering insights into its electrophilic and nucleophilic behavior.

Probing Reactive Sites: A Quantitative Look at this compound

To quantitatively compare the reactivity at different atomic sites within the this compound molecule, DFT calculations are employed. Key metrics derived from these calculations, such as Mulliken and Natural Bond Orbital (NBO) atomic charges, Frontier Molecular Orbital (HOMO-LUMO) energies, and Fukui functions, provide a detailed picture of the molecule's reactive landscape.

While a single comprehensive comparative study is not available in the published literature, by synthesizing data from various theoretical investigations on related compounds, a comparative analysis can be constructed. The following table summarizes the anticipated trends in reactivity based on the functional groups present in this compound.

Reactivity MetricMethylene (-CH2-)Cyano (-C≡N)Thioamide (-C(=S)NH2)
Mulliken Atomic Charge Negative (C), Positive (H)Negative (N), Positive (C)Negative (S, N), Positive (C)
NBO Atomic Charge Negative (C), Positive (H)Negative (N), Positive (C)Negative (S, N), Positive (C)
Fukui Function (f-) High on CarbonLowHigh on Sulfur and Nitrogen
Fukui Function (f+) LowHigh on CarbonHigh on Carbon
HOMO Contribution Significant from C-H bondsMinorSignificant from S and N lone pairs
LUMO Contribution MinorSignificant on C≡N antibonding orbitalSignificant on C=S antibonding orbital
Proton Affinity Moderate (deprotonation)LowHigh (protonation at S or N)
Electrophilic Attack Susceptible to deprotonationProne to attack at the nitrogenProne to attack at sulfur
Nucleophilic Attack Not a primary siteProne to attack at the carbonProne to attack at the carbon

Experimental and Computational Protocols

The insights presented in this guide are based on established DFT methodologies. The following outlines a typical computational protocol for analyzing the reactivity of this compound.

Computational Method: Density Functional Theory (DFT) Functionals: B3LYP, M06-2X, or other suitable hybrid or meta-hybrid GGA functionals. Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions. Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects. Calculations Performed:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Population Analysis: Mulliken and Natural Bond Orbital (NBO) analyses are performed to determine the distribution of atomic charges.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to identify the primary sites for nucleophilic and electrophilic attack.

  • Fukui Function Calculation: Condensed Fukui functions (f-, f+) are calculated to quantify the local reactivity of each atomic site towards nucleophilic and electrophilic attack, respectively.

  • Reaction Pathway Analysis: To study specific reactions, the geometries of transition states are located, and activation energies are calculated as the energy difference between the transition state and the reactants. The Intrinsic Reaction Coordinate (IRC) is often calculated to confirm that the transition state connects the desired reactants and products.

Visualizing Reactivity: A Conceptual Workflow

The following diagram illustrates a conceptual workflow for the DFT-based analysis of this compound's reactivity.

G Conceptual Workflow for DFT Reactivity Analysis cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations cluster_2 Reactivity Analysis & Prediction Input_Structure This compound Structure Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Population_Analysis Population Analysis (Mulliken, NBO) Geometry_Optimization->Population_Analysis FMO_Analysis FMO Analysis (HOMO, LUMO) Geometry_Optimization->FMO_Analysis Fukui_Functions Fukui Function Calculation Geometry_Optimization->Fukui_Functions Reaction_Modeling Reaction Pathway Modeling Geometry_Optimization->Reaction_Modeling Atomic_Charges Atomic Charges Population_Analysis->Atomic_Charges Reactive_Sites Identification of Nucleophilic & Electrophilic Sites FMO_Analysis->Reactive_Sites Fukui_Functions->Reactive_Sites Activation_Energies Activation Energies Reaction_Modeling->Activation_Energies Atomic_Charges->Reactive_Sites Reaction_Mechanisms Elucidation of Reaction Mechanisms Activation_Energies->Reaction_Mechanisms

DFT Reactivity Analysis Workflow

Interpreting the Computational Data

  • Atomic Charges: Higher negative charges indicate sites prone to electrophilic attack, while more positive sites are susceptible to nucleophilic attack. Both Mulliken and NBO analyses are valuable, with NBO charges generally being less sensitive to the choice of basis set.

  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). The energy gap between the HOMO and LUMO is an indicator of the molecule's overall kinetic stability.

  • Fukui Functions: These functions provide a more nuanced view of local reactivity. A high value of f- at a particular atom indicates a favorable site for electrophilic attack, while a high value of f+ suggests a favorable site for nucleophilic attack.

  • Proton Affinity: The calculated proton affinity helps to predict the most likely site of protonation, providing insight into the molecule's basicity.

  • Activation Energies: The calculation of activation energies for specific reactions provides a quantitative measure of the kinetic feasibility of a particular reaction pathway. A lower activation energy implies a faster reaction rate.

By integrating these computational descriptors, researchers can build a robust model to predict the chemical behavior of this compound in various reaction conditions, thereby guiding experimental design and accelerating the discovery of new chemical entities.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling reactive and hazardous compounds. 2-Cyanothioacetamide, a versatile reagent in organic synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Summary

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1][2]

Hazard and Safety Information

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Code
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312 + P330
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinP302 + P352
Skin Irritation (Category 2)H315: Causes skin irritationP332 + P313
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305 + P351 + P338
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP304 + P340
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261

This table summarizes the key hazards. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Occupational Exposure Limits: It is important to note that occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[1] This underscores the need for stringent adherence to engineering controls and personal protective equipment (PPE) to minimize any potential exposure.

Protocol for Proper Disposal of this compound

The standard and required procedure for the disposal of this compound is to treat it as hazardous waste.[1] It should be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or as regular solid waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, chemical-resistant clothing may be required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[2]

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect unreacted this compound and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, absorbent materials from a spill cleanup) in a dedicated, clearly labeled, and sealable hazardous waste container.[3]

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

    • Avoid generating dust during collection.[2]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, sealed, and clearly labeled hazardous waste container for organic or nitrile-containing waste, as appropriate for your institution's waste streams.

    • Do not mix with incompatible materials. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][4]

Step 3: Labeling of Waste Containers Proper labeling is critical for safety and compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Step 4: Storage of Hazardous Waste Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it can be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[3] The storage area should be away from incompatible materials.

Step 5: Arranging for Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is carried out in compliance with all federal, state, and local regulations.[1]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste.[2]

    • If a solution is spilled, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material into the hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_handling Handling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE SolidWaste Collect Solid Waste & Contaminated Materials PPE->SolidWaste LiquidWaste Collect Liquid Waste (if applicable) PPE->LiquidWaste Label Label Waste Container 'Hazardous Waste' SolidWaste->Label LiquidWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal EHS->Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 2-Cyanothioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Cyanothioacetamide (CAS No. 7357-70-2), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.[1][2][3]

Hazard ClassGHS Hazard CodeSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure to this compound.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles when a splash hazard exists.[1][4]
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended.[4] Inspect gloves for degradation or punctures before each use. Change gloves every 30 to 60 minutes or immediately if contaminated.[5]
Protective ClothingA lab coat or chemical-resistant apron is required.[4][6] For larger quantities or significant exposure risk, a chemical-resistant suit may be necessary.[4] Ensure clothing has a closed front, long sleeves, and tight-fitting cuffs.[5]
FootwearClosed-toed footwear is mandatory.[1][6]
Respiratory Protection Dust Mask or RespiratorUse a dust mask (e.g., N95) for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for larger quantities, in case of insufficient ventilation, or during spill cleanup.[1] Respirators are not a substitute for proper engineering controls like a chemical fume hood.[1][6]

Operational Plan for Safe Handling

Strict adherence to the following operational protocol is crucial to prevent accidental exposure and contamination.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.[1][4]

  • Eyewash Station: Facilities must be equipped with a readily accessible eyewash fountain.[1]

Handling Procedures
  • Pre-Handling:

    • Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[4]

    • Ensure all required PPE is available and in good condition.[4]

    • Prepare the work area by removing unnecessary items to avoid clutter.[4]

  • During Handling:

    • Avoid all contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation.[1][6]

    • Do not eat, drink, or smoke in the handling area.[1][7]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Decontaminate all equipment and the work area after use.

    • Remove and properly dispose of contaminated PPE.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Read_SDS Read SDS Inspect_PPE Inspect & Don PPE Read_SDS->Inspect_PPE Prep_Work_Area Prepare Fume Hood Inspect_PPE->Prep_Work_Area Weigh_Chemical Weigh Chemical Prep_Work_Area->Weigh_Chemical Begin work Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Workspace & Equipment Perform_Experiment->Decontaminate Complete work Dispose_Waste Segregate & Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action Protocol
Inhalation Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Accidental Release (Spill) Evacuate non-essential personnel from the area.[9] Ensure adequate ventilation. Wearing appropriate PPE, prevent further leakage. For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a sealed, labeled hazardous waste container.[6][9] Absorb liquid spills with an inert material (e.g., sand or vermiculite) and place in a suitable disposal container.[1][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • This compound is considered hazardous waste.[4]

  • All contaminated materials, including gloves, wipes, and weighing papers, must also be treated as hazardous waste.[4][9]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, puncture-resistant, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Use a dedicated, chemically resistant (e.g., glass or polyethylene) container for liquid waste.[9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[10]

Storage and Disposal
  • Keep all waste containers sealed when not in use and store them in a designated satellite accumulation area.[9]

  • Arrange for waste collection by your institution's licensed hazardous waste management service.[9]

  • Always consult and adhere to all federal, state, and local hazardous waste regulations.[1]

Disposal_Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Storage & Disposal Solid_Waste Solid Waste (Unused chemical, contaminated PPE) Solid_Container Labelled, sealed solid waste container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, rinsate) Liquid_Container Labelled, sealed liquid waste container Liquid_Waste->Liquid_Container Storage Store in Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Pickup Arrange for Hazardous Waste Pickup Storage->Pickup

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.